Trimethylamine oxide
Description
Trimethylamine N-Oxide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Trimethylamine oxide has been reported in Vitis vinifera, Euglena gracilis, and other organisms with data available.
TMAO is a uremic toxin, an osmolyte and an atherotoxin (causing atherosclerotic plaques). Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Trimethylamine N-oxide (TMAO) is an oxidation product of trimethylamine and a common metabolite in animals and humans. In particular, trimethylamine-N-oxide is biosynthesized endogenously from trimethylamine, which is derived from choline, which can be derived from dietary lecithin (phosphatidylcholines) or dietary carnitine. TMAO decomposes to trimethylamine (TMA), which is the main odorant that is characteristic of degrading seafood. TMAO is an osmolyte that the body will use to counteract the effects of increased concentrations of urea (due to kidney failure) and high levels can be used as a biomarker for kidney problems. Fish odor syndrome or trimethylaminuria is a defect in the production of the enzyme flavin containing monooxygenase 3 (FMO3) causing incomplete breakdown of trimethylamine from choline-containing food into this compound. Trimethylamine then builds up and is released in the person's sweat, urine, and breath, giving off a strong fishy odor. The concentration of TMAO in the blood increases after consuming foods containing carnitine or lecithin (phosphatidylcholines), if the bacteria that convert those substances to TMAO are present in the gut. High concentrations of carnitine are found in red meat, some energy drinks, and certain dietary supplements; lecithin is found in eggs and is commonly used as an ingredient in processed food. High levels of TMAO are found in many seafoods. Some types of normal gut bacteria (e.g. species of Acinetobacter) in the human gut convert dietary carnitine and dietary lecithin to TMAO. TMAO alters cholesterol metabolism in the intestines, in the liver and in arterial wall. When TMAO is present, cholesterol metabolism is altered and there is an increased deposition of cholesterol within, and decreased removal of cholesterol from, peripheral cells such as those in the artery wall (1, 2, 3).
used in manufacture of quaternary ammonium cpds; insect attractant; warming agent for gas; oxidant; structure
Properties
IUPAC Name |
N,N-dimethylmethanamine oxide | |
|---|---|---|
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InChI |
InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3 | |
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InChI Key |
UYPYRKYUKCHHIB-UHFFFAOYSA-N | |
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Canonical SMILES |
C[N+](C)(C)[O-] | |
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Molecular Formula |
C3H9NO | |
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DSSTOX Substance ID |
DTXSID8049678 | |
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Molecular Weight |
75.11 g/mol | |
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Physical Description |
Colorless solid; Highly hygroscopic; [Merck Index], Solid, Colourless to yellow solid; Odourless | |
| Record name | Trimethylamine-N-oxide | |
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| Record name | Trimethylamine oxide | |
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Solubility |
454 mg/mL, Soluble in water, Soluble (in ethanol) | |
| Record name | Trimethylamine N-oxide | |
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CAS No. |
1184-78-7 | |
| Record name | Trimethylamine oxide | |
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| Record name | Trimethylamine, N-oxide | |
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| Record name | TRIMETHYLAMINE OXIDE | |
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Melting Point |
95 - 99 °C | |
| Record name | Trimethylamine N-oxide | |
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Foundational & Exploratory
Trimethylamine Oxide (TMAO) Biosynthesis in Marine Invertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylamine (B31210) N-oxide (TMAO) is a crucial osmolyte and protein stabilizer in many marine organisms, playing a vital role in their adaptation to challenging environments characterized by high salinity and hydrostatic pressure. The biosynthesis of TMAO in marine invertebrates is a multi-step process involving dietary precursors, gut microbiota, and host enzymatic activity. This technical guide provides an in-depth exploration of the core TMAO biosynthesis pathway in marine invertebrates, offering detailed experimental protocols, quantitative data, and visualizations of the key processes to support further research and potential drug development applications.
The Core Biosynthesis Pathway of Trimethylamine N-oxide
The synthesis of TMAO in marine invertebrates can be broadly divided into two main stages: the microbial production of trimethylamine (TMA) from dietary precursors in the gut, and the subsequent oxidation of TMA to TMAO by host enzymes.
Dietary Precursors and Microbial Conversion to Trimethylamine (TMA)
Marine invertebrates acquire the necessary building blocks for TMAO synthesis from their diet. The primary precursors are choline (B1196258), L-carnitine, and betaine, which are abundant in marine food webs.[1] These compounds are metabolized by the gut microbiota of the invertebrate.[2] A variety of bacterial species possess the enzymatic machinery to convert these precursors into the volatile compound trimethylamine (TMA).[2]
Host-mediated Oxidation of TMA to TMAO
Following its production in the gut, TMA is absorbed into the invertebrate's tissues and circulatory system. The final and critical step in the biosynthesis of TMAO is the oxidation of TMA. This reaction is catalyzed by a class of enzymes known as Flavin-containing monooxygenases (FMOs).[2][3] FMOs are microsomal enzymes that utilize NADPH and molecular oxygen to add a single oxygen atom to their substrates.[3][4] In the context of TMAO synthesis, FMOs convert TMA into the non-volatile and osmotically active TMAO. The primary site of this conversion is believed to be in tissues with high metabolic activity, such as the hepatopancreas in crustaceans and molluscs.[5]
Quantitative Data on TMAO and its Precursors
The concentration of TMAO and its precursors can vary significantly among different species of marine invertebrates, reflecting differences in diet, habitat, and physiology. The following tables summarize available quantitative data.
Table 1: Trimethylamine N-oxide (TMAO) Concentrations in Marine Invertebrates
| Phylum | Class | Species | Tissue | TMAO Concentration (mmol/kg wet weight) | Reference |
| Arthropoda | Malacostraca | Various Shrimp Species | Muscle | 30 - 90 | [6] |
| Arthropoda | Malacostraca | Various Crab Species | Muscle | 5 - 50 | [1] |
| Mollusca | Cephalopoda | Various Squid Species | Muscle | Up to 200 | [6] |
| Mollusca | Bivalvia | Patinopecten yessoensis | Hepatopancreas | Not specified | [5] |
| Mollusca | Bivalvia | Chlamys farreri | Hepatopancreas | Not specified | [5] |
Table 2: Precursor Concentrations in Marine Invertebrates (Data is currently limited in the scientific literature)
| Phylum | Class | Species | Tissue | Choline (mmol/kg wet weight) | Betaine (mmol/kg wet weight) | L-Carnitine (mmol/kg wet weight) | Reference |
| Data Not Available |
Note: There is a significant gap in the literature regarding comprehensive quantitative data for TMAO precursors across a wide range of marine invertebrates. Further research in this area is warranted.
Experimental Protocols
Quantification of TMAO and its Precursors by LC-MS/MS
This protocol is adapted from a method for the simultaneous quantification of TMAO, betaine, L-carnitine, acetyl-carnitine, and choline in plasma and can be modified for invertebrate tissue homogenates.[7]
3.1.1. Sample Preparation
-
Homogenize invertebrate tissue (e.g., hepatopancreas, muscle) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) (ACN). A common ratio is 4 parts ACN to 1 part homogenate.
-
Vortex the mixture vigorously for 10 minutes at room temperature.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
For analysis, dilute the supernatant with an appropriate solvent, such as 30% ACN solution.[8]
-
Transfer the final diluted sample to an HPLC vial for injection into the LC-MS/MS system.
3.1.2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A reversed-phase column suitable for the separation of polar metabolites.
-
Mobile Phase: A gradient of aqueous and organic solvents, typically with a modifier like formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for TMAO and each of its precursors.
-
Quantification: Generate standard curves for each analyte using certified reference materials. The concentration of each compound in the samples is determined by comparing its peak area to the corresponding standard curve.[7]
Flavin-Containing Monooxygenase (FMO) Activity Assay
This spectrophotometric assay is adapted from a method using methimazole (B1676384) as a substrate and can be applied to microsomal fractions isolated from marine invertebrate tissues.[6]
3.2.1. Preparation of Microsomes
-
Dissect and homogenize the target tissue (e.g., hepatopancreas) in a cold buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).[4]
-
Perform a series of differential centrifugation steps to isolate the microsomal fraction. This typically involves a low-speed spin to remove cell debris and nuclei, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomes.[4]
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
3.2.2. Activity Assay
-
The assay mixture should contain:
-
Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the FMO substrate, methimazole.
-
Monitor the oxidation of methimazole by measuring the increase in absorbance at a specific wavelength over time using a spectrophotometer.
-
To confirm that the observed activity is due to FMOs, perform control experiments including:
Analysis of FMO Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol provides a general framework for analyzing the expression levels of FMO genes in marine invertebrate tissues.
3.3.1. RNA Extraction and cDNA Synthesis
-
Extract total RNA from the tissue of interest using a commercial kit or a standard protocol (e.g., TRIzol).
-
Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a suitable primer (e.g., oligo(dT) or random hexamers).
3.3.2. qRT-PCR
-
Design or obtain validated primers specific for the FMO gene(s) of interest and one or more stable reference genes for normalization.
-
Prepare the qRT-PCR reaction mixture containing:
-
cDNA template
-
Forward and reverse primers
-
A fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan probe).[5]
-
A suitable PCR master mix containing DNA polymerase, dNTPs, and buffer.
-
-
Perform the qRT-PCR on a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target FMO gene(s) normalized to the reference gene(s).[5]
Signaling Pathways and Regulation
The expression of FMO genes in marine invertebrates is not static and can be influenced by environmental factors. For example, in scallops, exposure to paralytic shellfish toxins produced by dinoflagellates can lead to the upregulation of certain FMO genes in the hepatopancreas and kidney, suggesting a role in detoxification.[5] While the specific signaling pathways regulating FMO expression in invertebrates are not as well-characterized as in vertebrates, it is hypothesized that stress-activated pathways play a key role.
In vertebrates, the regulation of FMO genes is known to involve various transcription factors and nuclear receptors. For instance, in rainbow trout, the promoter region of an FMO gene contains putative glucocorticoid and osmoregulatory response elements, and its expression is enhanced by cortisol and sodium chloride.[10] This suggests that hormonal signaling and cellular responses to osmotic stress are important regulatory mechanisms that may also be conserved in marine invertebrates.
Visualizations
Caption: Overview of the Trimethylamine Oxide (TMAO) biosynthesis pathway in marine invertebrates.
Caption: Experimental workflow for the quantification of TMAO and its precursors.
Caption: Putative regulatory pathway for FMO gene expression in marine invertebrates.
References
- 1. Effects of dietary choline, betaine, and L-carnitine on the generation of trimethylamine-N-oxide in healthy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes by UPLC-MRM-Based Targeted Quantitative Proteomics and Its Application to the Study of Ontogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Real-Time qRT-PCR [ncbi.nlm.nih.gov]
- 6. Spectrophotometric assay of the flavin-containing monooxygenase and changes in its activity in female mouse liver with nutritional and diurnal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Primers used in quantitative real-time PCR. - Public Library of Science - Figshare [plos.figshare.com]
Whitepaper: Trimethylamine N-Oxide (TMAO) as a Foundational Piezolyte in Deep-Sea Organisms
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Life in the deep sea is confronted with extreme hydrostatic pressure, a fundamental stressor that perturbs the structure and function of essential biomolecules. A key adaptation in many deep-sea organisms is the accumulation of trimethylamine (B31210) N-oxide (TMAO), a small organic molecule that effectively counteracts the destabilizing effects of pressure. This discovery has led to the designation of TMAO as a "piezolyte" (pressure-counteracting solute). This technical guide provides an in-depth examination of the discovery of TMAO's role, its mechanism of action at a molecular level, the key experimental evidence supporting its function, and the broader implications for physiology, ecology, and biotechnology. Quantitative data are summarized in tables for comparative analysis, and detailed experimental protocols are provided for key methodologies.
The High-Pressure Challenge in the Deep Sea
Hydrostatic pressure increases by approximately 1 atmosphere (atm) for every 10 meters of depth, reaching over 1,000 atm in the deepest hadal trenches. Such immense pressure favors states with smaller volumes and disrupts the delicate balance of non-covalent interactions that maintain the native, functional conformations of proteins and other macromolecules. The primary effects of high hydrostatic pressure (HHP) on proteins include:
-
Protein Denaturation: Pressure can disrupt the tertiary and quaternary structures of proteins by promoting the infiltration of water into the protein core, leading to unfolding and loss of function.
-
Enzyme Inhibition: HHP can alter the active site of enzymes, affecting substrate binding and catalytic rates. This often manifests as an increase in the Michaelis constant (K_m), indicating lower substrate affinity.[1]
-
Disruption of Polymerization: The assembly and disassembly of cytoskeletal proteins like actin can be significantly affected by pressure.[1]
To survive and thrive in this environment, deep-sea organisms have evolved a suite of adaptations, with the biochemical accumulation of piezolytes like TMAO being one of the most crucial.
Discovery of TMAO as a Piezolyte
The role of TMAO as a cytoprotectant was first established in elasmobranchs, where it counteracts the destabilizing effects of high urea (B33335) concentrations. However, pioneering work by Paul Yancey and colleagues in the late 20th and early 21st centuries revealed a strong, linear correlation between TMAO concentration in the muscle tissue of teleost fishes and their depth of habitat.[1][2] This relationship, which mirrors the linear increase of hydrostatic pressure with depth, was a key insight.[2] This led to the hypothesis that TMAO's primary role in the deep sea is to protect against pressure.[1] This discovery led to the coining of the term "piezolyte" to describe small solutes that counteract the effects of pressure.[3][4] Subsequent studies have confirmed this trend in a wide array of deep-sea taxa, including crustaceans, amphipods, and cnidarians.[5][6]
Data Presentation: TMAO Concentration with Depth
The following table summarizes representative data on TMAO concentrations found in various marine organisms at different depths, illustrating the strong positive correlation.
| Species Group | Species (example) | Depth Range (meters) | Muscle TMAO Concentration (mmol/kg wet wt) | Reference(s) |
| Shallow Teleost Fish | Various | < 150 | < 50 - 70 | [1][4][7] |
| Bathyal Teleost Fish | Coryphaenoides leptolepis | 2,000 - 3,000 | ~180 | [3] |
| Abyssal Teleost Fish | Coryphaenoides armatus | 4,850 | ~261 | [3][4] |
| Hadal Teleost Fish | Notoliparis kermadecensis | 7,000 | 386 ± 18 | [4] |
| Deep-sea Elasmobranch | Centroscyllium fabricii | 1,000 - 1,500 | Significantly > shallow species | [8] |
| Deep-sea Decapod | Pandalus danae | 0 - 2,850 | 76 to 299 (linear increase) | [5] |
| Hadal Amphipod | Alicella gigantea | 8,824 | > shallow species (~15 to >80) | [5] |
Mechanism of Action: How TMAO Stabilizes Proteins
TMAO's protective effect stems from its profound influence on the thermodynamics of water and its interactions with the protein surface. The prevailing mechanism is known as the "osmophobic effect," where TMAO is preferentially excluded from the immediate vicinity of the protein backbone.[9] This exclusion raises the free energy of the unfolded state more than the folded state, thus shifting the equilibrium towards the compact, native conformation.
Molecular dynamics simulations and experimental studies have provided a more detailed picture:
-
Water Structuring: TMAO strongly interacts with water, forming up to four hydrogen bonds and enhancing the structure of the surrounding water network.[9][10] High pressure tends to disrupt this network, and TMAO counteracts this effect.[11]
-
Preferential Hydration: By being excluded from the protein surface, TMAO effectively "herds" water molecules towards the protein, promoting its hydration which is crucial for stability.[9]
-
Push-Pull Effect: A cooperative "push-pull" mechanism has been proposed where most TMAO molecules reside in an outer shell (~5.5 Å from the protein), while a less populated inner shell (~2.5 Å) interacts directly with basic side chains, further organizing water at the protein surface.[9]
Key Experimental Evidence and Protocols
The piezolyte hypothesis is supported by extensive in vitro experiments demonstrating TMAO's ability to counteract the effects of pressure on protein function and stability.
Data Presentation: TMAO Counteraction of Pressure Effects
| Experiment Type | Protein System | Pressure Condition | Observation without TMAO | Observation with TMAO (Concentration) | Reference(s) |
| Enzyme Kinetics | Lactate Dehydrogenase (LDH) | 500 atm (8 hr) | 15% loss in activity | Loss reduced to insignificant levels (250 mM) | [1] |
| Enzyme Kinetics | Pyruvate Kinase (PK) | 200 atm | 73% increase in K_m for ADP | K_m increase reduced to 29% (300 mM) | [1] |
| Protein Polymerization | G-actin from C. armatus | 500 atm (16 hr) | Significant reduction of F-actin polymerization | Polymerization fully restored (250 mM) | [1] |
Experimental Protocols
-
Enzyme Preparation: Purify the enzyme of interest (e.g., Lactate Dehydrogenase) from the muscle tissue of deep-sea and shallow-water fish using standard chromatography techniques.
-
Assay Buffer Preparation: Prepare assay buffers with and without physiological concentrations of TMAO (e.g., 250-300 mM). The buffer composition should be optimized for the specific enzyme (e.g., Tris-HCl, pH 7.5 at atmospheric pressure).
-
High-Pressure System: Utilize a high-pressure optical cell system capable of withstanding the desired pressures (e.g., up to 1000 atm). The system must be equipped with windows (e.g., sapphire) to allow for spectrophotometric measurements.
-
Assay Procedure: a. Place the reaction mixture (buffer, substrates like NADH and pyruvate, and the enzyme) into a pressure-resistant cuvette or a flexible syringe-type container within the high-pressure vessel. b. Pressurize the system to the target pressure using a hydraulic pump with a suitable pressure-transmitting fluid (e.g., water or oil). c. Initiate the reaction (e.g., by injecting the final substrate) and monitor the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH consumption) using the integrated spectrophotometer. d. Calculate the initial reaction velocity.
-
Data Analysis: Determine the Michaelis constant (K_m) and maximum velocity (V_max) by measuring reaction rates at various substrate concentrations under different pressure conditions, both with and without TMAO. Plot the data using Lineweaver-Burk or non-linear regression analysis to quantify the counteracting effect of TMAO on pressure-induced changes in K_m.
-
System Setup: a. Obtain the 3D structure of a model protein (e.g., from the Protein Data Bank). b. Place the protein in a simulation box of appropriate dimensions. c. Solvate the system with a pre-equilibrated box of water molecules (e.g., TIP3P or TIP4P water models). d. Add TMAO molecules to the desired concentration (e.g., 1 M) and counter-ions to neutralize the system.
-
Force Field Selection: Choose appropriate force fields for the protein (e.g., AMBER, CHARMM), water, and TMAO.
-
Equilibration: a. Perform an initial energy minimization to remove steric clashes. b. Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble). c. Equilibrate the system's density under constant pressure (e.g., 1 bar) and temperature (NPT ensemble). For high-pressure simulations, the target pressure is set accordingly (e.g., 1000 bar).
-
Production Run: Run the simulation for a significant duration (e.g., >100 nanoseconds to microseconds) to sample conformational space adequately.[9][12]
-
Trajectory Analysis: Analyze the resulting trajectory to calculate various properties: a. Root Mean Square Deviation (RMSD): To assess protein stability and unfolding. b. Radial Distribution Functions (RDFs): To characterize the distribution of TMAO and water molecules around the protein. c. Hydrogen Bond Analysis: To quantify the interactions between TMAO, water, and the protein. d. Solvent Accessible Surface Area (SASA): To measure protein compaction.
Biosynthesis and Accumulation of TMAO
The accumulation of TMAO in deep-sea organisms can occur through dietary intake or endogenous synthesis.[13] While many fish obtain TMAO from their diet, evidence for synthesis exists.[8] In some deep-sea bacteria, a specific metabolic pathway has been identified that allows them to produce TMAO from environmental trimethylamine (TMA). The piezotolerant bacterium Myroides profundi utilizes a TMA transporter (TmaT) to uptake TMA, which is then oxidized to TMAO by a TMA monooxygenase (MpTmm).[7] This TMAO is then accumulated in the cell, enhancing its survival and growth under HHP.[7]
Implications and Future Directions
The discovery of TMAO as a piezolyte has significant implications across various scientific fields.
-
Physiology and Ecology: The concentration of TMAO appears to be a key factor defining the physiological limits of life at depth. It has been hypothesized that the maximum depth fish can inhabit (around 8,200 meters) may be constrained by the point at which intracellular fluids, loaded with TMAO, become isosmotic with seawater, preventing further accumulation.[4][6]
-
Biotechnology and Drug Development: The powerful protein-stabilizing properties of TMAO are of great interest.
-
Protein Stabilization: TMAO is already used in laboratory settings to stabilize proteins during purification and storage and to aid in the refolding of denatured proteins.[2]
-
Formulation Science: Understanding the mechanism of piezolytes could lead to the design of novel, synthetic excipients that protect therapeutic proteins (e.g., monoclonal antibodies) from physical stresses like aggregation and denaturation during manufacturing, storage, and delivery.
-
High-Pressure Processing: In the food industry, where high-pressure processing is used for sterilization, piezolytes could potentially be used to protect the texture and quality of protein-rich foods.
-
Conclusion
Trimethylamine N-oxide is a cornerstone of biochemical adaptation to the high-pressure environment of the deep sea. Its role as a piezolyte, discovered through the observation of its linear accumulation with depth, is now supported by a robust body of experimental and computational evidence. By modulating the properties of water and promoting the compact, native state of proteins through the osmophobic effect, TMAO allows the machinery of life to function under pressures that would otherwise be destructive. This remarkable molecule not only provides a solution to a fundamental environmental challenge but also offers valuable lessons for the development of protein-stabilizing technologies in medicine and industry.
References
- 1. Trimethylamine oxide counteracts effects of hydrostatic pressure on proteins of deep-sea teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snexplores.org [snexplores.org]
- 3. researchgate.net [researchgate.net]
- 4. Marine fish may be biochemically constrained from inhabiting the deepest ocean depths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Item - Update on trimethylamine N-oxide (TMAO) as a piezolyte and cryoprotectant: its role in a depth limit for marine fishes and loss from hadal fish during capture - figshare - Figshare [figshare.com]
- 7. Oxidation of trimethylamine to trimethylamine N-oxide facilitates high hydrostatic pressure tolerance in a generalist bacterial lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated levels of this compound in deep-sea fish: evidence for synthesis and intertissue physiological importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TMAO: Protecting proteins from feeling the heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Trimethylamine-N-oxide's effect on polypeptide solvation at high pressure: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
The Counteracting Osmolyte System: Early Insights into TMAO and Urea's Role in Shark Protein Stability
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Marine elasmobranchs, including sharks, skates, and rays, maintain osmotic balance with their seawater environment through a unique physiological strategy: the retention of high concentrations of urea (B33335) in their tissues.[1][2] While effective for osmoregulation, urea is a potent protein-destabilizing agent, posing a significant threat to the structural and functional integrity of enzymes and other proteins.[2][3] Seminal studies in the late 1970s, pioneered by Paul H. Yancey and George N. Somero, unveiled a sophisticated biochemical adaptation in these animals: the counteracting effects of methylamine (B109427) compounds, primarily trimethylamine (B31210) N-oxide (TMAO).[4][5] These early investigations established that TMAO is maintained at a concentration approximately half that of urea, a 2:1 urea-to-TMAO ratio that effectively neutralizes urea's destabilizing effects on macromolecular structure and function.[4][6] This guide provides a technical overview of the foundational experiments that first characterized this critical counteraction mechanism, presenting the core quantitative data, experimental methodologies, and conceptual models from these early studies.
Quantitative Data from Foundational Studies
The initial research quantified the physiological concentrations of these osmolytes and their direct impact on protein stability and enzyme function. The data consistently highlight the 2:1 ratio of urea to TMAO as the key to neutralizing urea's deleterious effects.
Table 1: Typical Osmolyte Concentrations in Marine Elasmobranch Tissues
| Osmolyte | Average Concentration (mM) | Key Function | Reference |
| Urea | ~400 | Osmoregulation, Protein Destabilizer | [1][4] |
| Trimethylamine N-oxide (TMAO) | ~200 | Protein Stabilizer, Urea Counteractant | [1][4] |
| Ratio (Urea:TMAO) | ~2:1 | Maintenance of Protein Stability | [1][4][6] |
Table 2: Effect of Urea and TMAO on the Thermal Denaturation Midpoint (Tm) of Bovine Ribonuclease
| Solute Condition | Thermal Midpoint (Tm) (°C) | Effect on Stability | Reference |
| Control (Buffer only) | 64.5 | Baseline | [4] |
| 400 mM Urea | 61.5 | Destabilized | [4] |
| 200 mM TMAO | 66.5 | Stabilized | [4] |
| 400 mM Urea + 200 mM TMAO | 64.0 | Counteracted (Neutral) | [4] |
Table 3: Influence of Urea and TMAO on Lactate (B86563) Dehydrogenase (LDH) Activity
| Solute Condition | LDH Activity (Relative to Control) | Effect on Function | Reference |
| 400 mM Urea | Inhibited | Perturbed | [1] |
| 400 mM Urea + 200 mM TMAO | Restored to near-normal | Counteracted | [1] |
Core Conceptual Model: The Counteraction Hypothesis
The early studies established a logical framework for the counteraction hypothesis. Urea directly perturbs protein structure, leading to denaturation and loss of function. TMAO, a protein stabilizer, counteracts this effect. When present in the physiological 2:1 ratio, the two solutes create an intracellular environment where protein structure and function are maintained, similar to that in a standard saline solution without high urea concentrations.
References
- 1. Counteraction of urea destabilization of protein structure by methylamine osmoregulatory compounds of elasmobranch fishes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calorimetric investigation of ribonuclease thermal denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The two-step reversible denaturation of lactate dehydrogenase at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear magnetic resonance study of the thermal denaturation of ribonuclease A: implications for multistate behavior at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
An In-depth Technical Guide to the Physicochemical Properties of Trimethylamine Oxide in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of trimethylamine (B31210) oxide (TMAO) in aqueous solutions. TMAO is a naturally occurring osmolyte with significant implications in various biological processes, including protein folding and stability. Understanding its behavior in water is crucial for its application in research and drug development.
Core Physicochemical Properties of Aqueous TMAO Solutions
This section details the fundamental physicochemical properties of TMAO in aqueous solutions, with quantitative data summarized for ease of comparison.
Solubility
Trimethylamine N-oxide is highly soluble in water. Its solubility is reported to be 45.4 g/100 mL. This high solubility is attributed to its ability to form strong hydrogen bonds with water molecules through its N-oxide group.
Density
The density of aqueous TMAO solutions increases with concentration and decreases with temperature. Below is a summary of density data at atmospheric pressure (0.101 MPa) across various molalities and temperatures.
| Molality (mol/kg) | Density at 278.15 K (g/cm³) | Density at 288.15 K (g/cm³) | Density at 298.15 K (g/cm³) | Density at 308.15 K (g/cm³) | Density at 323.15 K (g/cm³) |
| 0.0875 | 1.00034 | 0.99981 | 0.99823 | 0.99581 | 0.99017 |
| 0.4428 | 1.00492 | 1.00418 | 1.00244 | 1.00001 | 0.99442 |
| 0.8845 | 1.01042 | 1.00947 | 1.00755 | 1.00501 | 0.99941 |
| 1.7758 | 1.02061 | 1.01941 | 1.01719 | 1.01443 | 1.00876 |
| 2.6689 | 1.02941 | 1.02799 | 1.02558 | 1.02269 | 1.01698 |
| 3.5589 | 1.03713 | 1.03556 | 1.03303 | 1.03007 | 1.02434 |
| 4.3251 | 1.04311 | 1.04147 | 1.03889 | 1.03591 | 1.03019 |
Data sourced from a comprehensive study on the volumetric properties of aqueous TMAO solutions.
Viscosity
The viscosity of aqueous TMAO solutions increases with concentration and decreases with temperature. This is due to the structuring effect of TMAO on water, which increases the resistance to flow.
| Molality (mol/kg) | Viscosity at 298.15 K (mPa·s) |
| 0.0 | 0.890 |
| 1.0 | 1.15 |
| 2.0 | 1.50 |
| 3.0 | 2.01 |
| 4.0 | 2.75 |
Note: This data is compiled from various sources studying the thermophysical properties of aqueous TMAO solutions. Exact values may vary slightly between different experimental setups.
Dielectric Constant
The static dielectric constant of aqueous TMAO solutions decreases with increasing TMAO concentration. This reduction is attributed to the disruption of the water hydrogen bond network and the lower dielectric constant of TMAO itself compared to water.
| Molality (mol/kg) | Dielectric Constant at 298.15 K |
| 0.0 | 78.5 |
| 1.0 | 71.2 |
| 2.0 | 64.8 |
| 3.0 | 59.1 |
| 4.0 | 54.0 |
Note: This data is based on experimental results from studies on the dielectric properties of aqueous TMAO solutions.
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of TMAO in aqueous solution.
Determination of Solubility
Method: Gravimetric Method
-
Preparation of Saturated Solution: An excess amount of TMAO is added to a known volume of deionized water in a sealed container. The mixture is then agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation of Undissolved Solute: The saturated solution is carefully filtered or centrifuged to remove any undissolved TMAO crystals.
-
Gravimetric Analysis: A known volume of the clear, saturated supernatant is transferred to a pre-weighed container. The water is then evaporated at a controlled temperature (e.g., using a drying oven at a temperature below the decomposition point of TMAO).
-
Calculation: The container with the dried TMAO residue is weighed. The mass of the dissolved TMAO is determined by subtracting the initial weight of the container. The solubility is then expressed as grams of TMAO per 100 mL of water.
Measurement of Density
Method: Oscillating U-tube Densitometry
-
Instrument Calibration: The oscillating U-tube densitometer is calibrated using two standards of known density, typically dry air and deionized water, at the desired measurement temperature.
-
Sample Preparation: Aqueous solutions of TMAO at various concentrations are prepared by accurately weighing the required mass of TMAO and deionized water.
-
Measurement: A small volume of the TMAO solution is injected into the oscillating U-tube of the densitometer. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.
-
Temperature Control: The temperature of the measuring cell is precisely controlled using a Peltier thermostat to ensure accurate and reproducible measurements.
-
Data Acquisition: The density of the solution is automatically calculated and displayed by the instrument's software. Measurements are typically repeated multiple times for each sample to ensure precision.
Measurement of Viscosity
Method: Capillary Viscometry
-
Viscometer Selection and Cleaning: A calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer) of an appropriate size for the expected viscosity range is selected. The viscometer is thoroughly cleaned with a suitable solvent and dried.
-
Sample Loading: A precise volume of the TMAO solution is introduced into the viscometer.
-
Thermal Equilibration: The viscometer is placed in a constant-temperature water bath until the sample reaches the desired temperature.
-
Flow Time Measurement: The solution is drawn up into the timing bulb of the viscometer. The time taken for the meniscus of the liquid to fall between two calibrated marks is accurately measured using a stopwatch.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 'C' is the viscometer constant and 't' is the measured flow time. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).
Measurement of Dielectric Constant
Method: Dielectric Spectroscopy
-
Instrumentation: A dielectric spectrometer equipped with a suitable probe (e.g., an open-ended coaxial probe) is used. The instrument is connected to a network analyzer.
-
Calibration: The system is calibrated using known standards, such as air, a shorting block, and a reference liquid with a well-characterized dielectric constant (e.g., pure water).
-
Sample Measurement: The probe is immersed in the aqueous TMAO solution. The instrument measures the complex permittivity of the solution over a range of frequencies.
-
Data Analysis: The static dielectric constant is determined by analyzing the low-frequency plateau of the real part of the complex permittivity spectrum. The data is often fitted to a dielectric model (e.g., the Debye model) to extract the static dielectric constant and relaxation time.
Molecular Interactions and Biological Significance
TMAO's physicochemical properties in aqueous solution give rise to its significant role as a chemical chaperone, particularly in stabilizing proteins and counteracting the effects of denaturants like urea (B33335).
Effect on Water Structure
TMAO is known to be a "water structure maker." It enhances the tetrahedral ordering of water molecules in its vicinity. The strong hydrogen bonds between the N-oxide group of TMAO and water molecules lead to a more ordered and less dynamic local water environment. This structuring of water is believed to be a key factor in its protein-stabilizing effects.
Mechanism of Protein Stabilization
TMAO stabilizes the native, folded state of proteins through a combination of direct and indirect mechanisms. The "preferential exclusion" model is a widely accepted indirect mechanism. Due to the energetic cost of disrupting the highly structured water around TMAO, it is entropically unfavorable for TMAO to be in direct contact with the protein surface. This leads to a depletion of TMAO from the protein's hydration shell, effectively forcing the protein to adopt a more compact, folded conformation to minimize its surface area.
Counteraction of Urea Denaturation
Urea is a potent protein denaturant that acts by directly interacting with the protein backbone and by disrupting the bulk water structure. TMAO effectively counteracts the denaturing effects of urea. One proposed mechanism is that TMAO's strong interaction with water molecules makes it more favorable for water to interact with TMAO than with the unfolded protein, thus indirectly promoting protein folding. Additionally, TMAO can directly interact with urea, forming TMAO-urea-water complexes, which may reduce the effective concentration of free urea available to denature the protein.
Experimental Workflow for Studying TMAO Effects
A typical experimental workflow to investigate the effects of TMAO on a specific protein in the presence of a denaturant like urea would involve a series of biophysical techniques.
This guide provides a foundational understanding of the physicochemical properties of TMAO in aqueous solutions and their implications for its biological functions. For more specific applications, it is recommended to consult the primary literature for detailed experimental conditions and advanced analytical techniques.
The Role of Trimethylamine N-oxide (TMAO) in Protein Folding and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylamine (B31210) N-oxide (TMAO) is a naturally occurring osmolyte that plays a crucial role in maintaining cellular homeostasis under conditions of environmental stress. In the context of protein science, TMAO is widely recognized as a chemical chaperone that promotes the native folded state of proteins, enhances their stability, and counteracts the denaturing effects of urea (B33335) and other stressors. This technical guide provides an in-depth exploration of the multifaceted role of TMAO in protein folding and stability, presenting quantitative data, detailed experimental methodologies, and visual representations of key mechanisms and workflows to support researchers and professionals in drug development.
Introduction
Protein misfolding and aggregation are central to the pathology of numerous human diseases. Consequently, understanding the mechanisms that govern protein folding and stability is paramount for the development of effective therapeutic strategies. Trimethylamine N-oxide (TMAO) has emerged as a significant small molecule in this field, demonstrating a remarkable ability to stabilize proteins and mitigate misfolding. This guide delves into the core principles of TMAO's action, offering a comprehensive resource for its application in research and drug discovery.
Mechanisms of TMAO-Mediated Protein Stabilization
The stabilizing effect of TMAO on protein structure is attributed to a combination of direct and indirect mechanisms, which collectively shift the folding equilibrium towards the native state.
2.1. Indirect Mechanism: The Osmophobic Effect and Water Structuring
The predominant theory behind TMAO's stabilizing influence is the "osmophobic effect," which posits that TMAO is preferentially excluded from the protein surface. This exclusion is energetically unfavorable for the unfolded state, which has a larger solvent-accessible surface area (SASA) than the compact native state. By destabilizing the unfolded ensemble, TMAO indirectly promotes the adoption of the more compact, folded conformation.[1]
Molecular dynamics simulations have provided significant insights into this phenomenon, revealing that TMAO enhances the hydrogen-bonding network of water.[2] This "structuring" of water makes it energetically more costly to create a cavity to accommodate the polypeptide chain, further disfavoring the extended, unfolded state. TMAO effectively "herds" water molecules, increasing their local concentration around the protein and strengthening the hydrophobic effect, a primary driving force for protein folding.[3]
2.2. Direct Interactions with the Polypeptide Chain
While the indirect mechanism is widely accepted, evidence also suggests that TMAO can engage in direct, albeit weak, interactions with the protein. These interactions are context-dependent and can vary based on the specific amino acid residues and the overall protein topology. Some studies indicate that TMAO can interact favorably with certain side chains, while having unfavorable interactions with the polypeptide backbone.[4] This unfavorable interaction with the backbone is a key contributor to its exclusion from the vicinity of unfolded polypeptide chains.[1]
The amphiphilic nature of TMAO, with its polar N-O group and nonpolar methyl groups, allows it to act somewhat like a surfactant at the protein-water interface, mediating interactions that favor the native structure.[4]
2.3. Counteraction of Denaturants
A remarkable property of TMAO is its ability to counteract the denaturing effects of urea.[2] In urearich environments, such as in the tissues of certain marine organisms, TMAO is present at a concentration that is roughly half that of urea, effectively neutralizing its denaturing activity.[3] The proposed mechanism for this counteraction involves TMAO's ability to structure water, which in turn weakens the favorable interactions between urea and the protein backbone.[2] By strengthening water-water and water-urea interactions, TMAO reduces the capacity of urea to act as a hydrogen bond donor and acceptor with the polypeptide, thus inhibiting denaturation.[2][5]
Quantitative Analysis of TMAO's Effect on Protein Stability
The stabilizing effect of TMAO can be quantified by measuring changes in thermodynamic parameters that describe protein stability. These include the Gibbs free energy of unfolding (ΔG°), the melting temperature (Tm), and the m-value, which reflects the dependence of ΔG° on denaturant concentration.
| Parameter | Effect of TMAO | Typical Magnitude of Change | Protein System(s) | Reference(s) |
| ΔG° (Gibbs Free Energy of Unfolding) | Increases (more positive) | Linear increase with TMAO concentration | Barnase, Notch ankyrin domain | [4][6] |
| Tm (Melting Temperature) | Increases | Several degrees Celsius | Lysozyme, Ribonuclease A | [6] |
| m-value (vs. Urea) | Remains largely unchanged | - | Barnase, Notch ankyrin domain | [4] |
| Urea Counteraction Ratio | ~1 M TMAO counteracts ~2 M Urea | - | General observation | [3] |
Experimental Protocols for Studying TMAO's Effects
A variety of biophysical techniques can be employed to investigate the impact of TMAO on protein folding and stability. Below are detailed methodologies for some of the key experiments.
4.1. Chemical Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
This method is used to determine the free energy of unfolding (ΔG°) and the m-value in the presence and absence of TMAO.
-
Objective: To measure the conformational stability of a protein as a function of denaturant (e.g., urea) concentration, with and without TMAO.
-
Materials:
-
Purified protein of interest
-
High-purity urea
-
Trimethylamine N-oxide (TMAO)
-
Buffer (e.g., phosphate (B84403) or Tris buffer at a specific pH)
-
CD spectropolarimeter
-
-
Procedure:
-
Prepare a series of protein solutions with a constant protein concentration in the desired buffer.
-
Create two sets of these solutions: one with a fixed concentration of TMAO (e.g., 1 M) and a control set without TMAO.
-
For each set, prepare a range of samples with increasing concentrations of urea (e.g., 0 to 8 M).
-
Equilibrate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.
-
Measure the CD signal at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for α-helical proteins).
-
Plot the CD signal as a function of urea concentration to generate denaturation curves.
-
Fit the denaturation curves to a two-state unfolding model to extract the midpoint of the transition (Cm) and the m-value.
-
Calculate the free energy of unfolding in the absence of denaturant (ΔG°H₂O) using the equation: ΔG° = m-value * Cm.
-
4.2. Thermal Denaturation Monitored by Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein as it unfolds, providing information on the melting temperature (Tm) and the enthalpy of unfolding (ΔH).
-
Objective: To determine the thermal stability of a protein in the presence and absence of TMAO.
-
Materials:
-
Purified protein of interest
-
TMAO
-
Buffer
-
Differential scanning calorimeter
-
-
Procedure:
-
Prepare two samples of the protein at the same concentration in the same buffer: one with a specific concentration of TMAO and a control without.
-
Prepare corresponding buffer-only samples (with and without TMAO) to be used as references.
-
Load the protein sample and the corresponding reference buffer into the DSC cells.
-
Set the instrument to scan over a desired temperature range (e.g., 20 °C to 100 °C) at a constant scan rate (e.g., 1 °C/min).
-
Record the differential heat capacity as a function of temperature.
-
The peak of the resulting thermogram corresponds to the Tm.
-
Integrate the area under the peak to determine the calorimetric enthalpy of unfolding (ΔHcal).
-
4.3. Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insights into the interactions between TMAO, the protein, and solvent molecules.
-
Objective: To simulate the behavior of a protein in an aqueous solution containing TMAO to understand the molecular basis of its stabilizing effect.
-
Software:
-
GROMACS, AMBER, or NAMD
-
-
Force Fields:
-
Protein: CHARMM, AMBER, or GROMOS
-
Water: TIP3P, SPC/E
-
TMAO: A compatible force field is required.
-
-
General Workflow:
-
Obtain the three-dimensional structure of the protein (from PDB or homology modeling).
-
Place the protein in a simulation box of appropriate dimensions.
-
Solvate the system with a pre-equilibrated box of water and TMAO molecules at the desired concentration.
-
Add counter-ions to neutralize the system.
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.
-
Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
Analyze the trajectory to study protein structure, dynamics, solvent organization, and intermolecular interactions.
-
Visualizing Mechanisms and Workflows
5.1. Proposed Mechanisms of TMAO Action
Caption: Mechanisms of TMAO-mediated protein stabilization.
5.2. Experimental Workflow for Assessing TMAO's Effect on Protein Stability
Caption: Workflow for studying TMAO's effect on protein stability.
Conclusion
TMAO is a powerful tool for modulating protein folding and stability, with significant implications for both fundamental research and the development of therapeutics for protein misfolding diseases. Its primary mechanism of action involves the indirect stabilization of the native state through the osmophobic effect and the structuring of water, although direct interactions also play a role. The quantitative and methodological framework presented in this guide provides a solid foundation for researchers to explore and harness the beneficial properties of TMAO in their own work. As our understanding of the intricate interplay between osmolytes, water, and proteins continues to grow, so too will the potential applications of TMAO in biotechnology and medicine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Entropic Stabilization of Proteins by TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMAO: Protecting proteins from feeling the heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring the stability of partly folded proteins using TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethylamine-N-oxide's effect on polypeptide solvation at high pressure: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Counteracting osmolyte trimethylamine N-oxide destabilizes proteins at pH below its pKa. Measurements of thermodynamic parameters of proteins in the presence and absence of trimethylamine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Sources and Distribution of Trimethylamine Oxide in Marine Fauna
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylamine (B31210) N-oxide (TMAO) is a small organic molecule that plays a crucial role in the physiology of a wide range of marine organisms. It functions primarily as an osmolyte, protecting cells from the osmotic stress of saline environments, and as a piezolyte, counteracting the destabilizing effects of hydrostatic pressure on proteins in deep-sea fauna. The concentration of TMAO in marine animals varies significantly across species, habitat depth, and diet. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and metabolism of TMAO in marine fauna. It includes quantitative data on TMAO concentrations, detailed experimental protocols for its analysis, and visualizations of key metabolic and experimental pathways.
Natural Sources and Distribution of TMAO
TMAO is widespread throughout marine life, from invertebrates to cartilaginous and bony fishes. Its concentration is influenced by a combination of endogenous synthesis, dietary uptake, and environmental factors.
Dietary and Endogenous Sources
The origin of TMAO in marine animals is a combination of direct dietary intake and endogenous biosynthesis from precursors.[1][2] Many marine organisms acquire TMAO by consuming prey that have accumulated this compound.[1] The ultimate source of the trimethylamine moiety is often dietary choline (B1196258), L-carnitine (B1674952), and betaine.[3][4] These precursors are metabolized by gut microbiota to trimethylamine (TMA), which is then absorbed by the host and oxidized in the liver to TMAO by the enzyme flavin-containing monooxygenase 3 (FMO3).[3][4] Some marine animals, particularly certain teleost fish, have been shown to possess the enzymatic machinery for endogenous TMAO synthesis.[5] In elasmobranchs, however, evidence suggests that TMAO is primarily obtained from the diet.[5]
Distribution in Marine Fauna
The distribution of TMAO is highly variable among different marine taxa and is strongly correlated with habitat depth.
-
Elasmobranchs (Sharks, Skates, and Rays): These cartilaginous fishes maintain high concentrations of urea (B33335) in their tissues for osmoregulation. To counteract the protein-destabilizing effects of urea, they accumulate high levels of TMAO, often in a 2:1 ratio of urea to TMAO.[2] Elasmobranchs generally have the highest TMAO content among marine vertebrates.[1]
-
Teleosts (Bony Fishes): TMAO levels in teleost fishes show a remarkable correlation with their habitat depth. Shallow-water species typically have TMAO concentrations below 70 mmol/kg, while deep-sea species can have levels exceeding 250 mmol/kg.[6][7] This increase in TMAO with depth is a key adaptation to the high hydrostatic pressure of the deep-sea environment.[7]
-
Marine Invertebrates: A wide range of marine invertebrates, including crustaceans (shrimp, crabs), cephalopods (squid), and other mollusks, also accumulate TMAO.[1][7] Similar to teleosts, deep-sea invertebrates exhibit significantly higher TMAO concentrations than their shallow-water counterparts.[7] For instance, the TMAO content in the muscle of some deep-sea shrimp can be several times higher than that of shallow-water species.[7]
Quantitative Data on TMAO Distribution
The following tables summarize the reported concentrations of TMAO in the muscle tissue of various marine fauna, categorized by taxonomic group and habitat depth.
Table 1: TMAO Concentration in Marine Teleost Fishes
| Species | Common Name | Habitat Depth | TMAO Concentration (mmol/kg wet weight) | Reference(s) |
| Gadus morhua | Atlantic Cod | Shallow | 45 - 50 | [1] |
| Various | Shallow-water Teleosts | < 150 m | 10 - 70 | [6][7] |
| Coryphaenoides armatus | Abyssal Grenadier | 4800 m | 261 | [8] |
| Various | Deep-sea Teleosts | 1000 - 1500 m | > 150 | [5] |
| Sebastes spp. | Rockfish | Shallow | ~32 | [6] |
| Sebastolobus spp. | Thornyhead | Bathyal (1800-2000 m) | ~141 | [6] |
| Zoarcidae family | Eelpouts | Bathyal (1800-2000 m) | ~103 | [6] |
| Zoarcidae family | Eelpouts | Abyssal (2850 m) | ~197 | [6] |
Table 2: TMAO Concentration in Elasmobranchs
| Species | Common Name | Habitat Depth | TMAO Concentration (mmol/kg wet weight) | Reference(s) |
| Squalus acanthias | Spiny Dogfish | Shallow (< 150 m) | ~150 | [5] |
| Centroscyllium fabricii | Black Dogfish | Deep (1000 - 1500 m) | > 200 | [5] |
| Rajidae family | Skates | Shallow | 61 - 181 | [6] |
| Rajidae family | Skates | Bathyal (1800-2000 m) | ~215 | [6] |
| Rajidae family | Skates | Abyssal (2850 m) | ~244 | [6] |
Table 3: TMAO Concentration in Marine Invertebrates
| Species/Group | Common Name | Habitat Depth | TMAO Concentration (mmol/kg wet weight) | Reference(s) |
| Pandalus spp. | Shrimp | Shallow | 30 - 90 | [6] |
| Caridea | Shrimp | Bathyal (1800-2000 m) | ~203 | [6] |
| Caridea | Shrimp | Abyssal (2850 m) | ~299 | [6] |
| Various | Crabs | Shallow | 5 - 50 | [6] |
| Chionoecetes spp. | Snow Crab | Bathyal (1800-2000 m) | ~164 | [6] |
| Various | Squids | - | up to 200 | [1] |
| Bivalvia | Bivalves | Coastal | 0.06 ± 0.09 | [9] |
| Gastropoda | Gastropods | Coastal | 0.38 ± 0.63 | [9] |
Experimental Protocols
Accurate quantification of TMAO in biological samples is crucial for research in marine physiology, food science, and drug development. The following sections detail common methodologies for TMAO analysis.
Sample Preparation: Extraction of TMAO from Tissues
A common and effective method for extracting TMAO from fish and other marine tissues involves protein precipitation with an acid.
Protocol: Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) Extraction
-
Homogenization: Weigh approximately 1-2 g of frozen tissue and homogenize it in 4-8 mL of ice-cold 6% perchloric acid (PCA) or 10% trichloroacetic acid (TCA) using a tissue homogenizer.[10]
-
Incubation: Let the homogenate stand on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the TMAO and other small molecules.
-
Neutralization (for PCA): If using PCA, neutralize the supernatant by adding a predetermined amount of a strong base (e.g., potassium hydroxide) to precipitate the perchlorate (B79767) ions. Centrifuge again to remove the precipitate.
-
Storage: The resulting extract can be stored at -80°C until analysis.
Quantification of TMAO
Several analytical techniques can be used for the quantification of TMAO. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are among the most common and reliable methods.
Protocol: HPLC-UV for TMAO Quantification
This method is based on the separation of TMAO from other compounds in the extract using an HPLC system and its detection by UV absorbance.
-
Chromatographic System: An HPLC system equipped with a UV detector is required.
-
Column: A reverse-phase C18 column (e.g., 125 mm x 4 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile (B52724) and water. For example, a linear gradient from 60:40 acetonitrile:water to 70:30 acetonitrile:water over 10 minutes.[11]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[11]
-
Injection Volume: Inject 10 µL of the prepared extract.[11]
-
Detection: Monitor the absorbance at a specific wavelength, typically around 262 nm after derivatization with a suitable agent like 9-fluorenylmethyl chloroformate (FMOC).[11]
-
Quantification: Create a standard curve using known concentrations of TMAO to quantify the amount in the samples.
Protocol: LC-MS/MS for TMAO Quantification
LC-MS/MS offers high sensitivity and specificity for TMAO analysis.
-
Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[12]
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm × 4.6 mm, 3 µm) is suitable for separating the polar TMAO molecule.[13]
-
Mobile Phase: An isocratic mobile phase of 25 mmol/L ammonium (B1175870) formate (B1220265) in a water:acetonitrile mixture (e.g., 30:70) is effective.[13]
-
Flow Rate: A flow rate of 0.6 mL/min is typical.[13]
-
Injection Volume: 5-10 µL of the sample extract is injected.[12][13]
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for TMAO (e.g., m/z 76.1 → 58.1) and its isotopically labeled internal standard (e.g., d9-TMAO, m/z 85.1 → 66.1).
-
-
Quantification: Use an internal standard (d9-TMAO) and a calibration curve to accurately quantify TMAO concentrations.
Signaling Pathways and Experimental Workflows
Biosynthesis of TMAO from Choline
The primary pathway for endogenous TMAO synthesis involves the conversion of dietary choline to TMA by gut microbiota, followed by oxidation to TMAO in the liver.
Experimental Workflow for TMAO Quantification by LC-MS/MS
The following diagram illustrates a typical workflow for the analysis of TMAO in a biological sample using LC-MS/MS.
Conclusion
Trimethylamine N-oxide is a vital molecule for the survival and adaptation of a vast array of marine fauna. Its role as an osmolyte and piezolyte has profound implications for the distribution and physiology of marine life, particularly in the deep sea. The concentration of TMAO is a complex interplay of diet, gut microbiota, and endogenous synthesis. Understanding the sources, distribution, and metabolism of TMAO is not only crucial for marine biology but also has implications for human health, as TMAO derived from seafood consumption is a significant contributor to circulating TMAO levels in humans. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals in the fields of marine science, food chemistry, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbial conversion of choline to trimethylamine requires a glycyl radical enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated levels of trimethylamine oxide in deep-sea fish: evidence for synthesis and intertissue physiological importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The characteristics of trimethylamine N-oxide content in different classes of marine animals over the coastal and offshore areas of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.seafdec.org [repository.seafdec.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Synthesis of Trimethylamine N-Oxide (TMAO) in Terrestrial Vertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylamine (B31210) N-oxide (TMAO) is a small amine oxide that has garnered significant attention in biomedical research due to its associations with various physiological and pathological processes, including cardiovascular disease. While traditionally studied in marine organisms as a crucial osmolyte and protein stabilizer, the endogenous synthesis of TMAO in terrestrial vertebrates is a complex process orchestrated by a symbiotic relationship between the gut microbiome and host metabolism. This technical guide provides an in-depth exploration of the core mechanisms of TMAO synthesis in terrestrial vertebrates, focusing on the enzymatic pathways, regulatory networks, and quantitative data. Detailed experimental protocols for the quantification of TMAO and the assessment of key enzyme activity are provided, alongside visualizations of the critical signaling and experimental workflows to support researchers and drug development professionals in this field.
The Core Pathway of Endogenous TMAO Synthesis
The endogenous production of TMAO in terrestrial vertebrates is a two-step process that bridges the metabolic activities of the gut microbiota and the host's hepatic enzymes.[1]
-
Microbial Generation of Trimethylamine (TMA): The initial step occurs within the gastrointestinal tract. Commensal bacteria metabolize dietary precursors, primarily choline (B1196258), phosphatidylcholine, and L-carnitine, into the volatile compound trimethylamine (TMA).[1] These precursors are abundant in diets rich in red meat, eggs, and dairy products.[2] The conversion of these dietary components to TMA is carried out by a variety of bacterial enzymes, including choline TMA-lyase.[1]
-
Hepatic Oxidation of TMA to TMAO: Following its production in the gut, TMA is readily absorbed into the portal circulation and transported to the liver.[1] In the liver, the host enzyme Flavin-Containing Monooxygenase 3 (FMO3) catalyzes the oxidation of TMA to Trimethylamine N-oxide (TMAO).[1] FMO3 is the primary enzyme responsible for this conversion in adult humans and other mammals.[1]
Visualization of the TMAO Synthesis Pathway
The following diagram illustrates the sequential conversion of dietary precursors to TMAO.
Quantitative Data on TMAO Synthesis
The following tables summarize key quantitative data related to TMAO synthesis in terrestrial vertebrates, primarily focusing on mammalian studies.
Table 1: Kinetic Parameters of Human FMO3 for TMA Substrate
| Parameter | Value | Reference |
| Km (Michaelis Constant) | 20-30 µM | [3] |
| Description | The substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. | [4] |
Note: Km values can vary depending on the specific experimental conditions and the presence of genetic variants of FMO3.[3]
Table 2: Plasma TMAO Concentrations in Humans and Mice
| Species | Condition | Plasma TMAO Concentration (µM) | Reference |
| Human | Healthy (non-fasting) | ~0.5 (similar to feces) | [5] |
| Human | Healthy (fasting, after fish meal) | Can exceed 100 | [6] |
| Human | Healthy (average) | 3.27 ± 5.31 | [7] |
| Human | Type 2 Diabetes (without retinopathy) | 0.051–2.342 | [8] |
| Human | Type 2 Diabetes (with proliferative retinopathy) | 0.269–5.797 | [8] |
| Mouse (ApoE-/-) | Normal Diet | ~0.5 | [5] |
| Mouse (ApoE-/-) | Choline-supplemented Diet | ~4.5 | [5] |
Note: Plasma TMAO levels are highly dynamic and influenced by diet, gut microbiome composition, and renal function.[2][6]
Regulation of FMO3 and TMAO Synthesis
The synthesis of TMAO is tightly regulated, primarily at the level of FMO3 gene expression and enzyme activity.
Hormonal Regulation
Steroid hormones play a significant role in modulating FMO3 expression. In mice and humans, 17β-estradiol has been shown to inhibit Fmo3 mRNA accumulation.[9] This hormonal regulation contributes to the observed sex-based differences in FMO3 activity and TMAO levels.
Regulation by Nuclear Receptors
Nuclear receptors, which are transcription factors that are activated by ligands such as hormones and dietary lipids, are key regulators of FMO3 expression. These receptors bind to specific hormone response elements in the promoter regions of target genes to alter their transcription rates.[10]
Visualization of FMO3 Gene Regulation
The following diagram illustrates the regulatory inputs on FMO3 gene expression.
Experimental Protocols
Accurate quantification of TMAO and assessment of FMO3 activity are crucial for research in this area. The following are detailed methodologies for key experiments.
Quantification of TMA and TMAO in Biological Samples by LC-MS/MS
This protocol is adapted for the analysis of TMA and TMAO in plasma or urine.
4.1.1. Materials
-
Biological sample (plasma or urine)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Hexane
-
Butanol
-
Sodium hydroxide (B78521) (NaOH)
-
Internal standards: deuterated TMAO (TMAO-d9) and deuterated TMA (TMA-d9)
-
LC-MS/MS system
4.1.2. Sample Preparation (Protein Precipitation for Plasma)
-
To 50 µL of plasma sample, add 10 µL of a 500 ng/mL solution of TMAO-d9 in ACN as an internal standard.[11]
-
Add 200 µL of ACN to precipitate proteins.[11]
-
Vortex the mixture for 10 minutes at room temperature.[11]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[11]
-
Transfer 100 µL of the supernatant to a new tube.[11]
-
Add 100 µL of 30% ACN solution.[11]
-
Transfer 100 µL of the final mixture to an HPLC vial for analysis.[11]
4.1.3. Sample Preparation (Liquid-Liquid Extraction for Urine)
-
To 500 µL of urine sample, add a known amount of internal standards (TMA-d9 and TMAO-d9).
-
Add 1 mL of 0.5 N NaOH, 2 mL of hexane, and 1 mL of butanol for extraction.[12]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube.
-
Add 0.2 mL of 0.2 M formic acid to the organic phase to transfer the analytes to the aqueous phase.[12]
-
Vortex and centrifuge.
-
Collect the aqueous phase for LC-MS/MS analysis.[12]
4.1.4. LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a suitable column (e.g., C18) with a gradient elution of mobile phases, such as 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile.[11]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for TMA, TMAO, and their deuterated internal standards.[12]
4.1.5. Visualization of the LC-MS/MS Workflow
FMO3 Enzyme Activity Assay
This assay measures the conversion of a substrate by FMO3 in microsomal preparations.
4.2.1. Materials
-
Liver microsomes (containing FMO3)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH (0.5 mM)
-
Substrate (e.g., radiolabeled [14C]-TMA)
-
Acetonitrile or perchloric acid (for quenching the reaction)
-
Scintillation counter or other appropriate detection system
4.2.2. Protocol
-
Prepare incubation mixtures containing 0.1 M phosphate buffer (pH 7.4) and 0.5 mM NADPH.[3]
-
Add a specific amount of liver microsomes (e.g., 20 picomoles of holo-FMO3).[3]
-
Pre-incubate the mixture for 3 minutes at 37°C.[3]
-
Initiate the reaction by adding the substrate (e.g., [14C]-TMA) at various concentrations.[3]
-
Incubate with gentle agitation for a defined period (e.g., 5-20 minutes).[3]
-
Terminate the reaction by adding an equal volume of acetonitrile or perchloric acid to a final concentration of 1%.[3]
-
Analyze the formation of the product (e.g., [14C]-TMAO) using an appropriate method, such as HPLC with radiometric detection.[3]
-
Calculate the reaction velocity and determine kinetic parameters (Km and Vmax) by plotting the reaction rate against substrate concentration.[4]
Physiological Roles of TMAO in Terrestrial Vertebrates
While much of the recent focus has been on the pathological implications of elevated TMAO, it is important to recognize its physiological roles. In marine organisms, TMAO is a well-established osmolyte, protecting cells from osmotic stress and stabilizing proteins against the denaturing effects of urea (B33335) and high hydrostatic pressure.[13] In terrestrial vertebrates, while the systemic concentrations are generally lower, TMAO may still play a role in cellular homeostasis in specific tissues or under certain physiological conditions. Further research is needed to fully elucidate the beneficial or adaptive functions of endogenous TMAO in terrestrial animals.
Conclusion
The endogenous synthesis of TMAO in terrestrial vertebrates is a fascinating example of host-microbe co-metabolism. The pathway, initiated by the gut microbiota and completed by the host's hepatic FMO3 enzyme, is subject to complex regulation by dietary, hormonal, and genetic factors. Understanding the quantitative aspects of this pathway and mastering the experimental techniques for its study are crucial for advancing our knowledge of TMAO's role in health and disease. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of TMAO synthesis and its implications for vertebrate physiology and medicine.
References
- 1. Trimethylamine and Trimethylamine N-Oxide, a Flavin-Containing Monooxygenase 3 (FMO3)-Mediated Host-Microbiome Metabolic Axis Implicated in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of Urinary and Plasma Levels of Trimethylamine N-Oxide (TMAO) with Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of Genetic Variants of Human FMO3 Associated with Trimethylaminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untitled Document [ucl.ac.uk]
- 5. Plasma levels of trimethylamine-N-oxide can be increased with ‘healthy’ and ‘unhealthy’ diets and do not correlate with the extent of atherosclerosis but with plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circulating trimethylamine N-oxide levels following fish or seafood consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higher Trimethylamine-N-Oxide Plasma Levels with Increasing Age Are Mediated by Diet and Trimethylamine-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated plasma trimethylamine-N-oxide levels are associated with diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of flavin-containing mono-oxygenase (Fmo3) gene expression by steroids in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of gene expression by nuclear hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry [mdpi.com]
- 13. ppexmed.com [ppexmed.com]
Trimethylamine N-oxide (TMAO): The Natural Osmolyte and Counter-Solute in Cartilaginous Fish
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cartilaginous fish (Chondrichthyes), including sharks, rays, and skates, employ a unique osmoregulatory strategy, maintaining their body fluids iso-osmotic or slightly hyper-osmotic to seawater. This is achieved through the retention of high concentrations of urea (B33335). However, urea is a potent protein destabilizer. To counteract this, these species accumulate another nitrogenous compound, Trimethylamine (B31210) N-oxide (TMAO). TMAO acts as a powerful protein-stabilizing osmolyte, or "counteracting solute," protecting macromolecules from the denaturing effects of urea and high hydrostatic pressure. This technical guide provides a comprehensive overview of the core functions of TMAO in cartilaginous fish, presents quantitative data on osmolyte concentrations, details key experimental protocols for its study, and illustrates the proposed pathways of its synthesis and action.
The Core Role of TMAO in Elasmobranch Physiology
Marine elasmobranchs maintain urea concentrations in their tissues and plasma at levels that would be toxic to most other vertebrates (typically 300-500 mM).[1][2] This strategy prevents water loss to the hypertonic marine environment. The primary role of TMAO is to counteract the deleterious effects of these high urea concentrations on protein structure and function.[3] The ratio of urea to TMAO is typically maintained at approximately 2:1 in most shallow-water marine species, a ratio found to be optimal for offsetting the destabilizing effects of urea on protein stability and enzyme kinetics.[3][4]
Beyond its role as a urea antagonist, TMAO contributes significantly to:
-
Osmoregulation : Together with urea, TMAO is a major contributor to the total plasma osmolarity, allowing cartilaginous fish to remain in osmotic balance with their saline environment.[2][5]
-
Piezolyte Function (Pressure Protection) : In deep-sea chondrichthyans, TMAO concentrations increase while urea concentrations decrease with depth.[4][6][7] This suggests TMAO also functions as a "piezolyte," a solute that protects proteins against the destabilizing effects of high hydrostatic pressure.[6][8]
-
Buoyancy : Due to their high, positive partial molal volumes, both urea and TMAO contribute significantly to positive buoyancy, reducing the energy expenditure required to maintain position in the water column.[9][10][11]
Quantitative Data: Osmolyte Concentrations in Cartilaginous Fish
The concentrations of urea and TMAO can vary significantly between species, tissue types, and environmental conditions such as salinity and depth.
Table 1: Typical Osmolyte Concentrations in Plasma and Muscle of Marine Elasmobranchs
| Species | Tissue | Urea (mmol/L or mmol/kg) | TMAO (mmol/L or mmol/kg) | Urea:TMAO Ratio | Reference(s) |
| Furgaleus ventralis (Whiskery shark) | Plasma | 340 | 70 | ~4.9:1 | [9][11] |
| Carcharhinus obscurus (Black whaler shark) | Plasma | 340 | 70 | ~4.9:1 | [9][11] |
| Aptychotremata vincentiana (Shovelnosed ray) | Plasma | 340 | 70 | ~4.9:1 | [9][11] |
| Carcharhinus obscurus (Black whaler shark) | Muscle | 365 | 160 | ~2.3:1 | [9][11] |
| Heterodontus portusjacksoni (Port Jackson Shark) | Plasma | ~280 (calculated) | ~170 (calculated) | ~1.6:1 | [10] |
| Heterodontus portusjacksoni (Port Jackson Shark) | Muscle | ~290 (calculated) | ~340 (calculated) | ~0.9:1 | [10] |
| Galeorhinus galeus (School shark) | Plasma | ~455 (calculated) | ~65 | ~7:1 | [12] |
| Mustelus antarcticus (Gummy shark) | Plasma | ~440 (calculated) | ~110 | ~4:1 | [12] |
| Galeorhinus galeus (School shark) | Muscle | ~300 (calculated) | ~150 | ~2:1 | [12] |
| Mustelus antarcticus (Gummy shark) | Muscle | ~230 (calculated) | ~115 | ~2:1 | [12] |
Table 2: Variation in Muscle Osmolyte Concentrations with Depth in Chondrichthyes
| Depth Range (m) | Urea (mmol/kg) | TMAO (mmol/kg) | Urea:TMAO Ratio | Reference(s) |
| 50 - 90 | 291 - 371 | 85 - 168 | 2.96 | [4] |
| 1911 - 2165 | 170 - 189 | 250 - 289 | 0.67 | [4] |
| Amblyraja hyperborea (Arctic skate) | Decreases linearly with depth | Increases linearly with depth | Decreases linearly with depth | [6][7] |
Proposed Pathway for TMAO Synthesis and Accumulation
The precise regulatory and signaling pathways for TMAO synthesis in elasmobranchs are still under investigation. However, evidence points to a mechanism involving dietary precursors, gut microbiota, and hepatic enzymes, analogous to pathways identified in mammals.[3] The proposed workflow involves the microbial conversion of dietary compounds like choline (B1196258) and L-carnitine to trimethylamine (TMA), which is then absorbed and oxidized in the liver to TMAO by Flavin-containing Monooxygenases (FMOs).[3][13]
Experimental Protocols
Quantification of TMAO in Shark Plasma/Muscle by LC-MS/MS
This protocol provides a method for the sensitive and accurate quantification of TMAO using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A. Sample Preparation (Protein Precipitation)
-
Weigh approximately 50-100 mg of frozen muscle tissue. For plasma, use 50 µL.
-
Homogenize muscle tissue in 4 volumes of ice-cold acetonitrile (B52724) (ACN). For plasma, add 4 volumes of ice-cold ACN.
-
Add an appropriate amount of a deuterated internal standard (e.g., d9-TMAO) to each sample for accurate quantification.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and transfer to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the initial mobile phase (e.g., 10% methanol (B129727) in water with 0.1% formic acid).
-
Vortex briefly and centrifuge again at 14,000 x g for 5 minutes to pellet any remaining insoluble material.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
B. LC-MS/MS Conditions
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining and separating the polar TMAO molecule.
-
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of organic phase (e.g., 90% B) and gradually decrease to elute TMAO.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry: Triple Quadrupole Mass Spectrometer operating in positive ion electrospray ionization (ESI+) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
TMAO: m/z 76.1 → 58.1 (Quantifier), 76.1 → 42.1 (Qualifier).
-
d9-TMAO (Internal Standard): m/z 85.1 → 66.1.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies should be optimized for maximum signal intensity.
-
C. Data Analysis Workflow
Protein Stability Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor changes in the secondary structure of a protein during denaturation by urea and stabilization by TMAO.
-
Protein Preparation: Dialyze the purified protein of interest extensively against the desired buffer (e.g., 20 mM potassium phosphate, pH 7.4). Determine the final protein concentration accurately using a method like BCA or absorbance at 280 nm. A typical final concentration for far-UV CD is 0.1-0.2 mg/mL.
-
Reagent Preparation: Prepare high-concentration stock solutions of urea (e.g., 8 M) and TMAO (e.g., 4 M) in the same buffer used for the protein. Ensure the urea solution is fresh or contains an anti-cyanate agent.
-
Sample Matrix: Prepare a series of samples in microcuvettes or a 96-well plate. Each sample should contain a constant concentration of the protein. Create a matrix of conditions:
-
One series with increasing concentrations of urea (0 to 8 M) in the absence of TMAO.
-
Additional series with increasing concentrations of urea, each containing a fixed concentration of TMAO (e.g., 0.5 M, 1.0 M, 2.0 M).
-
-
CD Measurement:
-
Use a spectropolarimeter equipped with a temperature controller.
-
Record far-UV CD spectra (e.g., from 250 nm to 200 nm) for each sample after an equilibration period.
-
Alternatively, monitor the CD signal at a single wavelength characteristic of the folded state (e.g., 222 nm for α-helical proteins).
-
-
Data Analysis:
-
Convert the raw CD signal (millidegrees) to Mean Residue Ellipticity (MRE).
-
Plot MRE at 222 nm against the urea concentration for each TMAO series.
-
Fit the resulting denaturation curves to a two-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°H₂O).
-
Analyze the shift in Cm as a function of TMAO concentration to quantify the stabilizing effect of TMAO.
-
Enzyme Kinetics in the Presence of Urea and TMAO
This protocol assesses the effects of urea and TMAO on the kinetic parameters (Km and Vmax) of an enzyme, such as Lactate Dehydrogenase (LDH), which is a common model.[14][15]
-
Reagent Preparation:
-
Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Enzyme: Prepare a stock solution of LDH in the assay buffer.
-
Substrates: Prepare stock solutions of pyruvate (B1213749) and NADH.
-
Osmolytes: Prepare concentrated stock solutions of urea and TMAO in the assay buffer.
-
-
Assay Setup:
-
The assay measures the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.
-
Work in a 96-well UV-transparent plate or in cuvettes using a spectrophotometer with temperature control (e.g., 25°C).
-
For each assay well, prepare a reaction mixture containing buffer, a fixed concentration of NADH, and the desired concentrations of urea and/or TMAO.
-
Create a matrix of conditions:
-
Control: No urea or TMAO.
-
Urea series: A fixed, inhibitory concentration of urea (e.g., 2 M).
-
TMAO series: A fixed, potentially protective concentration of TMAO (e.g., 1 M).
-
Counteraction series: A mixture of urea and TMAO (e.g., 2 M urea + 1 M TMAO).
-
-
-
Kinetic Measurement:
-
To each well, add a range of pyruvate concentrations (e.g., 0.1 to 5 mM).
-
Initiate the reaction by adding a small, fixed amount of the LDH enzyme stock solution.
-
Immediately measure the absorbance at 340 nm kinetically (e.g., every 15 seconds for 3-5 minutes).
-
-
Data Analysis:
-
For each pyruvate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Plot V₀ versus the pyruvate concentration for each osmolyte condition.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km (Michaelis constant) and Vmax (maximum velocity) for each condition.
-
Compare the kinetic parameters across the different conditions to determine the inhibitory effect of urea and the counteracting effect of TMAO.
-
Conclusion and Future Directions
TMAO is a cornerstone of the biochemical and physiological adaptations that have allowed cartilaginous fish to thrive in marine environments. Its function as a chemical chaperone, counteracting the destabilizing forces of both urea and hydrostatic pressure, is a remarkable example of molecular adaptation. For researchers in marine biology, physiology, and biochemistry, understanding the mechanisms of TMAO action provides insight into protein folding and stability under extreme conditions. For drug development professionals, the principles of osmolyte-based protein stabilization may offer novel strategies for formulating and preserving therapeutic proteins.
Future research should focus on elucidating the specific signaling pathways that regulate TMAO synthesis and accumulation in response to environmental cues like salinity and pressure, identifying the full suite of FMO isoforms present in elasmobranchs, and exploring the potential for synthetic TMAO analogues as protein-stabilizing excipients in pharmaceutical formulations.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. Decreasing urea∶trimethylamine N-oxide ratios with depth in chondrichthyes: a physiological depth limit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sharkresearch.earth.miami.edu [sharkresearch.earth.miami.edu]
- 6. Osmolyte Adjustments as a Pressure Adaptation in Deep-Sea Chondrichthyan Fishes: An Intraspecific Test in Arctic Skates (Amblyraja hyperborea) along a Depth Gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. journals.uchicago.edu [journals.uchicago.edu]
- 11. ROLE OF UREA AND METHYLAMINES IN BUOYANCY OF ELASMOBRANCHS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of liver flavin-containing monooxygenase of the dogfish shark (Squalus acanthias) and partial purification of liver flavin-containing monooxygenase of the silky shark (Carcharhinus falciformis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme Kinetics [unm.edu]
- 15. profiles.wustl.edu [profiles.wustl.edu]
evolutionary significance of trimethylamine oxide accumulation
An In-depth Technical Guide on the Evolutionary Significance of Trimethylamine (B31210) Oxide (TMAO) Accumulation
Executive Summary
Trimethylamine N-oxide (TMAO) is a small organic molecule with profound evolutionary significance, particularly for marine organisms. It functions primarily as a potent protein stabilizer, a counteracting osmolyte, and a piezolyte (a pressure-protecting solute). Its accumulation has been a key adaptation, enabling life to thrive under extreme environmental conditions, such as the high hydrostatic pressures of the deep sea and the high urea (B33335) concentrations found in elasmobranchs. This guide details the core functions of TMAO, its biochemical synthesis, quantitative distribution in various species, and the experimental methods used to study it.
The Evolutionary Imperative for TMAO Accumulation
The accumulation of TMAO in tissues is a convergent evolutionary strategy observed across a wide range of marine taxa. It addresses several fundamental biochemical challenges posed by extreme environments.
Counteracting Hydrostatic Pressure: The Piezolyte Function
One of the most significant roles of TMAO is its function as a piezolyte, protecting cellular components from the disruptive effects of high hydrostatic pressure.[1][2] Pressure increases linearly with ocean depth and destabilizes the tertiary and quaternary structures of proteins by favoring a decrease in volume, which often accompanies unfolding and dissociation of subunits.[3][4]
-
Mechanism of Action : TMAO counteracts pressure-induced protein denaturation.[3][5] It does so by strengthening the hydrogen-bonded network of water molecules around the protein.[2] This "hardening" of the water structure and reduction in water compressibility makes it energetically unfavorable for water to penetrate protein interiors, a key step in pressure-induced unfolding.[1][2][6] Computer simulations have shown that under pressure, TMAO's dipole moment increases, enhancing its stabilizing effect on hydrophobic interactions.[3][7]
-
Evidence : A strong positive correlation exists between the concentration of TMAO in the muscle tissue of marine animals and their habitat depth.[1][8] For instance, deep-sea teleost fishes have TMAO concentrations up to 288 mmol/kg, significantly higher than the <70 mmol/kg found in shallow-water species.[9] This trend is observed across various taxa, including crustaceans, cephalopods, and fishes.[1]
Protein Stabilization and Counteraction of Urea
TMAO is a powerful chemical chaperone that stabilizes protein folding and structure against various denaturing forces, including temperature and high solute concentrations.[5][10]
-
Urea Counteraction : In marine elasmobranchs (sharks and rays), TMAO accumulation is critical for counteracting the destabilizing effects of urea, which these animals maintain at very high concentrations (often several hundred millimolar) for osmoregulation.[11] While urea is a potent protein denaturant, TMAO offsets its effects, with studies showing an optimal counteraction ratio of approximately 2:1 (urea:TMAO).[2]
-
General Protein Stability : The stabilizing effect of TMAO is achieved indirectly. As a kosmotrope, it is preferentially excluded from the protein's surface hydration layer.[5] This osmophobic effect raises the free energy of the unfolded state, thus favoring the more compact, folded state.[5]
Osmoregulation
As a "compatible osmolyte," TMAO helps regulate cell volume under osmotic stress without significantly perturbing the function of macromolecules, a problem often associated with high concentrations of inorganic ions.[1][12] This is particularly important for organisms living in environments with fluctuating salinity.
Biochemical Synthesis and Metabolism
The primary pathway for TMAO generation in vertebrates is a multi-stage process involving the gut microbiome and hepatic enzymes.[13][14]
-
Microbial Generation of TMA : Gut bacteria metabolize dietary precursors rich in trimethylamine moieties, such as choline, lecithin, and L-carnitine (abundant in red meat and fish), to produce trimethylamine (TMA).[13][14][15]
-
Hepatic Oxidation to TMAO : The volatile TMA is absorbed into the portal circulation and transported to the liver.[16] There, the flavin-containing monooxygenase 3 (FMO3) enzyme catalyzes its oxidation to the non-volatile and odorless TMAO.[15][17][18][19] Genetic variations in the FMO3 gene can significantly impact an individual's ability to perform this conversion.[17][20]
In the marine environment, many heterotrophic bacteria, such as those from the SAR11 and Roseobacter clades, can directly take up and metabolize TMAO as a nutrient source, indicating its importance in marine carbon and nitrogen cycles.[11]
Quantitative Data on TMAO Accumulation
TMAO concentrations vary significantly across species and are strongly correlated with environmental pressures.
| Category | Species/Group | Habitat/Condition | TMAO Concentration | Reference(s) |
| Elasmobranchs | Sharks, Rays | Marine | Up to 500 mM | [11] |
| Deep-Sea Teleosts | Grenadier, Snailfish | Abyssal/Hadal Zones (2000-8000 m) | Up to ~400 mM | [1][9] |
| Shallow-Water Teleosts | Various | Marine (Surface) | < 70 mmol/kg | [9] |
| Marine Invertebrates | Cephalopods (Squid) | Marine | Up to 200 mmol/kg | [21] |
| Marine Invertebrates | Crustaceans | Marine | 30-90 mmol/kg | [21] |
| Freshwater Fish | Various | Freshwater | None detected | [21] |
| Humans | Healthy, low-fish diet | - | < 4 µM (beneficial indicator) | [13] |
Experimental Protocols
Quantification of TMAO in Biological Samples
Accurate measurement of TMAO is crucial for research. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard method.
-
Principle : LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[22]
-
Sample Preparation :
-
Collection : Blood (plasma/serum), urine, or tissue samples are collected.
-
Homogenization : Tissue samples are homogenized in a suitable solvent.[22]
-
Protein Precipitation : Proteins are removed, typically by adding a solvent like methanol (B129727) or acetonitrile, followed by centrifugation.[22] This prevents interference and protects the analytical column.
-
-
Chromatographic Separation : The supernatant is injected into an HPLC system, often using a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for retaining and separating polar compounds like TMAO.
-
Mass Spectrometry Detection : The eluent from the HPLC is ionized (e.g., using electrospray ionization) and enters the mass spectrometer. TMAO is quantified by monitoring its specific mass-to-charge ratio (m/z) and the fragmentation patterns of a stable isotope-labeled internal standard.[16][23]
Assessing Protein Stability under Pressure
Experiments demonstrating TMAO's piezolytic effect often involve measuring changes in protein structure and function under high hydrostatic pressure.
-
Enzyme Kinetics Assay :
-
Objective : To measure how pressure affects enzyme efficiency (e.g., substrate binding affinity, Km) and how TMAO mitigates these effects.
-
Protocol :
-
The purified enzyme (e.g., lactate (B86563) dehydrogenase) is placed in a high-pressure optical cell.
-
The reaction is initiated by adding the substrate (e.g., NADH).
-
The reaction rate is monitored spectrophotometrically at various substrate concentrations under both ambient (1 atm) and high pressure (e.g., 200-500 atm).
-
The experiment is repeated in the presence of a physiological concentration of TMAO (e.g., 250-300 mM).
-
-
Analysis : Km values are calculated for each condition. An increase in Km under pressure indicates reduced substrate affinity, and the counteracting effect of TMAO is demonstrated if its presence reduces this increase.[9]
-
-
Protein Polymerization Assay :
-
Objective : To assess the effect of pressure and TMAO on the assembly of structural proteins like actin.
-
Protocol :
-
Monomeric G-actin is incubated under high pressure (e.g., 500 atm) in conditions that promote polymerization into F-actin.
-
The extent of polymerization is measured (e.g., by viscosity or light scattering).
-
The experiment is run with and without TMAO.
-
-
Analysis : A reduction in polymerization under pressure, which is reversed by the addition of TMAO, supports its role as a piezolyte.[9]
-
Visualization of Pathways and Workflows
Caption: TMAO biosynthesis pathway from dietary precursors.
Caption: Logical flow of TMAO's piezolyte function.
References
- 1. ppexmed.com [ppexmed.com]
- 2. Item - Update on trimethylamine N-oxide (TMAO) as a piezolyte and cryoprotectant: its role in a depth limit for marine fishes and loss from hadal fish during capture - figshare - Figshare [figshare.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Marine fish may be biochemically constrained from inhabiting the deepest ocean depths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMAO: Protecting proteins from feeling the heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lumcon.edu [lumcon.edu]
- 9. Trimethylamine oxide counteracts effects of hydrostatic pressure on proteins of deep-sea teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Trimethylamine N-oxide metabolism by abundant marine heterotrophic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. mdpi.com [mdpi.com]
- 14. Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trimethylaminuria - Wikipedia [en.wikipedia.org]
- 16. Circulating trimethylamine N-oxide levels following fish or seafood consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The role of gut microbiota imbalance in preeclampsia pathogenesis: insights into FMO3-mediated inflammatory mechanisms [frontiersin.org]
- 18. news-medical.net [news-medical.net]
- 19. FMO3 and its metabolite TMAO contribute to the formation of gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Association of FMO3 Variants and Trimethylamine N-Oxide Concentration, Disease Progression, and Mortality in CKD Patients | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. Comprehensive Guide to TMAO Analysis: Methods & Quality Control [metabolomics.creative-proteomics.com]
- 23. Circulating trimethylamine N-oxide levels following fish or seafood consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piezolyte Power of Trimethylamine N-oxide: A Technical Guide to its Protective Function Against Hydrostatic Pressure
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the critical role of trimethylamine (B31210) N-oxide (TMAO) in protecting biological systems against the detrimental effects of high hydrostatic pressure. This in-depth whitepaper elucidates the core mechanisms of TMAO's function as a piezolyte, presenting a wealth of quantitative data, detailed experimental protocols, and novel visualizations of the underlying molecular interactions.
Living organisms in the deep sea thrive under immense hydrostatic pressure, an environment that would typically denature the proteins of terrestrial life. The secret to their survival lies in the accumulation of small organic molecules called osmolytes, with trimethylamine N-oxide (TMAO) being a key player.[1][2] The concentration of TMAO in the tissues of marine organisms has been observed to increase almost linearly with oceanic depth, highlighting its crucial role in high-pressure adaptation.[1] This guide delves into the multifaceted mechanisms by which TMAO confers this remarkable protection.
Core Mechanisms of TMAO-Mediated Piezoprotection
TMAO employs a sophisticated, multi-pronged strategy to counteract the destabilizing effects of pressure on proteins. The primary mechanisms can be categorized as follows:
1. The Osmophobic Effect and Preferential Exclusion: High pressure favors the hydration of proteins, leading to the infiltration of water molecules into their hydrophobic cores and subsequent unfolding.[2] TMAO counteracts this through the "osmophobic effect," where it is preferentially excluded from the immediate vicinity of the protein surface.[1] This exclusion creates an osmotic stress that favors a more compact, less hydrated protein conformation, thereby stabilizing the native folded state.
2. Modulation of Water Structure: Hydrostatic pressure disrupts the natural hydrogen bond network of water. TMAO, through its strong interactions with water molecules, helps to maintain and even enhance the structure of water under pressure.[1] The oxygen atom of TMAO can form up to four hydrogen bonds with water molecules at high pressure, an increase from the typical three at ambient pressure.[1] This "structuring" of the surrounding water makes it less favorable for individual water molecules to penetrate the protein interior.
3. Direct Interactions and Polarization Effects: Beyond its influence on water, TMAO can engage in direct, albeit weak, van der Waals interactions with proteins. Molecular dynamics simulations have revealed that under high pressure, the TMAO dipole moment increases due to electronic polarization. This enhanced polarity influences its interactions with nonpolar protein surfaces, contributing to the stabilization of hydrophobic interactions that are otherwise disrupted by pressure.
Quantitative Analysis of TMAO's Protective Effects
The stabilizing effect of TMAO on proteins under pressure has been quantified through various experimental techniques. The following tables summarize key findings from the literature, providing a clear comparison of TMAO's impact on protein stability.
| Protein | Experimental Technique | TMAO Concentration | Pressure (MPa) | Observed Effect | Reference |
| Staphylococcal Nuclease | Small-Angle X-ray Scattering (SAXS) | 1 M | ~400 vs. ~200 | Significant increase in denaturation pressure compared to the absence of TMAO. | [3] |
| Barnase | Urea-induced Denaturation | 0 - 1 M | Ambient | Linear increase in the free energy of unfolding (ΔG°) with increasing TMAO concentration. | [4] |
| Notch ankyrin domain | Urea-induced Denaturation | 0 - 0.75 M | Ambient | Linear increase in the free energy of unfolding (ΔG°) with increasing TMAO concentration. | [4] |
| Protein L | Single-Molecule Force Spectroscopy | 3 M | N/A | Unfolding force increased from 42.6 pN to 56.2 pN. Unfolding kinetics were retarded. | [Single-molecule magnetic tweezers study] |
| Talin | Single-Molecule Force Spectroscopy | Not specified | N/A | Unfolding force increased from 12.9 pN to 25.1 pN. | [Single-molecule magnetic tweezers study] |
Visualizing the Mechanisms of Action
To provide a clearer understanding of the complex interactions at play, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
This guide provides detailed methodologies for key experiments cited in the study of TMAO's piezoprotective effects.
Molecular Dynamics (MD) Simulations
Objective: To simulate the behavior of a protein in an aqueous TMAO solution under high pressure at an atomic level.
Protocol:
-
System Setup:
-
Obtain the protein structure from the Protein Data Bank (PDB).
-
Choose a suitable force field (e.g., CHARMM36, GROMOS 53A6) for the protein, water (e.g., TIP3P), and TMAO.[5][6]
-
Solvate the protein in a periodic box of water molecules with the desired concentration of TMAO.
-
Add ions (e.g., Na+, Cl-) to neutralize the system.[5]
-
-
Energy Minimization:
-
Perform steepest descent and conjugate gradient energy minimization to remove steric clashes.
-
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature, using a thermostat (e.g., Nosé-Hoover).[5]
-
Perform an NPT (constant number of particles, pressure, and temperature) simulation to adjust the box density to the target pressure, using a barostat (e.g., Parrinello-Rahman).[6]
-
-
Production Run:
-
Analysis:
-
Analyze trajectories for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), solvent accessible surface area (SASA), hydrogen bonds, and radial distribution functions (RDFs) to characterize protein stability and interactions.
-
High-Pressure Small-Angle X-ray Scattering (HP-SAXS)
Objective: To monitor pressure-induced changes in the overall size and shape of a protein in the presence of TMAO.
Protocol:
-
Sample Preparation:
-
Data Collection:
-
Mount the high-pressure cell on a synchrotron beamline.
-
Collect SAXS data at ambient pressure as a baseline.
-
Incrementally increase the pressure using a high-pressure pump, allowing the sample to equilibrate at each pressure point (e.g., 5-10 minutes).[7]
-
Collect SAXS data at each pressure point.
-
-
Data Analysis:
-
Perform background subtraction (buffer scattering).
-
Generate Guinier plots to determine the radius of gyration (Rg) at each pressure.
-
Analyze the scattering curves to monitor changes in protein conformation, such as unfolding, which is typically observed as an increase in Rg.
-
Determine the denaturation pressure (Pm) from the transition in Rg as a function of pressure.
-
High-Pressure Nuclear Magnetic Resonance (HP-NMR) Spectroscopy
Objective: To obtain residue-specific information about protein structure, dynamics, and unfolding under high pressure in the presence of TMAO.
Protocol:
-
Sample Preparation:
-
Prepare a solution of isotopically labeled (e.g., 15N, 13C) protein in a suitable buffer with the desired concentration of TMAO.
-
Transfer the sample into a high-pressure NMR tube, typically made of zirconia ceramic.
-
-
Experiment Setup:
-
Place the high-pressure tube in the NMR spectrometer.
-
Connect the tube to a high-pressure pump.
-
Acquire a reference spectrum (e.g., 1H-15N HSQC) at ambient pressure.
-
-
Pressure Titration:
-
Gradually increase the pressure in increments.
-
At each pressure point, allow the system to equilibrate and re-shim the spectrometer.
-
Acquire NMR spectra (e.g., HSQC, HNCO) at each pressure.
-
-
Data Analysis:
-
Monitor chemical shift perturbations as a function of pressure to identify residues and regions of the protein that are most affected.
-
Analyze changes in peak intensities to monitor the unfolding transition and determine the denaturation pressure and volume change (ΔV) of unfolding for specific residues or the entire protein.
-
This comprehensive guide serves as a valuable resource for understanding and investigating the crucial role of TMAO in protecting proteins against hydrostatic pressure, with implications for fields ranging from deep-sea biology to biotechnology and drug development.
References
- 1. TMAO: Protecting proteins from feeling the heat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How osmolytes counteract pressure denaturation on a molecular scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring the stability of partly folded proteins using TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. High-pressure small-angle X-ray scattering cell for biological solutions and soft materials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Trimethylamine N-oxide (TMAO) in Fish Muscle using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of Trimethylamine N-oxide (TMAO) in fish muscle tissue using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Due to the weak chromophoric properties of TMAO, a pre-column derivatization step is employed to enhance detection sensitivity and selectivity.
Introduction
Trimethylamine N-oxide (TMAO) is a small organic compound prevalent in marine organisms, where it serves as an osmolyte and protein stabilizer. In biomedical research, elevated levels of TMAO in humans have been linked to an increased risk of cardiovascular diseases. Accurate quantification of TMAO in biological matrices, such as fish muscle, is crucial for both food quality assessment and biomedical studies. This application note describes a robust and reliable HPLC-UV method for TMAO analysis following pre-column derivatization with dansyl chloride.
Experimental Protocols
Principle
This method involves the extraction of TMAO from fish muscle tissue using trichloroacetic acid (TCA) to precipitate proteins and other macromolecules. The TMAO in the resulting extract is then chemically derivatized with dansyl chloride, which introduces a strongly UV-absorbing moiety. The derivatized TMAO is subsequently separated and quantified by reversed-phase HPLC with UV detection.
Materials and Reagents
-
Trimethylamine N-oxide (TMAO) standard (≥98% purity)
-
Dansyl chloride (≥99% purity)
-
Trichloroacetic acid (TCA), ACS grade
-
Sodium bicarbonate (NaHCO₃), ACS grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Fish muscle tissue
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
-
-
Analytical balance
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Syringe filters (0.45 µm, PTFE or nylon)
Sample Preparation
-
Homogenization: Accurately weigh approximately 2 grams of fish muscle tissue and homogenize it with 8 mL of 6% (w/v) TCA solution for 2 minutes.
-
Extraction: Allow the homogenate to stand for 30 minutes at 4°C to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. This filtrate is the sample extract.
Preparation of Standards and Calibration Curve
-
Stock Solution: Prepare a 1 mg/mL stock solution of TMAO in ultrapure water.
-
Working Standards: Serially dilute the stock solution with 6% TCA to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Curve: Derivatize the working standards following the same procedure as the samples (see section 2.6). Plot the peak area of the derivatized TMAO against the corresponding concentration to construct a calibration curve.
Derivatization Procedure
-
Reaction Mixture: In a microcentrifuge tube, mix 100 µL of the sample extract or standard solution with 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Derivatization Reagent: Add 200 µL of dansyl chloride solution (10 mg/mL in acetonitrile).
-
Incubation: Vortex the mixture for 1 minute and incubate at 60°C for 45 minutes in a water bath or heating block, protected from light.
-
Termination: After incubation, cool the mixture to room temperature and add 100 µL of 2% (v/v) acetic acid to stop the reaction and neutralize the excess reagent.
-
Final Preparation: Centrifuge the mixture at 5,000 x g for 5 minutes and transfer the supernatant to an HPLC vial for analysis.
HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 30% B
-
22-30 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 254 nm (for dansyl derivatives)
Data Presentation and Analysis
Quantification
The concentration of TMAO in the fish muscle sample is calculated using the linear regression equation obtained from the calibration curve:
CTMAO = (Asample - b) / m
Where:
-
CTMAO is the concentration of TMAO in the sample extract (µg/mL)
-
Asample is the peak area of the derivatized TMAO in the sample chromatogram
-
m is the slope of the calibration curve
-
b is the y-intercept of the calibration curve
The final concentration in the fish muscle tissue (µg/g) is calculated by taking into account the initial weight of the tissue and the volume of the extraction solvent.
Method Validation Summary
The performance of this method should be validated according to standard guidelines. The following tables summarize typical validation parameters.
| Validation Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (Recovery %) |
| 5 | < 5% | < 7% | 95 - 105% |
| 25 | < 4% | < 6% | 97 - 103% |
| 75 | < 3% | < 5% | 98 - 102% |
Visualizations
Caption: Experimental workflow for TMAO quantification.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low peak for TMAO | Incomplete derivatization | Check pH of buffer, ensure freshness of dansyl chloride solution, and verify incubation temperature and time. |
| Low recovery from extraction | Ensure complete homogenization and protein precipitation. | |
| Poor peak shape (tailing or fronting) | Column degradation | Replace the HPLC column. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase. | |
| High background noise | Impure reagents or solvents | Use HPLC grade solvents and high-purity reagents. Filter all solutions. |
| Detector lamp issue | Check the lamp's energy and replace if necessary. | |
| Shifting retention times | Inconsistent mobile phase composition | Prepare fresh mobile phase daily and ensure proper mixing. |
| Fluctuation in column temperature | Ensure the column oven is maintaining a stable temperature. | |
| Air bubbles in the system | Degas the mobile phase and purge the pump. |
Application Notes and Protocols for Trimethylamine N-oxide (TMAO) as a Cryoprotectant for Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technique for the long-term storage of mammalian cell lines, ensuring the preservation of valuable cellular resources for research, drug development, and cell therapy applications. The process involves freezing cells at ultra-low temperatures, typically in liquid nitrogen (-196°C), to halt metabolic activity while maintaining cell viability and function upon thawing.[1][2] A critical component of successful cryopreservation is the use of cryoprotective agents (CPAs), which mitigate cellular damage caused by ice crystal formation and osmotic stress during the freezing and thawing process.[3][4]
For decades, dimethyl sulfoxide (B87167) (DMSO) has been the most commonly used CPA for mammalian cells.[5][6] However, DMSO exhibits cytotoxicity, which can negatively impact cell viability, function, and even induce differentiation in some cell types, necessitating its removal after thawing—a step that can be cumbersome for high-throughput applications and problematic for therapeutic use.[5][7]
Trimethylamine (B31210) N-oxide (TMAO) is a naturally occurring osmolyte known for its potent protein-stabilizing properties.[8][9] It is utilized by various organisms to protect cells against environmental stresses such as high pressure and urea (B33335) concentrations.[7] Recent studies have highlighted its potential as a non-toxic and effective cryoprotectant. Notably, in plant tissues, TMAO has demonstrated comparable cell survival and significantly improved post-thaw recovery rates compared to DMSO.[7][10] These findings suggest that TMAO could be a promising alternative to DMSO for the cryopreservation of mammalian cell lines, potentially offering higher post-thaw functionality and lower toxicity.
These application notes provide a summary of available data, proposed protocols for using TMAO as a cryoprotectant for mammalian cells, and detailed methodologies for assessing its efficacy.
Data Presentation
Currently, there is a lack of published quantitative data specifically detailing the use of TMAO for the cryopreservation of mammalian cell lines. However, a study on the cryopreservation of loquat (Eriobotrya japonica) shoot tips provides a direct comparison between TMAO and DMSO, offering valuable insights into its potential efficacy. The results from this study are summarized below.
Table 1: Comparison of Cryoprotectant Efficacy in Loquat Shoot Tip Cryopreservation [7][10]
| Cryoprotectant (Concentration) | Post-Thaw Survival Rate (%) | Post-Thaw Regrowth Rate (%) |
| 10% (w/v) TMAO | 68.33% | 59.91% |
| 10% (v/v) DMSO | 67.14% | 3.02% |
Data sourced from Huang et al. (2018). These results highlight that while survival rates were comparable, TMAO provided a significantly higher regrowth rate, suggesting better preservation of cellular function post-thaw in this plant model.[7][10]
Experimental Protocols
The following section provides detailed protocols for the cryopreservation of mammalian cells. A standard protocol using DMSO is provided as a baseline. A proposed protocol for using TMAO is also detailed, which has been adapted from standard mammalian cell cryopreservation techniques and findings from studies on other biological systems.[7][11][12][13] It is crucial to note that the TMAO protocol is a starting point for optimization and should be validated for each specific cell line.
Protocol 1: Standard Cryopreservation of Mammalian Cells using DMSO
This protocol is a standard method for freezing adherent or suspension mammalian cell lines.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (for adherent cells)
-
Cryovials, sterile
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
Personal Protective Equipment (PPE)
Procedure:
-
Cell Preparation:
-
Culture cells to reach 80-90% confluency (for adherent cells) or a high density in the logarithmic growth phase (for suspension cells).[11] Cell viability should be above 90%.
-
For adherent cells, wash with PBS, then detach using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, proceed to the next step.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 150-200 x g for 5 minutes.[11][13]
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete medium.
-
Perform a cell count using a hemocytometer and Trypan Blue to determine viable cell density.
-
-
Preparation of Freezing Medium:
-
Cryopreservation:
-
Centrifuge the remaining cell suspension at 150-200 x g for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in the cold freezing medium to a final concentration of 1-4 x 10⁶ viable cells/mL.[11]
-
Aliquot 1 mL of the cell suspension into pre-labeled sterile cryovials.
-
Place the cryovials into a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer and leave for at least 24 hours. This ensures a cooling rate of approximately -1°C per minute.[14]
-
Transfer the cryovials to a liquid nitrogen vapor phase storage tank for long-term preservation.
-
Protocol 2: Proposed Cryopreservation of Mammalian Cells using TMAO
This proposed protocol adapts standard procedures for the use of TMAO. Optimization of TMAO concentration (e.g., 5-15% w/v) is highly recommended for each specific cell line.
Materials:
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trimethylamine N-oxide (TMAO), high purity
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (for adherent cells)
-
Cryovials, sterile
-
Controlled-rate freezing container
-
PPE
Procedure:
-
Cell Preparation:
-
Follow the same cell preparation steps as in Protocol 1 (steps 1a-1e).
-
-
Preparation of TMAO Freezing Medium:
-
Prepare a stock solution of TMAO in complete cell culture medium. For a 10% (w/v) freezing medium, dissolve 1g of TMAO in 10 mL of medium. Ensure it is fully dissolved and filter-sterilize.
-
Prepare the final freezing medium. Based on the successful formulation in plant studies, a potential starting point is a mixture of:
-
60% Complete Medium
-
30% FBS
-
10% TMAO stock solution (adjust volumes to achieve desired final concentrations).
-
-
Keep the freezing medium on ice.
-
-
Cryopreservation:
-
Centrifuge the cell suspension at 150-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the cold TMAO freezing medium to a final concentration of 1-4 x 10⁶ viable cells/mL.
-
Aliquot 1 mL of the cell suspension into pre-labeled sterile cryovials.
-
Place the cryovials into a controlled-rate freezing container and transfer to a -80°C freezer for 24 hours to achieve a cooling rate of -1°C per minute.[14]
-
Transfer the cryovials to a liquid nitrogen vapor phase storage tank for long-term storage.
-
Protocol 3: Thawing of Cryopreserved Cells
Procedure:
-
Rapidly thaw the cryovial by immersing it in a 37°C water bath until only a small ice crystal remains.
-
Wipe the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.
-
Slowly transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge the cells at 150 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Aspirate the supernatant, resuspend the cell pellet in fresh complete medium, and transfer to a suitable culture flask.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂). Change the medium after 24 hours to remove any residual dead cells and cryoprotectant.
Protocol 4: Assessment of Post-Thaw Cell Viability and Recovery
This protocol uses the Trypan Blue exclusion assay to determine the number of viable cells.
Procedure:
-
Immediately after thawing and removal of the cryoprotectant (Protocol 3, step 5), take an aliquot of the cell suspension.
-
Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Calculate the total cell recovery:
-
Total Recovery = (Total number of viable cells post-thaw) / (Total number of viable cells frozen)
-
Protocol 5: Assessment of Post-Thaw Apoptosis using Annexin V/PI Staining
Delayed cell death due to apoptosis is a major cause of low recovery rates post-cryopreservation.[15] This assay should be performed at several time points (e.g., 6, 24, and 48 hours) post-thaw.[16]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture thawed cells for the desired time period (e.g., 24 hours).
-
Harvest the cells (including any floating cells in the supernatant) and centrifuge at 200 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of TMAO as a cryoprotectant.
Caption: Experimental workflow for cryopreservation and post-thaw analysis.
Caption: Proposed mechanism of TMAO-mediated cryoprotection.
References
- 1. Cryopreservation of NK and T cells without DMSO for adoptive cell-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]
- 5. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of trimethylamine oxide (TMAO) and loading duration on the shoot tip cryopreservation of loquat (Eriobotrya japonica) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of trimethylamine N-oxide as a primary precipitating agent and related methylamine osmolytes as cryoprotective agents for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOPCryopreservationMammalianCells < MITOWIKI < Foswiki [mitomap.org]
- 10. TMAO promotes apoptosis and oxidative stress of pancreatic acinar cells by mediating IRE1α-XBP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryopreservation of Cell Lines [sigmaaldrich.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Cryopreservation of mammalian cells – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 14. Cryopreservation protocol | Abcam [abcam.com]
- 15. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trimethylamine N-oxide (TMAO) in Protein Crystallization and X-ray Diffraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylamine (B31210) N-oxide (TMAO) is a naturally occurring osmolyte known for its ability to stabilize proteins and counteract the denaturing effects of urea (B33335) and other stressors.[1][2][3] In the field of structural biology, TMAO has emerged as a versatile tool in protein crystallization and X-ray diffraction studies. Its unique properties as a chemical chaperone can be leveraged to improve protein stability, facilitate crystal growth, and enhance diffraction quality.[4][5][6] This document provides detailed application notes and protocols for the use of TMAO in protein crystallization experiments, including its application as a primary precipitating agent, a crystallization additive, and a cryoprotectant.
Introduction to TMAO as a Protein Stabilizer
TMAO is a small organic molecule that enhances protein stability through several proposed mechanisms. It is believed to act by promoting the structuring of water, which in turn favors the compact, folded state of a protein.[3][7] This "osmophobic effect" results from the preferential exclusion of TMAO from the protein surface, which entropically stabilizes the native protein conformation.[8][9] Additionally, TMAO can counteract the chaotropic effects of denaturants like urea by strengthening water-water hydrogen bonds.[3] This inherent stabilizing property makes TMAO a valuable additive in challenging protein crystallization projects where protein instability or aggregation is a major hurdle.
The proposed mechanisms of TMAO's protein-stabilizing action are multifaceted:
-
Strengthening Hydrogen Bonds: TMAO is suggested to enhance the strength of backbone-backbone hydrogen bonds within the protein.[1]
-
Reducing Conformational Entropy: It can act as a "nano-crowder," reducing the conformational entropy of the system and favoring the folded state.[1][2]
-
Modulating Water Dynamics: TMAO alters the hydrogen-bonding network of water, which can indirectly influence protein stability.[1]
Applications of TMAO in Protein Crystallography
TMAO has demonstrated utility in several key stages of the protein crystallization and X-ray diffraction pipeline:
-
As a Primary Precipitating Agent: TMAO can be used as the main precipitant to induce protein crystallization.[4][5]
-
As a Crystallization Additive: In smaller concentrations, TMAO can be included in crystallization screens to improve crystal quality, size, and morphology.[4][6]
-
As a Cryoprotectant: TMAO has been shown to be an effective cryoprotective agent for flash-cooling protein crystals, preventing ice formation and preserving crystal integrity during X-ray data collection at cryogenic temperatures.[4][5][10]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing TMAO in protein crystallization.
Table 1: Proteins Crystallized Using TMAO as a Primary Precipitating Agent
| Protein | Crystal Form | TMAO Concentration | Diffraction Resolution (Å) | Reference |
| Trypsin | Tetragonal | Not Specified | Not Specified | [4] |
| Proteinase K | Orthorhombic | Not Specified | Not Specified | [4] |
| Lysozyme | Tetragonal | Not Specified | Not Specified | [4] |
| Xylanase | Monoclinic | Not Specified | Not Specified | [4] |
| Glucose Isomerase | Orthorhombic | Not Specified | Not Specified | [4] |
| Catalase | Orthorhombic | Not Specified | Not Specified | [4] |
| Concanavalin A | Orthorhombic | Not Specified | Not Specified | [4] |
Note: The original study reported successful crystallization of seven proteins out of fourteen tested using TMAO as the primary precipitant, resulting in 13 different crystal forms.[4][5]
Table 2: Effect of TMAO as a Cryoprotectant
| Protein Crystal | TMAO Concentration for Cryoprotection | Outcome | Reference |
| 8 out of 13 crystal forms grown in TMAO | In situ (concentration of the crystallization condition) | Effectively cryocooled | [4][5] |
| Thermolysin (two crystal forms) | Not Specified (post-crystallization soaking) | Effective cryoprotection | [4] |
Experimental Protocols
Protocol for Using TMAO as a Primary Precipitating Agent
This protocol is based on the hanging-drop vapor-diffusion method.
Materials:
-
Purified protein solution (e.g., 5-20 mg/mL in a suitable buffer)
-
TMAO stock solution (e.g., 2 M in water, pH adjusted if necessary)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Cover slips
-
Reservoir solution containing TMAO at various concentrations (e.g., 0.5 M to 2.0 M) and a suitable buffer.
Procedure:
-
Prepare Reservoir Solutions: Prepare a series of reservoir solutions with varying concentrations of TMAO (e.g., in 0.2 M increments from 0.5 M to 2.0 M) in a suitable buffer (e.g., 0.1 M Tris pH 8.5).
-
Set up Crystallization Plates: Pipette 500 µL of each reservoir solution into the wells of a 24-well crystallization plate.
-
Prepare the Drop: On a siliconized cover slip, mix 1 µL of the protein solution with 1 µL of the corresponding reservoir solution.
-
Seal the Well: Invert the cover slip and seal the well of the crystallization plate.
-
Incubate and Monitor: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Protocol for Using TMAO as a Crystallization Additive
This protocol describes the use of TMAO as an additive in a pre-existing crystallization condition.
Materials:
-
Purified protein solution
-
Known crystallization condition (reservoir solution)
-
TMAO stock solution (e.g., 1 M in water)
Procedure:
-
Prepare Additive Screen: Prepare a series of reservoir solutions based on the known crystallization condition, each supplemented with a different concentration of TMAO (e.g., 50 mM, 100 mM, 200 mM, 500 mM).
-
Set up Crystallization Drops: Using the hanging-drop or sitting-drop vapor-diffusion method, set up crystallization trials by mixing the protein solution with the TMAO-supplemented reservoir solutions.
-
Incubate and Observe: Incubate the plates and monitor for improvements in crystal size, morphology, or diffraction quality compared to the condition without TMAO.
Protocol for Using TMAO as a Cryoprotectant
This protocol is for cryo-protecting crystals grown in conditions that do not contain a cryoprotectant.
Materials:
-
Protein crystals
-
Cryoprotectant solution: Reservoir solution supplemented with 1.5 M to 2.5 M TMAO.
-
Cryo-loops
-
Liquid nitrogen
Procedure:
-
Prepare Cryoprotectant Solution: Prepare a solution containing the components of the mother liquor (the solution in which the crystals grew) supplemented with a high concentration of TMAO (e.g., 2 M).
-
Soak the Crystal: Using a cryo-loop, carefully transfer a crystal from the crystallization drop into a drop of the cryoprotectant solution.
-
Incubate Briefly: Allow the crystal to soak for a short period (e.g., 10-60 seconds). The optimal soaking time may need to be determined empirically.
-
Flash-Cool: Quickly plunge the loop with the crystal into liquid nitrogen.
-
Store and Mount: Store the frozen crystal in liquid nitrogen until ready for X-ray data collection.
Visualizations
Experimental Workflow for Protein Crystallization with TMAO
Caption: Workflow for TMAO application in protein crystallography.
Proposed Mechanism of TMAO-Induced Protein Stabilization
Caption: TMAO's role in stabilizing the folded state of a protein.
Conclusion
TMAO is a powerful and versatile tool for protein crystallization and structural biology. Its protein-stabilizing properties can be harnessed to overcome common obstacles in obtaining high-quality crystals suitable for X-ray diffraction analysis. By serving as a primary precipitating agent, a beneficial additive, or an effective cryoprotectant, TMAO offers multiple avenues to improve the success rate of challenging crystallization projects. The protocols and data presented here provide a starting point for researchers to incorporate TMAO into their crystallization strategies, potentially unlocking the structures of previously intractable protein targets.
References
- 1. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. The use of trimethylamine N-oxide as a primary precipitating agent and related methylamine osmolytes as cryoprotective agents for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of trimethylamine N-oxide as a primary precipitating agent and related methylamine osmolytes as cryoprotective agents for macromolecular crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entropic stabilization of proteins by TMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TMAO: Protecting proteins from feeling the heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Trimethylamine N-oxide (TMAO) in Human Plasma by LC-MS/MS
Introduction
Trimethylamine (B31210) N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention as a potential biomarker for cardiovascular diseases (CVDs), chronic kidney disease, and other metabolic disorders.[1][2] TMAO is formed through a multi-step process involving the microbial metabolism of dietary precursors, such as choline (B1196258) and L-carnitine, to trimethylamine (TMA), which is subsequently oxidized to TMAO in the liver by the flavin-containing monooxygenase 3 (FMO3) enzyme.[2] Elevated plasma levels of TMAO have been linked to an increased risk of major adverse cardiac events, making its accurate and sensitive quantification in biological matrices crucial for clinical research and diagnostics.[3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for TMAO measurement due to its high sensitivity, specificity, and suitability for complex biological matrices like plasma.[1][2] The use of a stable isotope-labeled internal standard, such as deuterated TMAO (TMAO-d9), is essential for correcting matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[2]
This application note provides a detailed protocol for a simple, rapid, and robust LC-MS/MS method for the quantitative analysis of TMAO in human plasma, suitable for high-throughput clinical research.
Biochemical Pathway of TMAO Formation
The formation of TMAO is a collaborative effort between the gut microbiota and host metabolism. Dietary nutrients rich in TMA precursors are first metabolized by gut bacteria to produce TMA. TMA is then absorbed into the bloodstream and transported to the liver, where the FMO3 enzyme catalyzes its oxidation to TMAO. TMAO circulates in the bloodstream and is primarily excreted by the kidneys.[2]
Biochemical pathway of TMAO formation.
Experimental Protocols
This section details the methodologies for the quantification of TMAO in human plasma samples.
Materials and Reagents
-
TMAO and deuterated TMAO (d9-TMAO) standards
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or propanoic acid
-
Human plasma (and surrogate matrix if needed for calibration curve)
Sample Preparation
A simple protein precipitation method is employed for sample preparation:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution (TMAO-d9, 500 ng/mL).[5]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]
-
Transfer 100 µL of the supernatant to a new tube and dilute with 100 µL of 30% acetonitrile in water.[5]
-
Transfer the final mixture to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on an LC-MS/MS system equipped with a triple quadrupole mass spectrometer.
-
LC System: Agilent 1260 Infinity LC system or equivalent.[5]
-
Column: Gemini-NX C18 column (100 x 3 mm, 3 µm) or equivalent.[5]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water or 0.1% propanoic acid in water.[4][5]
-
Mobile Phase B: Acetonitrile or 0.1% acetic acid in methanol.[4][5]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, increases linearly, and then returns to the initial conditions for column re-equilibration.[4][5]
-
Injection Volume: 5 µL.[5]
-
Mass Spectrometer: Agilent 6490 triple quadrupole mass spectrometer or equivalent.[5]
-
Ionization Mode: Positive electrospray ionization (ESI+).[1][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Experimental Workflow
The overall experimental workflow for the quantification of TMAO in plasma samples is depicted below.
Experimental workflow for TMAO analysis.
Data Presentation
The developed LC-MS/MS method demonstrates excellent performance for the quantification of TMAO in human plasma. The following tables summarize the key quantitative data from method validation studies.
Calibration Curve and Linearity
| Parameter | Value | Reference |
| Linearity Range | 1 - 5,000 ng/mL | [5] |
| Correlation Coefficient (R²) | > 0.996 | [5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [5] |
Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) | Reference |
| LLOQ (1 ng/mL) | 7.15 | 111.43 | 7.15 | 111.43 | [5] |
| LQC (3 ng/mL) | 1.65 | 96.36 | 1.65 | 96.36 | [5] |
| MQC (600 ng/mL) | 2.50 | 100.17 | 2.50 | 100.17 | [5] |
| HQC (4,000 ng/mL) | 2.38 | 99.13 | 2.38 | 99.13 | [5] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Recovery
| QC Level | Mean Recovery (%) | %RSD | Reference |
| 0.25 µM | 105.8 | 2.1 | [1] |
| 1.0 µM | 101.2 | 1.5 | [1] |
| 5.0 µM | 98.9 | 1.8 | [1] |
| 25.0 µM | 102.5 | 1.3 | [1] |
Conclusion
This application note describes a validated LC-MS/MS method for the accurate and precise quantification of TMAO in human plasma. The simple sample preparation protocol, coupled with the high sensitivity and specificity of tandem mass spectrometry, makes this method highly suitable for clinical research and large-scale epidemiological studies investigating the role of TMAO in various diseases. The use of a stable isotope-labeled internal standard ensures the reliability of the results. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. bevital.no [bevital.no]
- 4. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimethylamine N-Oxide (TMAO) in Protein Refolding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine (B31210) N-oxide (TMAO) is a naturally occurring osmolyte recognized for its role as a chemical chaperone, capable of promoting the proper folding of denatured proteins and stabilizing their native structures.[1][2][3] This property makes TMAO a valuable tool in research and biopharmaceutical development, particularly in processes involving recombinant protein production where misfolding and aggregation are common challenges. These application notes provide a comprehensive overview of the principles and protocols for utilizing TMAO to refold denatured proteins. While TMAO is a potent folding enhancer for many proteins, it is important to note that its efficacy can be protein-dependent, and in some cases, particularly with proteins exhibiting slow folding kinetics, it may inhibit refolding.[4][5]
Mechanism of Action
The precise mechanism by which TMAO facilitates protein folding is a subject of ongoing research, with several proposed models. One prominent theory suggests that TMAO is preferentially excluded from the protein surface, a phenomenon known as preferential hydration.[4] This exclusion creates a thermodynamic drive for the protein to adopt a more compact, folded state to minimize its surface area exposed to the solvent.
Another model posits that TMAO enhances the hydrogen-bonding network of water.[3][6] This structuring of water molecules is thought to disfavor the solvation of the polypeptide backbone, thereby promoting the formation of intramolecular hydrogen bonds characteristic of the folded state.
More recent studies suggest that TMAO may also engage in direct, albeit weak, interactions with the protein.[1][7] It is hypothesized that TMAO acts as a surfactant, interacting favorably with the heterogeneous surface of a folded protein while having unfavorable interactions with the exposed backbone of an unfolded polypeptide.[1][3] These combined effects are believed to shift the folding equilibrium towards the native conformation.
Key Applications
-
Refolding of Recombinant Proteins from Inclusion Bodies: A primary application of TMAO is in the refolding of proteins expressed as inclusion bodies in microbial systems.
-
Stabilization of Purified Proteins: TMAO can be used as an additive to storage buffers to enhance the long-term stability of purified proteins and prevent aggregation.
-
Counteracting Denaturants: TMAO is well-documented for its ability to counteract the denaturing effects of urea (B33335) and other chemical denaturants, making it useful in protein stability studies.[6][8]
-
Investigating Protein Folding Pathways: By modulating the folding landscape, TMAO can be employed as a tool to study folding intermediates and kinetics.
Data Presentation: Quantitative Effects of TMAO on Protein Stability
The following tables summarize quantitative data from various studies on the effect of TMAO on protein stability and refolding.
Table 1: Effect of TMAO on the Mechanical Stability of Proteins
| Protein | Parameter | Condition (Control) | Condition (with TMAO) | Fold Change | Reference |
| Talin | Unfolding Force | 12.9 ± 3.8 pN | 25.1 ± 4 pN (Concentration not specified) | ~1.95 | [9] |
| Protein L | Unfolding Force | 42.6 ± 0.4 pN | 56.2 ± 0.6 pN (at 3M TMAO) | ~1.32 | [9] |
| Protein L | Refolding MFPT | 64.6 ± 18.7 s (at 6.5 pN) | 5.34 ± 1.46 s (at 6.5 pN with 3M TMAO) | ~12.1x faster | [9] |
| Protein L | Unfolding MFPT | 10.1 ± 1.5 s (at 45 pN) | 37.3 ± 5.4 s (at 45 pN with 3M TMAO) | ~3.7x slower | [9] |
*MFPT: Mean First Passage Time
Table 2: Thermodynamic Stabilization of Proteins by TMAO
| Protein | Parameter | Condition (Control) | Condition (with TMAO) | Change | Reference |
| Fyn SH3 domain (WT) | Melting Temperature (Tm) | 75.6°C | Increased by 4°C (Concentration not specified) | +4°C | [10] |
| Fyn SH3 domain (F20A mutant) | Melting Temperature (Tm) | 50°C | Increased by >10°C (Concentration not specified) | >+10°C | [10] |
| Unstable Proteins (Proteome-wide) | ΔG folding | > -1.0 kcal/mol | Decreased baseline oxidation | Stabilization | [11] |
Experimental Protocols
Protocol 1: General On-Column Refolding of a His-tagged Protein Using a TMAO Gradient
This protocol describes a general method for refolding a denatured, His-tagged protein bound to a Ni-NTA affinity column.
Materials:
-
Denatured protein in binding buffer (e.g., 8 M urea or 6 M Guanidine Hydrochloride (GdmCl), 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM imidazole)
-
Ni-NTA affinity column
-
Wash Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole
-
Refolding Buffer A (without TMAO): 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole
-
Refolding Buffer B (with TMAO): 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 2 M TMAO
-
Elution Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole
-
Peristaltic pump and gradient mixer
Procedure:
-
Protein Denaturation and Binding: Solubilize the protein inclusion bodies in binding buffer. Clarify the lysate by centrifugation and apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 column volumes (CV) of Wash Buffer to remove unbound proteins.
-
Denaturant Removal: Wash the column with 5 CV of Refolding Buffer A to remove the denaturant.
-
TMAO Gradient Refolding:
-
Set up a linear gradient from 100% Refolding Buffer A to 100% Refolding Buffer B over 10-20 CV.
-
The flow rate should be slow (e.g., 0.2-0.5 mL/min) to allow sufficient time for refolding.
-
-
Final Wash: Wash the column with 5 CV of Refolding Buffer B to remove any remaining non-specifically bound proteins.
-
Elution: Elute the refolded protein with Elution Buffer.
-
Analysis: Analyze the eluted fractions for protein concentration (e.g., Bradford assay) and folding status (e.g., circular dichroism, fluorescence spectroscopy, or a functional assay).
Protocol 2: Dilution Refolding of Carbonic Anhydrase (CA) with TMAO (as a negative control example)
This protocol is adapted from a study showing TMAO's inhibitory effect on the refolding of a slow-folding protein.[4] It can be used to test the suitability of TMAO for a specific protein.
Materials:
-
Purified Carbonic Anhydrase (CA)
-
Denaturation Buffer: 6 M GdmCl in 20 mM Tris-HCl, pH 7.5
-
Refolding Buffer: 20 mM Tris-HCl, pH 7.5
-
TMAO stock solution (e.g., 1 M in Refolding Buffer)
-
Substrate solution for activity assay (e.g., p-nitrophenyl acetate)
-
Spectrophotometer
Procedure:
-
Denaturation:
-
Prepare a stock solution of denatured CA by incubating the purified protein in Denaturation Buffer for at least 2 hours at room temperature. A typical protein concentration is 10 µM.
-
-
Refolding:
-
Initiate refolding by diluting the denatured CA 100-fold into the Refolding Buffer containing various final concentrations of TMAO (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).
-
The final protein concentration will be around 0.1 µM.
-
Incubate the refolding mixtures for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
-
Activity Assay:
-
Measure the enzymatic activity of the refolded CA in each TMAO concentration.
-
Add an aliquot of the refolded protein to the substrate solution in a cuvette.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 400 nm for the hydrolysis of p-nitrophenyl acetate) over time.
-
Calculate the initial reaction rates.
-
-
Data Analysis:
-
Plot the recovered enzyme activity as a function of TMAO concentration.
-
A decrease in activity with increasing TMAO concentration indicates an inhibitory effect on refolding for this specific protein.
-
Visualizations
Caption: General experimental workflow for TMAO-assisted protein refolding.
References
- 1. researchgate.net [researchgate.net]
- 2. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis-trans isomerization and induces cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. The osmolyte trimethylamine-N-oxide stabilizes the Fyn SH3 domain without altering the structure of its folding transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for TMAO as a Chemical Chaperone for Stabilizing Recombinant Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant protein expression and purification are fundamental processes in biotechnology and drug development. However, maintaining the native conformation and stability of these proteins can be a significant challenge, often leading to misfolding, aggregation, and loss of function. Chemical chaperones are small molecules that can assist in the proper folding and stabilization of proteins. Trimethylamine N-oxide (TMAO) is a naturally occurring osmolyte that has been widely recognized for its potent protein-stabilizing properties. These application notes provide a comprehensive overview and detailed protocols for utilizing TMAO to enhance the stability of recombinant proteins.
Mechanism of Action
The precise mechanism by which TMAO stabilizes proteins is multifaceted and a subject of ongoing research. Several key theories contribute to our understanding:
-
The Osmophobic Effect: TMAO is preferentially excluded from the protein surface. This exclusion raises the free energy of the unfolded state, which has a larger solvent-accessible surface area, thereby shifting the equilibrium towards the more compact, folded native state.
-
Water Structuring: TMAO is known to enhance the structure of water, strengthening the hydrogen bond network. This makes it energetically less favorable for the protein backbone to be exposed to the solvent, thus promoting the folded state.
-
Direct Interactions: While largely excluded from the backbone, TMAO can have favorable interactions with certain amino acid side chains, contributing to the overall stability of the native conformation.
-
Excluded Volume Effect: TMAO can act as a molecular crowder, entropically stabilizing the compact folded state of a protein over the more extended unfolded state.
Applications in Recombinant Protein Science
The use of TMAO as a chemical chaperone offers several advantages in the context of recombinant protein research and production:
-
Increased Thermal Stability: TMAO can significantly increase the melting temperature (Tm) of proteins, making them more resistant to thermal denaturation.
-
Enhanced Solubility and Prevention of Aggregation: By stabilizing the native conformation, TMAO can prevent the exposure of hydrophobic patches that lead to protein aggregation, thereby increasing the yield of soluble and functional protein.
-
Improved Refolding Yields: TMAO can be used as an additive in refolding buffers to facilitate the correct folding of proteins from inclusion bodies.
-
Stabilization for Structural Studies: Proteins that are marginally stable can be stabilized by TMAO, making them more amenable to structural biology techniques such as X-ray crystallography and NMR.
-
Formulation and Storage: The stabilizing properties of TMAO make it a valuable excipient in formulations for therapeutic proteins, potentially extending their shelf-life.
Data Presentation: Quantitative Effects of TMAO on Protein Stability
The following tables summarize the quantitative effects of TMAO on the stability of various proteins as reported in the literature.
Table 1: Effect of TMAO on the Thermal Stability (Tm) of Proteins
| Protein | Assay | TMAO Concentration (M) | ΔTm (°C) | Reference |
| Ribonuclease A (pH 7.0) | DSC | 1.0 | +5.0 | (Adapted from[1]) |
| Fyn SH3 domain (WT) | Thermal Denaturation | 1.0 | +4.0 | [2] |
| Fyn SH3 domain (F20A mutant) | Thermal Denaturation | 1.0 | >+10.0 | [2] |
Table 2: Effect of TMAO on the Unfolding Free Energy (ΔG°) of Proteins
| Protein | Assay | TMAO Concentration (M) | ΔΔG° (kcal/mol) | Reference |
| Barnase | Urea Denaturation | 1.0 | ~+1.5 | (Adapted from[3]) |
| Notch ankyrin domain | Urea Denaturation | 0.5 | ~+1.0 | (Adapted from[3]) |
| Protein L | Magnetic Tweezers | 3.0 | (Decreased ΔG°Folding) | [4] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the stabilizing effect of TMAO on recombinant proteins.
Protocol 1: Thermal Shift Assay (TSA) for Assessing Protein Stability
This protocol describes how to perform a thermal shift assay (also known as Differential Scanning Fluorimetry or DSF) to determine the melting temperature (Tm) of a recombinant protein in the presence of varying concentrations of TMAO.
Materials:
-
Purified recombinant protein (at a stock concentration of 1-5 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
TMAO (stock solution of 4 M in assay buffer, pH adjusted)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Real-time PCR instrument with a melt curve module
-
96-well PCR plates and optical seals
Procedure:
-
Prepare a 50x SYPRO Orange working solution: Dilute the 5000x stock 1:100 in your assay buffer.
-
Prepare TMAO dilutions: In a 96-well plate, prepare serial dilutions of your 4 M TMAO stock in the assay buffer to achieve final concentrations ranging from 0 M to 2 M in the final reaction volume.
-
Prepare the protein-dye master mix: For a 96-well plate, prepare a master mix containing your recombinant protein and SYPRO Orange dye. For a final reaction volume of 25 µL per well, a typical master mix would contain:
-
Protein (to a final concentration of 5-10 µM)
-
50x SYPRO Orange (to a final concentration of 5x)
-
Assay Buffer
-
-
Assemble the reaction plate:
-
Add the appropriate volume of each TMAO dilution to the wells of your PCR plate.
-
Add the protein-dye master mix to each well.
-
Include a no-protein control to check for background fluorescence.
-
Seal the plate with an optical seal and centrifuge briefly to collect the contents.
-
-
Perform the thermal melt:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.[5]
-
Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation, 575 nm emission).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
Compare the Tm values of the protein in the presence and absence of TMAO to determine the stabilizing effect.
-
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol uses the fluorescent dye Thioflavin T (ThT) to monitor the kinetics of protein aggregation in the presence and absence of TMAO. ThT fluorescence increases upon binding to amyloid-like β-sheet structures in protein aggregates.
Materials:
-
Purified recombinant protein (prone to aggregation)
-
Thioflavin T (ThT) stock solution (1 mM in assay buffer)
-
TMAO (stock solution of 4 M in assay buffer, pH adjusted)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with incubation and shaking capabilities
Procedure:
-
Prepare protein samples: It is crucial to start with a monomeric, aggregate-free protein solution. This can be achieved by size-exclusion chromatography or by high-speed centrifugation (e.g., >14,000 x g for 30 minutes at 4°C) of the protein stock immediately before the assay.[6]
-
Prepare reaction mixtures: In the wells of the 96-well plate, prepare your reaction mixtures. A typical 200 µL reaction would include:
-
Recombinant protein (at a concentration known to aggregate)
-
ThT (final concentration of 10-25 µM)
-
TMAO (at desired final concentrations, e.g., 0 M, 0.5 M, 1 M, 2 M)
-
Assay Buffer to the final volume.
-
-
Set up control wells:
-
Protein control: Protein in buffer without ThT.
-
Buffer blank: Buffer and ThT only.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-set to a temperature that induces aggregation (e.g., 37°C or higher).
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) for a duration sufficient to observe the full aggregation curve (can be hours to days).
-
Enable intermittent shaking to promote aggregation.[6]
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer blank from all readings.
-
Plot the ThT fluorescence intensity as a function of time for each TMAO concentration.
-
Analyze the aggregation kinetics by comparing the lag time, the maximum fluorescence intensity, and the apparent rate of aggregation for each condition.
-
References
- 1. youtube.com [youtube.com]
- 2. The osmolyte trimethylamine-N-oxide stabilizes the Fyn SH3 domain without altering the structure of its folding transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the stability of partly folded proteins using TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Note and Protocol for TMAO Removal from Protein Samples by Dialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine N-oxide (TMAO) is a small organic compound often used to stabilize proteins and promote their folding. However, its presence can interfere with downstream applications such as functional assays, structural studies, and mass spectrometry. Therefore, the efficient removal of TMAO from protein samples is a critical step in many research and development workflows. Dialysis is a widely used and gentle method for separating small molecules like TMAO from larger protein molecules based on differential diffusion across a semi-permeable membrane. This document provides a detailed protocol for the removal of TMAO from protein samples using dialysis, including expected outcomes and key considerations for optimizing the procedure.
Principle of Dialysis for TMAO Removal
Dialysis operates on the principle of size exclusion. A protein sample containing TMAO is placed in a dialysis bag or cassette made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). This membrane allows small molecules like TMAO (molecular weight: 75.11 g/mol ) to pass through freely while retaining the larger protein molecules.[1] The dialysis bag is submerged in a large volume of TMAO-free buffer (the dialysate). Due to the concentration gradient, TMAO molecules diffuse from the high-concentration environment inside the dialysis bag to the low-concentration dialysate. Through successive changes of the dialysate, the concentration of TMAO in the protein sample is progressively reduced to negligible levels.
Caption: Principle of TMAO removal by dialysis.
Expected Efficiency of TMAO Removal
While specific quantitative data for TMAO removal from purified protein samples in a laboratory setting is not extensively published, data from clinical hemodialysis studies provide a strong indication of the efficiency of this process. In a clinical context, the fractional reduction of TMAO concentration during a single dialysis session has been reported to be as high as 86% ± 3%.[2] Another study on hemodiafiltration showed a fractional reduction value for TMAO of 84.9% ± 6.5%, which was higher than that for urea (B33335) (79.2% ± 5.7%).[3]
For laboratory-scale dialysis, which typically involves multiple buffer changes with a much larger buffer-to-sample volume ratio, the removal efficiency is expected to be significantly higher, easily exceeding 99%. The final concentration of TMAO will depend on the initial concentration, the dialysis volume, the number of buffer changes, and the dialysis time.
Materials and Equipment
-
Dialysis Tubing or Cassette: Select a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the molecular weight of the protein of interest to ensure its retention. A general rule is to choose an MWCO that is at least 3 to 5 times smaller than the molecular weight of the protein. For most proteins, a 3.5 kDa or 10 kDa MWCO membrane is suitable for retaining the protein while allowing the small TMAO molecules (75.11 Da) to pass through freely.
-
Dialysis Buffer: A buffer that is compatible with the protein's stability and the downstream application. The buffer should not contain TMAO.
-
Stir Plate and Stir Bar: To ensure proper mixing of the dialysate.
-
Appropriate Glassware: Beakers or flasks for the dialysate.
-
Clips for Dialysis Tubing: If not using a dialysis cassette.
-
Refrigerator or Cold Room: For performing dialysis at 4°C to maintain protein stability.
Detailed Experimental Protocol
This protocol provides a general guideline for the removal of TMAO from a protein sample. The volumes and times may need to be optimized depending on the specific protein and the initial TMAO concentration.
5.1. Preparation of Dialysis Membrane
-
Cut the dialysis tubing to the desired length, leaving enough extra space for the sample volume and for sealing the ends.
-
Prepare the membrane according to the manufacturer's instructions. This typically involves boiling the membrane in a solution of sodium bicarbonate and EDTA to remove any preservatives and contaminants.[4]
-
Rinse the membrane thoroughly with deionized water.
5.2. Sample Loading
-
Securely close one end of the dialysis tubing with a clip or by making a tight knot.
-
Load the protein sample containing TMAO into the dialysis bag using a pipette.
-
Leave some space at the top of the bag (approximately 10-20% of the volume) to allow for potential changes in sample volume due to osmosis.
-
Remove any air bubbles from the bag.
-
Seal the other end of the tubing with a second clip or knot.
5.3. Dialysis Procedure
-
Place the sealed dialysis bag in a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 100 times the volume of the sample.[5]
-
Place a stir bar in the beaker and put the beaker on a stir plate. Stir the buffer gently to facilitate the diffusion of TMAO out of the dialysis bag.
-
Perform the dialysis at 4°C to maintain the stability and integrity of the protein.
-
Allow the dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer. Discard the old buffer and replace it with fresh, cold dialysis buffer of the same volume.
-
Repeat the buffer change at least two more times. For optimal TMAO removal, a common procedure is to perform two buffer changes at 2-4 hour intervals, followed by an overnight dialysis with the final buffer change.[6]
5.4. Sample Recovery
-
After the final dialysis step, carefully remove the dialysis bag from the buffer.
-
Gently wipe the outside of the bag to remove excess buffer.
-
Open one end of the bag and carefully transfer the protein sample to a clean microcentrifuge tube or other appropriate container.
-
The protein sample is now free of TMAO and ready for downstream applications. It is advisable to measure the protein concentration after dialysis as there might be a slight change in volume.
Summary of Dialysis Parameters
The following table summarizes the key parameters for the dialysis protocol for TMAO removal.
| Parameter | Recommended Value | Rationale |
| Dialysis Membrane MWCO | 3.5 kDa - 10 kDa | Retains most proteins while allowing free passage of TMAO (75.11 Da). |
| Sample Volume | Variable | Protocol can be scaled for different sample volumes. |
| Dialysis Buffer Volume | ≥ 100x the sample volume | Ensures a high concentration gradient for efficient TMAO removal.[5] |
| Temperature | 4°C | Maintains protein stability and prevents degradation.[6] |
| Stirring | Gentle, continuous stirring | Prevents the formation of a localized high concentration of TMAO around the dialysis bag. |
| Dialysis Duration & Buffer Changes | 2-4 hours for the first two changes, then overnight for the final change | Multiple buffer changes are crucial for achieving maximal TMAO removal.[6] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for TMAO removal and the logical relationship of the key steps.
Caption: Experimental workflow for TMAO removal.
Troubleshooting
-
Protein Precipitation: If the protein precipitates during dialysis, it could be due to the removal of TMAO, which was acting as a stabilizer. Consider using a dialysis buffer with different pH, ionic strength, or including other stabilizing agents like glycerol (B35011) (5-10%) or arginine (50-100 mM).
-
Sample Loss: Ensure the dialysis bag is properly sealed to prevent leakage. Also, be careful during sample recovery to minimize loss. Some non-specific binding of the protein to the dialysis membrane can occur, so choosing a low-protein-binding membrane can be beneficial.
-
Inefficient TMAO Removal: Ensure the buffer volume is sufficiently large and that it is changed as recommended. Inadequate stirring can also reduce the efficiency of dialysis.
By following this detailed protocol, researchers can effectively and gently remove TMAO from their protein samples, ensuring the integrity of their samples for subsequent experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Prominent Trimethylamine Oxide (TMAO) Accumulation in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 4. Higher serum trimethylamine-N-oxide levels are associated with increased abdominal aortic calcification in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between serum trimethylamine-N-oxide concentration and protein energy wasting in patients on maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Employing Trimethylamine N-oxide (TMAO) to Study Protein Aggregation Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine (B31210) N-oxide (TMAO) is a naturally occurring osmolyte found in many marine organisms, where it plays a crucial role in stabilizing proteins against harsh environmental conditions such as high pressure and urea (B33335) concentrations.[1][2] In the context of protein science, TMAO is a versatile chemical tool. While it is widely recognized as a protein stabilizer that promotes the native folded state, it can also, under certain conditions, facilitate the aggregation of proteins, making it a valuable agent for studying the kinetics of this critical process.[3][4][5] These application notes provide an overview of the mechanisms of TMAO action and detailed protocols for its use in protein aggregation studies.
Application Notes
The Dual Role of TMAO in Protein Stability and Aggregation
TMAO's effect on proteins is complex and concentration-dependent. At lower concentrations, it generally acts as a "chemical chaperone," promoting the compact, folded state of proteins. This stabilizing effect is attributed to its influence on the structure of water, which in turn leads to the preferential hydration of the protein surface and destabilization of the unfolded state.[1][6][7] The prevailing theory suggests that TMAO is preferentially excluded from the vicinity of the peptide backbone, which creates an energetically unfavorable interaction with the unfolded state and shifts the equilibrium towards the native conformation.[1]
Conversely, at higher concentrations or with specific proteins, TMAO can promote aggregation.[3][4] This effect is thought to arise from several mechanisms. TMAO can accelerate the conformational transition of proteins from a random coil to a β-sheet structure, a key step in the formation of amyloid fibrils.[5][8] Additionally, by stabilizing compact or partially folded intermediates, TMAO may increase the population of aggregation-prone species. For some proteins, TMAO has been shown to enhance the formation of oligomers and fibrils.[3][8] This makes TMAO a useful tool to induce and study aggregation in vitro, particularly for proteins that may not readily aggregate under standard laboratory conditions.
Applications in Neurodegenerative Disease Research and Drug Discovery
Protein aggregation is a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4][9] In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a key pathological event.[4][8][10] Studies have shown that TMAO can influence Aβ aggregation, although the effects can vary depending on the experimental conditions.[5][8][11] Similarly, TMAO has been used to study the aggregation of tau protein, another key player in Alzheimer's and other tauopathies.[12][13][14]
The ability of TMAO to modulate protein aggregation makes it a valuable tool in the development of therapeutic inhibitors.[13][14][15] High-throughput screening assays can be designed to assess the efficacy of small molecules in preventing or slowing down TMAO-induced aggregation.[15] By providing a reproducible and controllable aggregation system, TMAO facilitates the identification and characterization of potential drug candidates that target the aggregation pathway.
Data Presentation
Table 1: Effects of TMAO on the Aggregation of Different Proteins
| Protein | TMAO Concentration | Observed Effect | Reference |
| Amyloid-beta (Aβ) | Not specified | Accelerates conformational transition to β-sheet | [8] |
| Amyloid-beta (Aβ) | Not specified | Did not delay aggregation in the absence of liposomes | [8][11] |
| α-synuclein | 1 M | Optimal concentration for aggregation | [16] |
| Tau protein | Not specified | Promotes fibrillation | [8] |
| Carbonic Anhydrase | 20-50 mM | Inhibits refolding, but no aggregation observed | [3] |
Table 2: Common Biophysical Techniques for Monitoring Protein Aggregation
| Technique | Principle | Information Obtained |
| Thioflavin T (ThT) Fluorescence | ThT dye intercalates with β-sheet structures in amyloid fibrils, leading to a significant increase in fluorescence. | Real-time kinetics of fibril formation, including lag time, elongation rate, and final fibril amount. |
| Light Scattering | Aggregates scatter light, and the intensity of scattered light is proportional to the size and concentration of the aggregates. | Onset and progression of aggregation. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. | Distribution of monomers, oligomers, and larger aggregates. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of aggregated species. | Morphology of aggregates (e.g., oligomers, protofibrils, mature fibrils). |
Experimental Protocols
Protocol 1: Preparation of TMAO Solutions
-
Materials:
-
Trimethylamine N-oxide (TMAO) dihydrate (or anhydrous)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
0.22 µm syringe filter
-
-
Procedure for 1 M TMAO Stock Solution:
-
Weigh out the required amount of TMAO dihydrate (MW: 111.14 g/mol ) or anhydrous TMAO (MW: 75.11 g/mol ).
-
Dissolve the TMAO in the desired volume of high-purity water or buffer.
-
Gently warm the solution if necessary to aid dissolution, but avoid boiling.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Adjust the final volume to the desired concentration.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.
-
-
Preparation of Working Solutions:
-
Dilute the 1 M TMAO stock solution with the appropriate buffer to achieve the desired final concentrations for your experiments.
-
Protocol 2: In Vitro Protein Aggregation Assay using Thioflavin T (ThT)
This protocol describes a typical ThT fluorescence assay to monitor the kinetics of protein aggregation in the presence of TMAO.
-
Materials:
-
Purified protein of interest
-
TMAO stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare the reaction mixtures: In each well of the 96-well plate, combine the following components to the desired final concentrations:
-
Protein of interest (e.g., 10-50 µM)
-
TMAO at various concentrations (e.g., 0 M as a control, and a range of concentrations to be tested)
-
ThT (final concentration typically 10-25 µM)[17]
-
Assay buffer to bring the final volume to 100-200 µL.
-
-
Set up controls:
-
Negative control: Assay buffer with ThT and TMAO, but without the protein.
-
Protein-only control: Protein and ThT in assay buffer without TMAO.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).[17]
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (which can range from hours to days).
-
Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-485 nm.[12][17][18]
-
Incorporate shaking (e.g., orbital or linear) between readings to promote aggregation.[19]
-
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control) from all readings.
-
Plot the fluorescence intensity as a function of time for each condition.
-
The resulting kinetic curves are typically sigmoidal. From these curves, key parameters can be extracted:
-
Lag time (t_lag): The time before a significant increase in fluorescence is observed, representing the nucleation phase.
-
Apparent aggregation rate (k_app): The slope of the linear portion of the curve during the elongation phase.
-
Maximum fluorescence (F_max): The fluorescence intensity at the plateau, which correlates with the final amount of fibrils formed.
-
-
Visualizations
Caption: Dual role of TMAO in protein folding and aggregation.
Caption: Experimental workflow for a ThT-based protein aggregation assay.
Caption: General protein aggregation pathway and potential influence of TMAO.
References
- 1. The osmolyte trimethylamine-N-oxide stabilizes the Fyn SH3 domain without altering the structure of its folding transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of Trimethylamine N-Oxide with Normal Aging and Neurocognitive Disorders: A Narrative Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pnas.org [pnas.org]
- 8. Two disaccharides and trimethylamine N-oxide affect Aβ aggregation differently, but all attenuate oligomer-induced membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic models reveal the interplay of protein production and aggregation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Trimethylamine N-oxide reduces neurite density and plaque intensity in a murine model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two disaccharides and trimethylamine N-oxide affect Abeta aggregation differently, but all attenuate oligomer-induced membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Identification of Small Molecule Inhibitors of Tau Aggregation by Targeting Monomeric Tau As a Potential Therapeutic Approach for Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A high-throughput screen for compounds that inhibit aggregation of the Alzheimer's peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TMAO Precipitation in Physiological Buffer Solutions
Welcome to the technical support center for Trimethylamine N-oxide (TMAO). This resource is designed for researchers, scientists, and drug development professionals who utilize TMAO in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of TMAO precipitation in physiological buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is TMAO and why is it used in biochemical assays?
A1: Trimethylamine N-oxide (TMAO) is a naturally occurring osmolyte found in many marine organisms. In laboratory settings, it is widely used as a protein stabilizer. It helps to counteract the denaturing effects of urea, pressure, and temperature, promoting the native folded state of proteins. This property makes it a valuable tool in protein folding studies, structural biology, and drug discovery.
Q2: I've observed a cloudy or hazy appearance in my TMAO-containing buffer. What does this indicate?
A2: A cloudy or hazy appearance, or the presence of visible particulate matter, is a common sign of TMAO precipitation. This indicates that the concentration of TMAO has exceeded its solubility limit under the current buffer conditions (e.g., temperature, pH, or salt concentration).
Q3: My TMAO solution, which was clear initially, has now formed a precipitate after storage. Why did this happen?
A3: TMAO solutions, particularly aqueous solutions, have limited stability. It is not recommended to store aqueous solutions of TMAO for more than one day.[1] Precipitation upon storage can be due to a number of factors including temperature fluctuations, pH shifts in the buffer over time, or slow nucleation and growth of TMAO crystals. For longer-term storage, it is recommended to prepare high-concentration stock solutions in appropriate solvents or to store aliquots of aqueous solutions frozen at -20°C or -80°C to minimize freeze-thaw cycles.[2] Studies have shown that TMAO in plasma is stable for at least three freeze-thaw cycles.[3]
Q4: Can TMAO interact with components of my physiological buffer to cause precipitation?
A4: Yes, interactions with buffer components can influence TMAO solubility. High concentrations of certain salts can lead to "salting-out" effects, reducing the solubility of TMAO. While specific data for all buffer types is limited, it is known that the solubility of TMAO in PBS (pH 7.2) is approximately 10 mg/mL.[1] It is advisable to prepare a small test batch of your complete buffer system with the desired TMAO concentration to check for any immediate precipitation.
Troubleshooting Guide: TMAO Precipitation
Issue 1: Immediate Precipitation Upon Dissolving TMAO
Possible Causes:
-
Exceeding Solubility Limit: The concentration of TMAO is too high for the specific buffer and temperature.
-
Incorrect pH: The pH of the buffer may not be optimal for TMAO solubility.
-
Low Temperature: TMAO solubility is generally lower at colder temperatures.
Solutions:
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the known solubility limits. Refer to the solubility data table below.
-
Increase Temperature: Gently warm the solution while stirring. TMAO solubility generally increases with temperature.
-
Adjust pH: Ensure the pH of your buffer is within the optimal range for your experiment and for TMAO solubility. TMAO has a pKa of approximately 4.66; its stabilizing effect on proteins is most pronounced at a pH above this value.[4]
-
Incremental Dissolution: Add the TMAO powder to the buffer in small portions while stirring continuously to ensure it dissolves completely before adding more.
Issue 2: Precipitation in a Previously Clear Solution
Possible Causes:
-
Temperature Fluctuation: The solution may have been stored at a lower temperature, causing the TMAO to crystallize out.
-
Evaporation: If the container was not sealed properly, evaporation of the solvent could lead to an increase in TMAO concentration beyond its solubility limit.
-
Buffer Instability: The pH or composition of the buffer may have changed over time.
Solutions:
-
Re-dissolve with Warming: Gently warm the solution to the intended experimental temperature while stirring to see if the precipitate re-dissolves.
-
Check for Contamination: Visually inspect the solution for any signs of microbial growth, which could also cause cloudiness. If contamination is suspected, the solution should be discarded.
-
Filter the Solution: If the precipitate does not readily dissolve with warming, you can try to remove it by filtering the solution through a 0.22 µm filter. However, this will lower the effective concentration of TMAO in your solution.
-
Prepare Fresh Solution: The most reliable solution is to discard the precipitated solution and prepare a fresh one, especially if the solution has been stored for an extended period.[1]
Data Presentation
Table 1: Solubility of TMAO in Various Solvents
| Solvent | pH | Temperature (°C) | Approximate Solubility |
| PBS | 7.2 | Room Temperature | ~10 mg/mL[1] |
| Ethanol | N/A | Room Temperature | ~25 mg/mL[1] |
| DMSO | N/A | Room Temperature | ~1 mg/mL[1] |
| DMF | N/A | Room Temperature | ~1 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated TMAO Stock Solution
This protocol describes the preparation of a 1 M TMAO stock solution in nuclease-free water.
Materials:
-
Trimethylamine N-oxide dihydrate (MW: 111.14 g/mol )
-
Nuclease-free water
-
Sterile conical tubes or glass bottles
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Weigh TMAO: Accurately weigh out 11.11 g of TMAO dihydrate for every 100 mL of stock solution you intend to prepare.
-
Dissolve in Water: Add the TMAO to a sterile container with the appropriate volume of nuclease-free water.
-
Stir to Dissolve: Place a sterile magnetic stir bar in the container and stir the solution on a magnetic stirrer until the TMAO is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution.
-
Sterile Filtration: Once fully dissolved and cooled to room temperature, sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stored properly, frozen stock solutions should be stable for several months.
Protocol 2: Protein Thermal Shift Assay with TMAO
This protocol provides a general workflow for assessing the effect of TMAO on protein thermal stability using a thermal shift assay (also known as Differential Scanning Fluorimetry or DSF).
Materials:
-
Purified protein of interest
-
SYPRO Orange dye (or another suitable fluorescent dye)
-
TMAO stock solution (e.g., 1 M)
-
Assay buffer (e.g., HEPES, pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument capable of performing a melt curve analysis
-
96-well PCR plates
Procedure:
-
Prepare Protein-Dye Mixture: Prepare a master mix of your protein and SYPRO Orange dye in the assay buffer. The final protein concentration will depend on the specific protein and should be optimized. A typical starting concentration is 2 µM. The final dye concentration is typically 5X.
-
Prepare TMAO Dilutions: Prepare a series of TMAO dilutions in the assay buffer to achieve the desired final concentrations in the assay wells (e.g., 0 M, 0.5 M, 1 M, 1.5 M, 2 M).
-
Set up the Assay Plate: In a 96-well PCR plate, add the protein-dye mixture and the different concentrations of the TMAO dilutions. Include a no-protein control and a no-dye control.
-
Run the Thermal Shift Assay: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min), while continuously monitoring the fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. An increase in the Tm in the presence of TMAO indicates that it stabilizes the protein.
Mandatory Visualizations
Caption: A decision tree for troubleshooting TMAO precipitation.
Caption: A typical workflow for a protein thermal shift assay using TMAO.
Caption: TMAO can induce the NF-κB signaling pathway, leading to inflammation.
References
Technical Support Center: The Role of pH in TMAO-Mediated Protein Stabilization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability of trimethylamine (B31210) oxide (TMAO) and its efficacy as a protein-protecting agent.
Frequently Asked Questions (FAQs)
Q1: Is the protein-stabilizing effect of TMAO dependent on the pH of the solution?
A1: Yes, the effect of TMAO on protein stability is highly pH-dependent. Generally, TMAO acts as a protein stabilizer at pH values above its pKa of approximately 4.7.[1][2] Below this pH, where TMAO is protonated and carries a positive charge, it can act as a protein destabilizer.[1][3]
Q2: What is the proposed mechanism for the pH-dependent effect of TMAO on protein stability?
A2: Above its pKa (pH > 4.7), TMAO exists predominantly in a neutral, zwitterionic form and is thought to stabilize proteins through a combination of mechanisms, including the "osmophobic effect," where it is excluded from the protein surface, leading to preferential hydration of the protein. This thermodynamically disfavors the exposure of the protein backbone upon unfolding. In contrast, below its pKa (pH < 4.7), TMAO is protonated and carries a net positive charge. This cationic form of TMAO can interact unfavorably with positively charged residues on the protein surface and potentially disrupt stabilizing electrostatic interactions, leading to protein destabilization.[2][3]
Q3: Can TMAO still be used to counteract the effects of denaturants like urea (B33335) at low pH?
A3: The ability of TMAO to counteract the denaturing effects of urea is also pH-dependent. At neutral pH, TMAO effectively counteracts urea-induced denaturation. However, this counteracting ability is significantly diminished or lost at acidic pH values below its pKa.[2]
Q4: Does TMAO itself remain stable across a wide pH range?
A4: While TMAO is generally stable, its protonation state is directly dependent on pH. At alkaline pH, TMAO remains uncharged.[4] Information regarding the degradation kinetics of TMAO as a function of pH is less common in the context of protein stability studies, as the primary focus is on its direct effect on the protein. However, for long-term storage of stock solutions, it is advisable to maintain a pH above 5.0 to ensure it remains in its predominantly neutral, protein-stabilizing form.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Protein Destabilization or Aggregation in the Presence of TMAO | Incorrect pH: The experimental pH may be below the pKa of TMAO (~4.7), causing it to act as a destabilizer. | - Verify the pH of your buffer and protein solution after the addition of all components. - Adjust the pH to be within the optimal range for TMAO-mediated stabilization (typically pH 6.0-8.0).[1] - Consider using a buffer with a pKa that ensures stable pH in your desired range throughout the experiment. |
| Protein-Specific Effects: Some proteins may have specific charge distributions or properties that lead to unfavorable interactions with TMAO even at neutral pH. | - Perform a concentration matrix of TMAO to determine the optimal concentration for your specific protein. - Test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to find the optimal condition for your protein. | |
| High TMAO Concentration: Very high concentrations of TMAO can sometimes lead to aggregation, especially for proteins prone to this issue. | - Titrate the TMAO concentration to find the lowest effective concentration that provides the desired stabilization. - Include a control without TMAO to assess the inherent aggregation propensity of your protein under the experimental conditions. | |
| Inconsistent or Non-reproducible Results in Thermal Shift Assays | Buffer Interference: The buffer components may interact with TMAO or the protein, affecting the stability measurements. | - Ensure the buffer system is compatible with your protein and does not have a significant temperature-dependent pH shift. - Test different buffer systems (e.g., phosphate (B84403), HEPES, Tris) to identify the most suitable one for your experiment. |
| Inaccurate TMAO Concentration: Errors in the preparation of TMAO stock solutions or dilutions can lead to variability. | - Prepare fresh TMAO stock solutions and accurately determine their concentration. - Use calibrated pipettes for all dilutions. | |
| No Observed Stabilizing Effect of TMAO | Protein is Already Highly Stable: The protein may be intrinsically very stable under the tested conditions, masking the stabilizing effect of TMAO. | - Consider performing the experiment under conditions that slightly destabilize the protein (e.g., addition of a low concentration of a denaturant like urea or guanidinium (B1211019) hydrochloride) to better observe the stabilizing contribution of TMAO. |
| Incorrect Experimental Readout: The chosen method (e.g., intrinsic fluorescence) may not be sensitive to the conformational changes occurring. | - Use an orthogonal technique to confirm your results. For example, if you are using a thermal shift assay with a fluorescent dye, consider confirming with circular dichroism or differential scanning calorimetry. |
Quantitative Data on the Effect of pH on Protein Stability in the Presence of TMAO
The following tables summarize the effect of TMAO on the thermal stability (melting temperature, Tm) of Lysozyme and Ribonuclease A at different pH values.
Table 1: Effect of TMAO on the Tm of Lysozyme at Different pH Values
| TMAO Concentration (M) | Tm at pH 6.0 (°C) | Tm at pH 2.0 (°C) |
| 0 | ~76 | ~58 |
| 0.25 | ~78 | ~57 |
| 0.50 | ~80 | ~56 |
| 0.75 | ~82 | ~55 |
| 1.00 | ~84 | ~54 |
| Data estimated from thermal denaturation profiles.[3] |
Table 2: Effect of TMAO on the Tm of Ribonuclease A at Different pH Values
| TMAO Concentration (M) | Tm at pH 7.0 (°C) | Tm at pH 4.0 (°C) |
| 0 | ~62.5 | ~57.5 |
| 1.00 | ~66.5 | ~56.0 |
| Data reported from differential scanning calorimetry experiments.[2] |
Experimental Protocols
Protocol 1: Assessing Protein Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol outlines the general steps for determining the melting temperature (Tm) of a protein in the presence and absence of TMAO at different pH values.
-
Protein and Buffer Preparation:
-
Dialyze the protein extensively against the desired buffer (e.g., 50 mM sodium phosphate for pH 7.0 or 50 mM sodium acetate (B1210297) for pH 4.0) to ensure buffer equilibrium.[2]
-
Determine the protein concentration accurately using a reliable method (e.g., UV absorbance at 280 nm with the appropriate extinction coefficient).
-
Prepare a stock solution of TMAO (e.g., 2 M) in the same buffer.
-
-
Sample Preparation:
-
Prepare a series of protein samples at a constant concentration (e.g., 1 mg/mL) containing varying concentrations of TMAO (e.g., 0 M, 0.5 M, 1 M, 1.5 M, 2 M).
-
Prepare a corresponding reference solution for each sample containing the same concentration of TMAO in the buffer without the protein.
-
-
DSC Measurement:
-
Load the protein sample and its corresponding reference solution into the DSC cells.
-
Set the scanning parameters. A typical scan rate is 1 °C/min over a temperature range that covers the entire unfolding transition of the protein (e.g., 20 °C to 100 °C).
-
Perform a baseline scan with buffer in both cells before running the protein samples.
-
-
Data Analysis:
-
Subtract the baseline scan from the sample scans.
-
Analyze the resulting thermograms to determine the Tm, which is the temperature at the peak of the unfolding transition.
-
The change in Tm (ΔTm) in the presence of TMAO compared to the control (0 M TMAO) indicates the effect on protein stability.
-
Protocol 2: Monitoring Conformational Changes using Circular Dichroism (CD) Spectroscopy
This protocol describes how to use far-UV CD to monitor changes in the secondary structure of a protein as a function of temperature in the presence of TMAO.
-
Sample Preparation:
-
Prepare protein samples in a CD-compatible buffer (e.g., 10-20 mM phosphate buffer) with low salt concentration to minimize interference with the CD signal.[5]
-
The protein concentration should be optimized for the pathlength of the cuvette to maintain an absorbance below 1.0 in the far-UV region (typically 0.1-0.2 mg/mL for a 1 mm pathlength cuvette).[5]
-
Prepare samples with and without the desired concentration of TMAO at the different pH values to be tested.
-
-
CD Measurement:
-
Record a baseline spectrum of the buffer (with and without TMAO) at the starting temperature.
-
Record the far-UV CD spectrum of the protein sample (e.g., from 250 nm to 200 nm) at the initial temperature.
-
Increase the temperature in a stepwise manner (e.g., 2 °C increments) and allow the sample to equilibrate at each temperature before recording a new spectrum.
-
Continue until the protein is fully unfolded.
-
-
Data Analysis:
-
Subtract the buffer baseline from the protein spectra at each temperature.
-
Monitor the change in the CD signal at a wavelength that shows a significant difference between the folded and unfolded states (e.g., 222 nm for α-helical proteins).
-
Plot the CD signal at the chosen wavelength as a function of temperature.
-
The midpoint of the transition in this plot corresponds to the Tm.
-
Visualizations
Caption: pH-dependent effect of TMAO on protein stability.
Caption: Workflow for assessing TMAO's effect on protein stability.
References
- 1. Counteracting osmolyte trimethylamine N-oxide destabilizes proteins at pH below its pKa. Measurements of thermodynamic parameters of proteins in the presence and absence of trimethylamine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Freeze-Thaw Cycles with TMAO
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using Trimethylamine (B31210) N-oxide (TMAO) as a cryoprotectant. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to enhance cell viability and recovery.
Frequently Asked Questions (FAQs)
Q1: What is TMAO and how does it work as a cryoprotectant?
A1: Trimethylamine N-oxide (TMAO) is a naturally occurring small organic compound, known as an osmolyte, that helps stabilize proteins and counteract osmotic stress.[1][2] In cryopreservation, TMAO's protective mechanism involves several actions:
-
Protein Stabilization: TMAO promotes the stability of protein structures, which is crucial for maintaining cellular function after thawing.[1][3]
-
Osmotic Balance: It helps cells maintain their osmotic balance during the stresses of freezing and dehydration.[4]
-
Inhibition of Ice Formation: TMAO's strong interaction with water molecules through hydrogen bonds helps to inhibit the formation and growth of damaging ice crystals inside and outside the cells.[4]
-
Membrane Interaction: At optimal concentrations, TMAO can interact with cell membranes to increase permeability, allowing for a more efficient exchange of water with cryoprotectants and preventing intracellular ice formation.[5]
Q2: What are the main advantages of using TMAO over Dimethyl Sulfoxide (DMSO)?
A2: While DMSO is a widely used cryoprotectant, it is known to have cytotoxic effects that can interfere with cell metabolism, growth, and overall function.[4][6] TMAO offers several advantages:
-
Lower Toxicity: TMAO is generally considered less toxic to cells than DMSO, potentially leading to higher post-thaw viability and functionality.[4]
-
Improved Regrowth: Studies have shown that while survival rates may be similar between TMAO and DMSO, TMAO can significantly improve the regrowth rate of cells and tissues after cryopreservation.[4][7]
-
Effective Ice Inhibition: TMAO has a strong capacity to inhibit ice formation, which is a primary cause of cellular damage during freezing.[4]
Q3: What is the optimal concentration of TMAO for cryopreservation?
A3: The optimal concentration of TMAO can vary depending on the cell type and the other components of the cryopreservation medium. However, a common starting concentration is 10% (w/v) TMAO in the final freezing medium.[4][7] It is crucial to empirically determine the ideal concentration for your specific cell line to balance cryoprotection with potential cytotoxicity.[5][8] Some studies have explored concentrations up to 4 M for specific applications like macromolecular crystallography.[9]
Q4: Can TMAO be used in combination with other cryoprotectants?
A4: Yes, TMAO is often used in a vitrification solution that includes other cryoprotective agents (CPAs). A common combination includes glycerol (B35011) and polyethylene (B3416737) glycol (PEG) alongside TMAO and sucrose.[4] Using a mixture of CPAs at lower individual concentrations can reduce the overall toxicity to the cells while achieving effective cryoprotection.[5]
Troubleshooting Guides
Problem 1: Low cell viability or recovery after thawing.
| Possible Cause | Troubleshooting Step & Solution |
| Suboptimal TMAO Concentration | The TMAO concentration may be too low to offer adequate protection or too high, causing toxicity. Solution: Perform a dose-response experiment, testing a range of TMAO concentrations (e.g., 5%, 10%, 15%) to find the optimal balance for your specific cell type.[4][10] |
| Incorrect Freezing Rate | Freezing too quickly can cause lethal intracellular ice formation, while freezing too slowly can lead to excessive dehydration.[11][12] Solution: Ensure a slow, controlled cooling rate of approximately -1°C per minute.[5][13][14] Use a controlled-rate freezer or a validated freezing container (e.g., Mr. Frosty).[13][14] |
| Inadequate Loading/Incubation Time | Cells need sufficient time for the cryoprotectant to permeate the membrane and replace intracellular water. Solution: Optimize the loading duration. For some cell types, an extended incubation (e.g., several hours) with the TMAO-containing solution at a controlled temperature before freezing can significantly improve outcomes.[4][7] However, prolonged exposure to any CPA at room temperature can be toxic.[15][16] |
| Improper Thawing Technique | Slow thawing is a major cause of cell death as it allows small, non-lethal ice crystals to recrystallize into larger, damaging ones.[17] Solution: Thaw vials rapidly by immersing them in a 37°C water bath until only a tiny shard of ice remains (typically 1-2 minutes).[15][17] |
| Delayed Removal of Cryoprotectant | TMAO, like other CPAs, can be toxic to cells at physiological temperatures.[12][18] Solution: Immediately after thawing, dilute the cell suspension in a larger volume of pre-warmed culture medium to lower the CPA concentration. Centrifuge the cells gently (e.g., 300 x g for 5 minutes) to pellet them and replace the cryoprotectant-containing medium with fresh medium.[16][18] |
| Poor Health of Pre-Freeze Culture | The success of cryopreservation starts with a healthy cell culture.[10][17] Solution: Only freeze cells that are in the logarithmic growth phase (typically 80-90% confluent for adherent cells) and have high viability (>90%).[13][17] |
Problem 2: Cells appear clumped or aggregated after thawing.
| Possible Cause | Troubleshooting Step & Solution |
| High Cell Density in Cryovial | Freezing cells at too high a concentration can lead to clumping and reduced viability.[17][19] Solution: Optimize the cell density for freezing. A typical range is 1x10⁶ to 5x10⁶ viable cells/mL, but this should be tested for your cell line.[15][16][20] |
| Excessive Centrifugation | Harsh handling, especially after the stress of thawing, can damage cells and cause them to lyse, releasing DNA which leads to clumping.[18] Solution: Handle cells gently. Do not vortex the cell suspension. Use a lower centrifugation speed (e.g., 150-300 x g) to pellet the cells after thawing.[15] |
Quantitative Data Summary
Table 1: Comparison of TMAO and DMSO as Cryoprotectants for Eriobotrya Shoot Tips
| Cryoprotectant (10% w/v) | Survival Rate (%) | Regrowth Rate (%) |
| TMAO | 68.33% | 59.91% |
| DMSO | 67.14% | 3.02% |
| Data sourced from a study on plant shoot tips, highlighting TMAO's significant advantage in promoting post-thaw recovery and growth.[4] |
Table 2: Effect of TMAO Loading Duration on Survival and Regrowth
| Loading Duration (hours) | Survival Rate (%) | Regrowth Rate (%) |
| 9 | ~70% | 56.36% |
| 12 | ~73.41% | ~50% |
| Optimal regrowth was achieved at 9 hours, while peak survival occurred at 12 hours, indicating the need to balance these factors.[4] |
Experimental Protocols
Protocol 1: Optimizing TMAO Concentration for Mammalian Cell Cryopreservation
This protocol provides a framework for determining the optimal TMAO concentration for a specific mammalian cell line.
Materials:
-
Healthy, log-phase cell culture (>90% viability).[13]
-
Complete growth medium.
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free.
-
Cell dissociation reagent (e.g., Trypsin-EDTA).
-
Sterile cryogenic vials.
-
TMAO (cryopreservation grade).
-
Fetal Bovine Serum (FBS, heat-inactivated).
-
Controlled-rate freezing container.
-
Liquid nitrogen storage tank.
Methodology:
-
Prepare Freezing Media: Prepare several batches of freezing medium by supplementing your complete growth medium with 10% FBS and varying concentrations of TMAO (e.g., 0%, 5%, 10%, 15% w/v). Prepare these solutions fresh and keep them on ice or at 4°C.[11]
-
Cell Harvesting:
-
Cell Counting and Centrifugation:
-
Perform a viable cell count (e.g., using Trypan Blue).
-
Centrifuge the cell suspension at a gentle speed (e.g., 300 x g) for 5 minutes to pellet the cells.[16]
-
Aspirate the supernatant carefully.
-
-
Resuspension: Gently resuspend the cell pellet in the chilled (4°C) freezing medium at a concentration of 2 x 10⁶ viable cells/mL.[10] Prepare a separate cell suspension for each TMAO concentration being tested.
-
Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.
-
Controlled Freezing:
-
Long-Term Storage: The next day, transfer the vials to the vapor phase of a liquid nitrogen tank for long-term storage (below -130°C).[13][15]
-
Thawing and Viability Assessment:
-
After at least 24 hours, thaw one vial from each experimental group by placing it in a 37°C water bath.[16]
-
Just before the last ice crystal melts, remove the vial and wipe it with 70% ethanol.
-
Immediately transfer the contents to a tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge to remove the freezing medium, resuspend in fresh medium, and plate the cells.
-
Assess cell viability immediately post-thaw and again after 24 hours in culture to determine the recovery and regrowth rate for each TMAO concentration.
-
Visualizations
Caption: Standard experimental workflow for cryopreservation using TMAO.
Caption: Troubleshooting flowchart for low cell viability after cryopreservation.
Caption: TMAO's protective mechanisms during cryopreservation.
References
- 1. The use of trimethylamine N-oxide as a primary precipitating agent and related methylamine osmolytes as cryoprotective agents for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of trimethylamine oxide (TMAO) and loading duration on the shoot tip cryopreservation of loquat (Eriobotrya japonica) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the Effects of Two Cryoprotectant Protocols, Dimethyl-Sulfoxide (DMSO) and Glycerol, on the Recovery Rate of Cultured Keratinocytes on Amniotic Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. corning.com [corning.com]
- 11. kosheeka.com [kosheeka.com]
- 12. Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Freezing Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. stemcell.com [stemcell.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Freezing and thawing of cell lines protocol. EuroMAbNet [euromabnet.com]
- 17. biocompare.com [biocompare.com]
- 18. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 19. Effects of cell concentration on viability and metabolic activity during cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cryopreservation protocol | Abcam [abcam.com]
Technical Support Center: Managing Potential TMAO Contamination in Commercial Biological Reagents
Disclaimer: Trimethylamine (B31210) N-oxide (TMAO) is a naturally occurring small molecule extensively studied for its roles in biological systems. While it is a common metabolite, its presence as a contaminant in commercial biological reagents is not a widely documented issue. This technical support center is designed to assist researchers who suspect that unexpected experimental results may be due to potential, though unconfirmed, TMAO contamination. The following information is based on the known in vitro effects of TMAO and provides guidance for troubleshooting and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is TMAO and why might it be a concern in my experiments?
A1: Trimethylamine N-oxide (TMAO) is an organic compound found in many organisms. In a laboratory setting, its presence as a contaminant in reagents could potentially interfere with experimental results. TMAO is known to act as a protein stabilizer, but it can also influence protein folding and aggregation, enzyme kinetics, and various cellular processes, even at low concentrations.[1][2]
Q2: What are the potential sources of TMAO contamination in a lab setting?
A2: While not a common occurrence, potential sources of TMAO contamination could include:
-
Raw materials: Biological reagents derived from organisms rich in TMAO.
-
Water source: Although unlikely with modern purification systems, water could be a potential source if not properly purified.[3][4]
-
Cross-contamination: Inadequate cleaning of laboratory equipment.
Q3: What types of assays are most likely to be affected by potential TMAO contamination?
A3: Based on the known in vitro effects of TMAO, the following assays may be susceptible to interference:
-
Protein stability and aggregation assays: TMAO is a known osmolyte that can affect protein folding and stability.[1][5]
-
Enzyme kinetics assays: TMAO can interact with enzymes and alter their activity.[6]
-
Cell-based assays: TMAO can influence cell signaling pathways, such as NF-κB and MAPK, and affect cell viability, proliferation, and inflammatory responses.[7][8][9][10][11]
-
Immunoassays: While direct interference is not well-documented, any component that alters protein conformation could potentially affect antibody-antigen interactions.
Q4: At what concentrations might TMAO contamination become a problem?
A4: The concentration at which TMAO may exert an effect is highly dependent on the specific assay and biological system. The following table summarizes concentrations of TMAO reported to have in vitro effects.
| In Vitro Effect | TMAO Concentration Range | Affected System |
| Inhibition of Protein Folding | Micromolar (µM) to Millimolar (mM) | Carbonic Anhydrase |
| Altered Enzyme Kinetics | Micromolar (µM) | Endothelial Nitric Oxide Synthase (eNOS) |
| Increased Protein Mechanical Stability | Millimolar (mM) | Protein L and Talin |
| Activation of Inflammatory Pathways (NF-κB, MAPK) | Micromolar (µM) | Human Aortic Endothelial Cells, Vascular Smooth Muscle Cells |
| Increased ROS Production | Micromolar (µM) | Human Umbilical Vein Endothelial Cells |
| Altered Cell Viability and Proliferation | Micromolar (µM) to Millimolar (mM) | Various cell lines |
This table is for informational purposes and the actual interfering concentrations may vary.
Troubleshooting Guide
If you are experiencing unexpected or inconsistent results and suspect potential TMAO contamination, follow this troubleshooting guide.
Step 1: Initial Assessment
-
Review your experimental records: Have there been any recent changes in reagent lots, water source, or laboratory protocols?
-
Observe the nature of the unexpected results:
Step 2: Logical Troubleshooting Workflow
References
- 1. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis-trans isomerization and induces cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to remove bacteria in purified laboratory water [purite.com]
- 4. Gut microbiota derived trimethylamine N-oxide (TMAO) detection through molecularly imprinted polymer based sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Gut-Flora-Dependent Metabolite Trimethylamine-N-Oxide Promotes Atherosclerosis-Associated Inflammation Responses by Indirect ROS Stimulation and Signaling Involving AMPK and SIRT1 [mdpi.com]
- 8. Trimethylamine N‐Oxide Promotes Vascular Inflammation Through Signaling of Mitogen‐Activated Protein Kinase and Nuclear Factor‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Trimethylamine N-oxide (TMAO) Sample Integrity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and storage of biological samples for trimethylamine (B31210) N-oxide (TMAO) analysis. Accurate quantification of TMAO is crucial for research in cardiovascular disease, diabetes, and other areas. Sample degradation can lead to erroneous results, making proper storage and handling paramount.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of plasma and serum samples for TMAO analysis?
A1: For long-term storage, it is highly recommended to keep plasma and serum samples at -80°C. Studies have shown that TMAO is stable in plasma for up to 5 years at this temperature.[1][2][3]
Q2: How many freeze-thaw cycles can my samples undergo before TMAO levels are affected?
A2: TMAO has been demonstrated to be stable for at least three freeze-thaw cycles without significant degradation.[1][2][3] However, to ensure the highest sample quality, it is best to minimize the number of freeze-thaw cycles by aliquoting samples before long-term storage.
Q3: Can I store samples at -20°C for TMAO analysis?
A3: While -80°C is the optimal temperature, storage at -20°C may be acceptable for shorter periods. However, for long-term storage, -80°C is strongly advised to prevent any potential degradation. One study indicated TMAO stability for up to 15 days at various temperatures, but long-term data at -20°C is less established than for -80°C.[1]
Q4: What happens to TMAO during improper storage?
A4: The primary degradation product of TMAO is trimethylamine (TMA). This conversion is often facilitated by bacterial enzymes.[4][5] In clinical samples, improper handling and storage that allows for microbial growth could potentially lead to the reduction of TMAO to TMA, resulting in artificially lowered TMAO measurements.
Q5: Are there any dietary considerations for subjects before sample collection for TMAO analysis?
A5: Yes. Since diet is a major determinant of circulating TMAO levels, it is advisable for subjects to abstain from fish and seafood for at least 24 hours before a blood draw.[6] Fish and some seafood are naturally rich in TMAO, and their consumption can cause a transient spike in plasma TMAO levels.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low TMAO levels in a batch of samples. | Sample degradation due to improper storage temperature. | Verify that all samples were consistently stored at -80°C. If storage at higher temperatures occurred, the results may be compromised. Consider re-analyzing samples from a different, properly stored batch if available. |
| Bacterial contamination during sample collection or processing. | Review sterile procedures for sample collection and handling. If contamination is suspected, results from the affected samples should be interpreted with caution. | |
| High variability in TMAO levels within the same subject over time. | Inconsistent dietary restrictions before sample collection. | Ensure that the subject has followed the same dietary guidelines (e.g., abstaining from fish) before each sample collection. |
| Differences in sample handling and processing between time points. | Standardize all pre-analytical procedures, including centrifugation time and temperature, and time from collection to freezing. | |
| Unexpectedly high TMAO levels. | Recent consumption of fish or seafood by the subject. | Confirm with the subject their dietary intake prior to the sample draw. If fish or seafood was consumed, a repeat measurement after a 24-hour washout period is recommended.[6] |
| Contamination of labware or reagents. | Rule out any external sources of TMAO contamination by running appropriate blanks and quality controls with your analytical batch. |
Quantitative Data Summary
The stability of TMAO in human plasma under various storage conditions has been evaluated. The following table summarizes key findings:
| Storage Temperature | Duration | Analyte Stability | Reference |
| -80°C | Up to 5 years | Stable | [1] |
| Room Temperature | Up to 15 days | Stable | [1] |
| 4°C | Up to 15 days | Stable | [1] |
| -20°C | Up to 15 days | Stable | [1] |
| Freeze-Thaw Cycles | At least 3 cycles | Stable | [1][2][3] |
Note: Stability is generally defined as the mean concentration remaining within 10-15% of the baseline measurement.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing for TMAO Analysis
-
Collection: Draw whole blood into EDTA-containing tubes.
-
Processing: Within 1-2 hours of collection, centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled, sterile cryogenic vials. It is recommended to create multiple aliquots to avoid repeated freeze-thaw cycles of the main sample.
-
Storage: Immediately freeze the plasma aliquots and store them at -80°C until analysis.
Protocol 2: Quantification of TMAO and TMA by LC-MS/MS
This is a generalized protocol; specific parameters will need to be optimized for your instrument and standards.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of an internal standard solution (containing deuterated TMAO-d9 and TMA-d9).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile (B52724) or methanol.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent (e.g., 100 µL of 30:70 water:acetonitrile with 25 mmol/L ammonium (B1175870) formate).[8]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.[8]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer like ammonium formate.[8]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for TMAO, TMA, and their deuterated internal standards.
-
Quantification: Generate a standard curve using known concentrations of TMAO and TMA to quantify the analytes in the unknown samples.
-
Visualizations
Caption: Metabolic pathway of TMAO formation from dietary precursors.
Caption: Recommended workflow for sample handling and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Association of Trimethylamine N-Oxide and Related Metabolites in Plasma and Incident Type 2 Diabetes: The Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. clevelandheartlab.com [clevelandheartlab.com]
- 7. The dietary source of trimethylamine N-oxide and clinical outcomes: an unexpected liaison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TMAO Interference in Protein Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Bradford or BCA protein assays on samples containing trimethylamine (B31210) N-oxide (TMAO). Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you navigate potential interference and ensure accurate protein quantification.
Frequently Asked Questions (FAQs)
Q1: What is TMAO and why might it be in my protein samples?
Trimethylamine N-oxide (TMAO) is a small organic compound often found in biological systems. It acts as an osmolyte and protein stabilizer, protecting proteins from denaturation under stress conditions such as high pressure or high concentrations of urea. You might encounter TMAO in your samples if you are working with extracts from marine organisms, certain mammalian tissues (especially from the kidney medulla), or if you are using TMAO as an additive to enhance protein stability or folding.
Q2: Does TMAO interfere with the Bradford protein assay?
Direct chemical interference of TMAO with the Coomassie dye used in the Bradford assay has not been widely reported. However, TMAO's function as a protein stabilizer could potentially cause indirect interference. By altering a protein's conformation, TMAO might affect the accessibility of basic and aromatic amino acid residues (like arginine, lysine, and histidine) to the Coomassie dye, potentially leading to an underestimation or overestimation of the protein concentration.
Q3: Does TMAO interfere with the BCA protein assay?
Similar to the Bradford assay, there is no widespread documentation of direct chemical interference by TMAO in the bicinchoninic acid (BCA) assay. The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA. While TMAO itself is not a reducing agent, its effects on protein structure could theoretically alter the exposure of cysteine, tryptophan, and tyrosine residues, which are involved in copper reduction, thereby potentially influencing the accuracy of the assay.
Q4: How can I determine if TMAO is interfering with my protein assay?
The most reliable method is to perform a spike-and-recovery experiment. This involves adding a known amount of a standard protein (like BSA) to your sample buffer containing TMAO and comparing the measured concentration to the expected concentration. A significant deviation from 100% recovery would indicate interference.
Q5: What should I do if I suspect TMAO is interfering with my results?
If you suspect interference, there are several strategies you can employ, including sample dilution, protein precipitation to remove TMAO, or creating a standard curve with the same concentration of TMAO as in your samples. Detailed steps for these procedures are provided in the Troubleshooting Guide below.
Troubleshooting Guides
If you are experiencing inaccurate or inconsistent results with your Bradford or BCA protein assays and suspect TMAO interference, follow these troubleshooting steps.
Problem: Inaccurate or Inconsistent Readings
Possible Cause: Interference from TMAO in the sample buffer.
Solutions:
-
Sample Dilution: If your protein concentration is sufficiently high, diluting your sample with a TMAO-free buffer can reduce the TMAO concentration to a non-interfering level.
-
Protein Precipitation: Use a method like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to separate the protein from TMAO and other buffer components. The protein pellet can then be resuspended in a compatible buffer for the assay.
-
Standard Curve Matching: Prepare your protein standards (e.g., BSA) in the same buffer that your samples are in, including the same concentration of TMAO. This will help to normalize any effect TMAO has on the assay.
Quantitative Data on Potential Interference
| Reagent | Max Compatible Concentration (Bradford) | Max Compatible Concentration (BCA) |
| Reducing Agents | ||
| DTT | 1M | Ø |
| β-mercaptoethanol | 1M | Ø |
| Detergents | ||
| SDS | 0.1% | 5% |
| Triton™ X-100 | 0.1% | 5% |
| Tween™ 20 | 0.05% | 5% |
| Salts | ||
| NaCl | 1M | 1M |
| (NH₄)₂SO₄ | 1.5M | 1.5M |
| Chelating Agents | ||
| EDTA | 100mM | Ø |
| Buffers | ||
| Tris | 2M | 100mM |
| HEPES | 100mM | 25mM |
Data compiled from various manufacturer's specifications. Ø indicates incompatibility at the lowest concentrations tested.
Experimental Protocols
Protocol 1: Standard Bradford Assay
This protocol provides a general procedure for performing a standard Bradford protein assay.
Materials:
-
Bradford reagent (e.g., Coomassie Brilliant Blue G-250)
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at 2 mg/mL
-
Spectrophotometer and cuvettes or microplate reader
-
Your protein sample with unknown concentration
-
Buffer used to prepare your sample
Procedure:
-
Prepare Standards: Prepare a series of protein standards by diluting the 2 mg/mL BSA stock solution. A typical range would be 0.1 to 1.0 mg/mL. Prepare a blank using the same buffer as your standards.
-
Sample Preparation: Dilute your unknown protein sample to fall within the range of your standard curve.
-
Assay:
-
Pipette 10 µL of each standard, unknown sample, and blank into separate test tubes or microplate wells.
-
Add 200 µL of Bradford reagent to each tube or well.
-
Mix well and incubate at room temperature for 5 minutes.
-
-
Measurement: Measure the absorbance at 595 nm.
-
Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line from the standard curve to determine the concentration of your unknown sample.
Protocol 2: Standard BCA Assay
This protocol provides a general procedure for performing a standard BCA protein assay.[1]
Materials:
-
BCA Reagent A (bicinchoninic acid in an alkaline buffer)
-
BCA Reagent B (copper (II) sulfate)
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at 2 mg/mL
-
Spectrophotometer and cuvettes or microplate reader
-
Your protein sample with unknown concentration
-
Buffer used to prepare your sample
Procedure:
-
Prepare Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Prepare Standards: Prepare a series of protein standards by diluting the 2 mg/mL BSA stock solution. A typical range would be 20 to 2000 µg/mL. Prepare a blank using the same buffer as your standards.
-
Sample Preparation: Dilute your unknown protein sample to fall within the range of your standard curve.
-
Assay:
-
Pipette 25 µL of each standard, unknown sample, and blank into separate test tubes or microplate wells.
-
Add 200 µL of the BCA working reagent to each tube or well.
-
Mix well and incubate at 37°C for 30 minutes.
-
-
Measurement: Cool the samples to room temperature and measure the absorbance at 562 nm.
-
Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line from the standard curve to determine the concentration of your unknown sample.
Protocol 3: Protein Precipitation to Remove Interfering Substances
This protocol can be used to remove TMAO and other potentially interfering substances from your protein sample before performing a Bradford or BCA assay.[2]
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v)
-
Acetone, cold (-20°C)
-
Resuspension buffer compatible with your chosen protein assay
Procedure:
-
TCA Precipitation:
-
To your protein sample, add an equal volume of 20% TCA (diluted from 100% stock).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the TMAO and other soluble components.
-
-
Acetone Wash:
-
Add 500 µL of cold acetone to the protein pellet.
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant the acetone.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone.
-
-
Resuspension:
-
Resuspend the protein pellet in a known volume of a buffer that is compatible with your protein assay (e.g., PBS for Bradford, or a low-salt buffer for BCA).
-
-
Quantification: Proceed with your chosen protein assay protocol.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting potential TMAO interference and the general mechanism of each protein assay.
Caption: Troubleshooting workflow for TMAO interference.
Caption: Simplified mechanisms of Bradford and BCA assays.
References
- 1. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of enzyme-linked immunosorbent assay kit protocol to detect trimethylamine N-oxide levels in humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TMAO Concentration for Enhancing Enzyme Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing trimethylamine (B31210) N-oxide (TMAO) for enhancing enzyme activity and stability. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues encountered when using TMAO to modulate enzyme function.
Question: I added TMAO to my enzyme, but its activity decreased instead of increasing. What could be the reason?
Answer: This is a known phenomenon. While TMAO is a protein stabilizer, its effect on enzyme activity can be complex and enzyme-dependent. Here are a few potential reasons for decreased activity:
-
Inhibition of Refolding: TMAO can sometimes inhibit the proper refolding of enzymes, particularly those with slow folding kinetics. For example, a complete loss of enzyme activity has been observed upon refolding of carbonic anhydrase in the presence of 50 mM TMAO.[1] This is thought to occur because TMAO can affect the cis-trans isomerization of proline residues in the polypeptide chain.[1]
-
Enzyme-Specific Interactions: The effect of TMAO is highly specific to the protein . In some cases, TMAO may interact directly with the enzyme in a way that hinders its catalytic function, even if it increases its overall stability.
-
Incorrect Concentration: The optimal concentration of TMAO for enhancing activity is enzyme-specific. It is crucial to perform a concentration-response curve to determine the ideal concentration for your enzyme.
Question: My protein is aggregating in the presence of TMAO. What should I do?
Answer: While TMAO is generally known to prevent protein aggregation, in some instances, it has been reported to induce it.[1] If you observe aggregation, consider the following:
-
Optimize Buffer Conditions: The composition of your buffer, including pH and ionic strength, can significantly influence the effect of TMAO. Experiment with different buffer systems to find one that is optimal for your protein in the presence of TMAO.
-
Vary TMAO Concentration: High concentrations of TMAO are not always better. Test a range of TMAO concentrations to see if a lower concentration can provide the desired stabilizing effect without causing aggregation.
-
Screen Other Osmolytes: If TMAO consistently causes aggregation, you might consider screening other chemical chaperones or osmolytes, such as glycerol, sorbitol, or betaine (B1666868), which might be more suitable for your specific protein.
Question: I don't see any effect of TMAO on my enzyme's activity or stability. Is this normal?
Answer: Yes, it is possible that TMAO may not have a significant effect on your particular enzyme under the tested conditions.
-
Protein's Inherent Stability: Your protein may already be highly stable, in which case the stabilizing effect of TMAO might be minimal.
-
Assay Sensitivity: Ensure that your assay is sensitive enough to detect small changes in activity or stability.
-
Mechanism of Action: The mechanism by which your enzyme loses activity or stability might not be one that TMAO can counteract. TMAO is particularly effective against denaturation caused by urea (B33335) and hydrostatic pressure.[2][3]
Frequently Asked Questions (FAQs)
What is TMAO and how does it work?
Trimethylamine N-oxide (TMAO) is a naturally occurring small organic molecule known as an osmolyte.[4] It is recognized for its role as a "chemical chaperone," meaning it can help proteins maintain their proper folded structure and function.[5][6][7] The exact mechanism of TMAO's action is still under investigation, but it is believed to work through several non-exclusive mechanisms:
-
Enhancement of Water Structure: TMAO is thought to enhance the hydrogen-bonding network of water.[4][8] This makes it energetically unfavorable for the protein's backbone to be exposed to the solvent, thus favoring a more compact, folded state.[4]
-
Surfactant-like Action: Some studies suggest that TMAO can act like a surfactant, interacting with the surface of proteins to stabilize their native conformation.[2][9][10]
-
Molecular Crowding: By occupying space in the solution, TMAO can create a "crowding" effect that entropically favors the more compact, folded state of the protein.[8]
What are the typical concentrations of TMAO to use?
The optimal concentration of TMAO is highly dependent on the specific enzyme and the experimental conditions. It is always recommended to perform a titration experiment to determine the ideal concentration for your application. However, a common starting range for in vitro experiments is between 100 mM and 1 M. In some cases, effects have been observed at concentrations as low as 50 mM.[1]
How should I prepare a TMAO solution for my experiments?
TMAO is a stable and highly soluble compound. To prepare a stock solution, simply dissolve the desired amount of TMAO powder in your experimental buffer. It is good practice to filter the solution through a 0.22 µm filter before use to remove any potential particulates. The pH of the solution should be checked and adjusted if necessary, as the stabilizing effect of TMAO can be pH-dependent.
Quantitative Data on TMAO's Effect on Enzyme Stability and Activity
The impact of TMAO on enzyme function is multifaceted. While it is widely regarded as a protein stabilizer, its direct effect on catalytic activity can vary from enhancement to inhibition. The following table summarizes quantitative data from various studies. Researchers should note that the optimal concentration for enhancing the activity of a specific enzyme must be determined empirically.
| Enzyme/Protein | TMAO Concentration | Observed Effect | Quantitative Details | Reference |
| Protein L | 1.5 M - 3 M | Increased Mechanical Stability | Unfolding force increased from 42.6 pN to 56.2 pN at 3 M TMAO.[11] | [11] |
| Talin | Not specified | Increased Mechanical Stability | Unfolding force increased from 12.9 pN to 25.1 pN.[11] | [11] |
| Carbonic Anhydrase | 20 - 50 mM | Inhibition of Refolding | Complete loss of activity upon refolding in 50 mM TMAO.[1] | [1] |
| Lysozyme | 0.25 M - 1 M | Altered Thermal Stability | TMAO concentration-dependent changes in thermal denaturation profiles.[12] | [12] |
| Rabbit Muscle Lactate Dehydrogenase (LDH) | 1:1 and 2:1 (Urea:TMAO) | Counteracted Urea Inhibition | Km for pyruvate, which was increased by urea, was restored to normal levels in the presence of TMAO. | [3] |
| Lipase | Not specified | Deactivation (in non-aqueous solvent) | TMAO strongly deactivated the enzyme in hexane. | [9] |
Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal TMAO concentration for your enzyme.
Enzyme Activity Assay
This protocol outlines a general method to assess the effect of TMAO on the catalytic activity of an enzyme.
Objective: To determine the concentration of TMAO that results in the highest enzyme activity.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (e.g., phosphate (B84403), Tris-HCl)
-
TMAO stock solution (e.g., 2 M in assay buffer)
-
Microplate reader or spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Prepare TMAO dilutions: Prepare a series of TMAO dilutions in the assay buffer. A typical range to test would be from 0 M to 1 M (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1 M).
-
Enzyme pre-incubation: In a 96-well plate, add a constant amount of your enzyme to each well containing the different TMAO concentrations. Include a control with no TMAO.
-
Incubate: Incubate the plate at a specific temperature (e.g., 25°C or the enzyme's optimal temperature) for a set period (e.g., 30 minutes) to allow the TMAO to interact with the enzyme.
-
Initiate the reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor the reaction: Measure the change in absorbance or fluorescence over time using a microplate reader. The wavelength and time intervals will depend on the specific assay for your enzyme.
-
Calculate initial velocities: Determine the initial velocity (rate of reaction) for each TMAO concentration from the linear portion of the progress curves.
-
Data analysis: Plot the initial velocities as a function of TMAO concentration to identify the optimal concentration for enhancing enzyme activity.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This protocol is used to assess the effect of TMAO on the thermal stability of a protein. An increase in the melting temperature (Tm) indicates stabilization.
Objective: To determine if and to what extent TMAO stabilizes the protein against thermal denaturation.
Materials:
-
Purified protein
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Assay buffer
-
TMAO stock solution
-
Real-time PCR instrument
-
96-well PCR plates
Procedure:
-
Prepare protein-dye mixture: Prepare a master mix of your protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically in the range of 2-5 µM, and the dye is used at the manufacturer's recommended dilution.
-
Prepare TMAO dilutions: In a 96-well PCR plate, prepare a serial dilution of TMAO in the assay buffer.
-
Add protein-dye mixture: Add the protein-dye master mix to each well containing the TMAO dilutions. Include a control with no TMAO.
-
Seal the plate: Seal the PCR plate securely to prevent evaporation during heating.
-
Set up the instrument: Place the plate in a real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), with a slow ramp rate (e.g., 0.5-1°C/minute). The instrument should be set to monitor the fluorescence of the SYPRO Orange dye.
-
Run the experiment: Start the thermal denaturation experiment.
-
Data analysis: The instrument's software will generate melt curves (fluorescence vs. temperature). The melting temperature (Tm) is the midpoint of the transition. Plot the change in Tm (ΔTm) as a function of TMAO concentration to determine the stabilizing effect.
Circular Dichroism (CD) Spectroscopy
This protocol allows for the analysis of changes in the secondary structure of a protein in the presence of TMAO.
Objective: To assess whether TMAO induces changes in the secondary structure of the protein, which can be correlated with changes in stability and activity.
Materials:
-
Purified protein (at a concentration of 0.1-0.2 mg/mL)
-
CD-compatible buffer (e.g., low concentration of phosphate buffer, avoiding high concentrations of salts or other UV-absorbing components)
-
TMAO stock solution
-
Circular dichroism spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample preparation: Prepare samples of your protein in the CD-compatible buffer with varying concentrations of TMAO. Ensure the final protein concentration is appropriate for the cuvette path length. A buffer blank containing each TMAO concentration should also be prepared.
-
Instrument setup: Turn on the CD spectropolarimeter and purge with nitrogen gas. Set the desired parameters, such as the wavelength range (e.g., 190-260 nm for far-UV CD), bandwidth, and scan speed.
-
Baseline correction: Record a baseline spectrum with the buffer (containing the respective TMAO concentration) in the cuvette.
-
Sample measurement: Record the CD spectrum of the protein sample at each TMAO concentration.
-
Data processing: Subtract the baseline spectrum from the corresponding sample spectrum. The data is typically expressed in mean residue ellipticity.
-
Data analysis: Compare the CD spectra at different TMAO concentrations. Significant changes in the spectra, particularly at the characteristic wavelengths for alpha-helices (negative bands at ~208 and ~222 nm) and beta-sheets (negative band at ~218 nm), indicate alterations in the protein's secondary structure.
Mandatory Visualizations
Caption: Experimental workflow for optimizing TMAO concentration.
Caption: Dual-action mechanism of TMAO on enzyme structure and function.
References
- 1. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The molecular mechanism of stabilization of proteins by TMAO and its ability to counteract the effects of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A chemical chaperone induces inhomogeneous conformational changes in flexible proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pnas.org [pnas.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Effects of Urea and Trimethylamine-N-Oxide (TMAO) on the Interactions of Lysozyme in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low-Level TMAO in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low levels of trimethylamine (B31210) N-oxide (TMAO) in complex biological matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Poor Sensitivity and Signal-to-Noise Ratio
Q1: My TMAO signal is very low, close to the limit of detection. How can I improve sensitivity?
A1: Achieving high sensitivity is crucial when measuring low TMAO concentrations.[1] Consider the following strategies:
-
Optimize Mass Spectrometry Parameters: Ensure that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.[2] For LC-MS/MS, optimize the collision energy and other parameters for the specific transition of TMAO to its product ion.
-
Sample Concentration: If possible, concentrate your sample. Solid-phase extraction (SPE) can be used to isolate and concentrate TMAO from the sample matrix.[3]
-
Injection Volume: Increasing the injection volume can lead to a stronger signal, but be mindful of potential overloading of the analytical column.
-
Choice of Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method for its high sensitivity and specificity in quantifying TMAO.[1]
Q2: I'm observing a high background noise, which is interfering with the detection of my TMAO peak. What are the likely causes and solutions?
A2: High background noise can originate from several sources. Here's how to troubleshoot:
-
Mobile Phase Contamination: Ensure that the solvents used for your mobile phase are of high purity (e.g., LC-MS grade). Contaminants in the solvents can contribute to a high baseline.
-
Sample Matrix: Complex biological matrices like plasma and urine contain numerous endogenous compounds that can create background noise. Employing a more rigorous sample cleanup method, such as solid-phase extraction (SPE), can help remove these interfering substances.
-
System Contamination: Check for contamination within your LC-MS/MS system. This can include the autosampler, tubing, and the ion source. A thorough system cleaning may be necessary.[2]
Matrix Effects and Ion Suppression
Q3: My TMAO signal is suppressed when I analyze biological samples compared to when I run a pure standard. What is causing this and how can I mitigate it?
A3: This phenomenon is likely due to matrix effects, where co-eluting compounds from the biological sample interfere with the ionization of TMAO in the mass spectrometer's ion source.[4] Here are some strategies to address this:
-
Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard, such as TMAO-d9, is highly recommended.[1] This internal standard co-elutes with TMAO and experiences similar matrix effects, allowing for accurate correction of the signal suppression.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate TMAO from the interfering matrix components. This may involve adjusting the mobile phase gradient or trying a different type of analytical column.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing matrix effects. However, ensure that the TMAO concentration remains above the limit of quantification after dilution.
-
Surrogate Matrix: For creating calibration curves, using a surrogate matrix (e.g., a solution of bovine serum albumin in phosphate-buffered saline) instead of the actual biological matrix can help to avoid interference from endogenous TMAO.[5][6]
Contamination and Background Interference
Q4: I am detecting a TMAO peak in my blank samples. What is the source of this contamination?
A4: TMAO contamination can be a significant issue. Potential sources include:
-
Reagents and Solvents: Ensure all reagents and solvents are free from TMAO contamination.
-
Sample Collection and Handling: Avoid contamination during sample collection and processing. Use clean collection tubes and pipette tips.
-
Cross-Contamination: Prevent cross-contamination between samples, especially from high-concentration samples to low-concentration ones. This can occur in the autosampler.
Q5: How can I minimize TMAO contamination during my experiments?
A5: To minimize contamination:
-
Use high-purity solvents and reagents.
-
Implement a strict cleaning protocol for all glassware and equipment.
-
Prepare fresh solutions and standards regularly.
-
Incorporate regular blank injections in your analytical run to monitor for any carry-over or contamination.
Poor Reproducibility and Accuracy
Q6: My results for TMAO concentration are not consistent between different runs. What could be the reason for this poor reproducibility?
A6: Poor reproducibility can stem from several factors:
-
Inconsistent Sample Preparation: Ensure that the sample preparation procedure is standardized and followed precisely for all samples. Variations in extraction efficiency can lead to inconsistent results.[3]
-
Instrument Instability: Check for fluctuations in the LC pump pressure, column temperature, and mass spectrometer performance.[2] Regular instrument maintenance and calibration are essential.
-
Internal Standard Usage: Inconsistent addition of the internal standard can lead to variability in the results. Use a precise and consistent method for adding the internal standard to all samples and standards.
Q7: The accuracy of my TMAO quantification is poor, as determined by spike and recovery experiments. How can I improve it?
A7: To improve accuracy:
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned earlier, a deuterated internal standard like TMAO-d9 is crucial for correcting for matrix effects and variations in sample processing, which significantly improves accuracy.[1]
-
Calibration Curve: Ensure that your calibration curve is linear over the concentration range of your samples and is prepared in a matrix that closely mimics your samples.[5]
-
Quality Control Samples: Include quality control (QC) samples at different concentrations (low, medium, and high) in each analytical run to monitor the accuracy and precision of your assay.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and reliable method for quantifying low levels of TMAO in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for TMAO quantification due to its high sensitivity, specificity, and ability to handle complex matrices.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is another method that can be used, offering a simple and accurate measurement, particularly for higher concentrations.[7]
Q2: What are the most common biological matrices used for TMAO analysis?
A2: The most commonly analyzed biological matrices for TMAO are blood (plasma and serum) and urine.[3] Fecal samples and tissue homogenates are also used to investigate gut microbial metabolism and tissue-specific TMAO levels, respectively.[3]
Q3: Why is a stable isotope-labeled internal standard, like TMAO-d9, so important for accurate TMAO quantification?
A3: A stable isotope-labeled internal standard is crucial because it has the same chemical properties as TMAO and behaves similarly during sample preparation and analysis.[1] This allows it to compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1]
Q4: What are the typical concentration ranges of TMAO in healthy individuals?
A4: Plasma TMAO concentrations in healthy individuals are generally low. For instance, one study reported a median TMAO concentration of less than 3.3 µM in a cohort of healthy fasting donors.[7] However, levels can vary depending on diet, gut microbiota composition, and other factors.[8]
Q5: Can diet influence TMAO levels in biological samples?
A5: Yes, diet plays a significant role in TMAO levels. Foods rich in choline (B1196258) and L-carnitine, such as red meat and eggs, can be metabolized by gut bacteria to produce trimethylamine (TMA), the precursor to TMAO.[1] Consumption of saltwater fish and shellfish can also directly contribute to increased TMAO levels.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on TMAO quantification, providing a reference for expected analytical performance.
Table 1: Comparison of Analytical Methods for TMAO Quantification
| Method | Matrix | LLOQ | Linearity Range | Reference |
| LC-MS/MS | Human Plasma | 1 ng/mL | 1 - 5,000 ng/mL | [5] |
| LC-MS/MS | Human Plasma | 0.05 µM | 0.1 - 200 µM | |
| NMR | Human Serum | 3.3 µM | 3.3 - 3000 µM | [7] |
| LC-MS/MS | Fish Oil | 10 µg/kg | 10 - 100 ng/mL |
LLOQ: Lower Limit of Quantification
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for TMAO in a Surrogate Matrix
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| LLOQ | 1 | 7.15 | 111.43 | 5.48 | 108.73 | [5] |
| LQC | 3 | 4.53 | 100.90 | 4.33 | 100.27 | [5] |
| MQC | 600 | 1.65 | 96.36 | 2.04 | 96.63 | [5] |
| HQC | 4,000 | 2.53 | 99.41 | 3.25 | 99.78 | [5] |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation
Experimental Protocols
This section provides detailed methodologies for key experiments involved in TMAO quantification.
Sample Preparation: Protein Precipitation for Plasma/Serum
This is a simple and common method for removing proteins from plasma or serum samples.[5]
Materials:
-
Plasma or serum sample
-
TMAO-d9 internal standard solution (e.g., 500 ng/mL in water)
-
Acetonitrile (B52724) (ACN), LC-MS grade
Protocol:
-
To 50 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the TMAO-d9 internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 10 minutes at room temperature.
-
Centrifuge the mixture at 14,000 rpm for 5 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new tube.
-
Add 100 µL of 30% acetonitrile solution to the supernatant.
-
Transfer 100 µL of the final mixture to an HPLC vial for LC-MS/MS analysis.[5]
LC-MS/MS Analysis of TMAO
This protocol describes a typical setup for quantifying TMAO using liquid chromatography-tandem mass spectrometry.[5]
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B. For example, start at 70% A, decrease to 20% A over 1.5 minutes, then return to 70% A.[5]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
TMAO: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
TMAO-d9: Monitor the corresponding transition for the deuterated internal standard.
-
-
Instrument Parameters: Optimize capillary voltage, nozzle voltage, and collision energy for maximum signal intensity.
Visualizations
TMAO Quantification Workflow
Caption: A typical experimental workflow for the quantification of TMAO in biological samples.
Troubleshooting Logic for Low TMAO Signal
Caption: A decision tree for troubleshooting low TMAO signal intensity.
TMAO and Atherosclerosis Signaling Pathway
Caption: Simplified signaling pathway of TMAO's role in promoting atherosclerosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Gut Metabolite Trimethylamine-N-Oxide in Atherosclerosis: From Mechanism to Therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of TMAO on aging-associated cardiovascular and metabolic pathways and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The roles of trimethylamine-N-oxide in atherosclerosis and its potential therapeutic aspect: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Trimethylamine N-oxide (TMAO) by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trimethylamine (B31210) N-oxide (TMAO) analysis by mass spectrometry. Our goal is to help you mitigate the impact of TMAO on ionization and achieve accurate, reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am seeing significant signal suppression for my analyte when analyzing plasma samples containing high levels of TMAO. What can I do to mitigate this?
Answer:
Signal suppression, a common matrix effect in electrospray ionization (ESI), can be a significant issue when analyzing complex biological samples.[1] Here are several strategies to address this:
-
Use a Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects and variations in sample preparation and instrument response is to use a stable isotope-labeled internal standard, such as deuterated TMAO (TMAO-d9).[2] This internal standard will co-elute with the analyte and experience similar ionization suppression, allowing for accurate quantification.
-
Optimize Sample Preparation:
-
Protein Precipitation: A simple and common method is to precipitate proteins using an organic solvent like acetonitrile (B52724) or methanol.[3][4] This removes a large portion of the matrix components.
-
Solid-Phase Extraction (SPE): SPE can be used to further clean up the sample and concentrate the analyte, which can improve recovery and reduce matrix effects.[5] A cation-exchange sorbent can selectively absorb basic metabolites like TMAO, removing interfering substances.[5]
-
-
Chromatographic Separation: Ensure your chromatographic method effectively separates TMAO from other matrix components that may cause ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for polar molecules like TMAO.[6][7]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).
Question: My calibration curve for TMAO in plasma is not linear, likely due to the high endogenous levels of TMAO in my blank samples. How can I overcome this?
Answer:
The presence of endogenous TMAO in biological matrices is a well-known challenge for accurate quantification.[8][9] The recommended solution is to use a surrogate matrix for the preparation of your calibration standards and quality control (QC) samples.[8][10][11]
An effective surrogate matrix can be prepared by dissolving bovine serum albumin (BSA) in a phosphate-buffered saline (PBS) solution at a concentration that mimics the protein concentration of plasma (e.g., 40 mg/mL).[8] This approach allows you to build a calibration curve without interference from endogenous TMAO. Studies have shown excellent linearity (R² > 0.996) for TMAO calibration curves in the range of 1 to 5,000 ng/mL using this method.[8][11]
Question: I am trying to analyze both TMAO and its precursor, trimethylamine (TMA), in the same run, but I am having trouble with TMA detection. What is the recommended approach?
Answer:
Direct analysis of TMA by LC-MS/MS is challenging due to its low molecular weight and poor fragmentation.[12] Therefore, derivatization of TMA is typically required. Several derivatization reagents can be used, including:
A study comparing different derivatization agents found that iodoacetonitrile (B1630358) was effective and did not show cross-reactivity with TMAO or other related methylamines.[12] A combined sample preparation method that includes derivatization can lead to improved accuracy and precision for the simultaneous quantification of TMA and TMAO.[13]
Frequently Asked Questions (FAQs)
What is a typical sample preparation protocol for TMAO analysis in plasma?
A widely used and effective protocol involves protein precipitation with acetonitrile.[4][8] Here is a summary of a typical procedure:
-
To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., 500 ng/mL TMAO-d9).
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 10 minutes at room temperature.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
What are the recommended LC-MS/MS parameters for TMAO quantification?
While optimal parameters will vary by instrument, here are some typical starting points based on published methods:[3][8]
| Parameter | Typical Setting |
| Chromatography | |
| Column | C18 or HILIC |
| Mobile Phase A | 5 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.6 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 76.2 |
| Product Ion (Q3) | m/z 58.2 |
| Collision Energy | ~20 V |
How stable is TMAO in plasma samples?
Studies have shown that TMAO in plasma is stable during long-term storage at -80°C (for up to 5 years) and is also stable through multiple freeze-thaw cycles.[14] However, it is always good practice to minimize freeze-thaw cycles and analyze samples as soon as possible after collection and preparation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of TMAO.
Table 1: Performance of a Validated LC-MS/MS Method for TMAO Quantification [8]
| Parameter | Result |
| Linearity Range | 1 - 5,000 ng/mL |
| Correlation Coefficient (R²) | > 0.996 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | 1.65 - 7.15% |
| Intra-day Accuracy | 96.36 - 111.43% |
| Extraction Recovery (in surrogate matrix) | 81.50 - 90.42% |
| Extraction Recovery (in human plasma) | 84.12 - 88.92% |
Table 2: Comparison of Ion Suppression in Different Matrices [10]
| Analyte | Concentration Level | Signal Quenching in Artificial Plasma vs. Water |
| Carnitine | Low, Middle, High | Up to 70% |
| Betaine | Low, Middle, High | Up to 70% |
| Choline | Low, Middle, High | Up to 70% |
| TMAO | Low, Middle, High | Up to 80% |
Experimental Protocols & Methodologies
Protocol 1: TMAO Quantification in Human Plasma using a Surrogate Matrix and Protein Precipitation [8]
-
Preparation of Surrogate Matrix: Dissolve bovine serum albumin (BSA) in phosphate-buffered saline (PBS) to a final concentration of approximately 40 mg/mL.
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a stock solution of TMAO in HPLC grade water (e.g., 1 mg/mL).
-
Serially dilute the TMAO stock solution with 50% acetonitrile to create working solutions.
-
Spike the surrogate matrix with the TMAO working solutions to create calibration standards (e.g., 1, 10, 50, 250, 750, 1500, 3000, and 5000 ng/mL) and QCs at various concentrations.
-
-
Sample Preparation:
-
To 50 µL of sample (calibration standard, QC, or plasma), add 10 µL of TMAO-d9 internal standard (500 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 10 minutes at room temperature.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of 30% acetonitrile solution.
-
Transfer 100 µL of the final mixture to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1260 Infinity LC system or equivalent.
-
Column: Gemini-NX C18 (100 x 3 mm, 3 µm) or equivalent.
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 70% A, decrease to 20% A over 1.5 minutes, return to 70% A at 2.7 minutes, and hold until 6 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6490 triple quadrupole or equivalent.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
TMAO: 76.2 → 58.2 (Collision Energy: 20 V)
-
TMAO-d9: 85.3 → 66.2 (Collision Energy: 20 V)
-
-
Visualizations
Caption: Experimental workflow for TMAO quantification.
Caption: Biosynthesis pathway of TMAO.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. sciex.com [sciex.com]
- 5. Determination of Trimethylamine N-oxide and Betaine in Serum and Food by Targeted Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and L-carnitine in clinical and food samples using HILIC-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatization to reduce background interferences for simultaneous quantitation of trimethylamine (TMA) and trimethylamine-N-oxide (TMAO) using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bevital.no [bevital.no]
Technical Support Center: Strategies for Improving the Solubility of Trimethylamine N-oxide (TMAO) in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving Trimethylamine N-oxide (TMAO) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of TMAO in common organic solvents?
A1: Trimethylamine N-oxide (TMAO) is a highly polar zwitterionic molecule, which results in good solubility in water and polar protic solvents, but limited solubility in many common organic solvents.[1] Published data indicates that TMAO is soluble in ethanol (B145695) at approximately 25 mg/mL.[2] Its solubility is significantly lower in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), at approximately 1 mg/mL for both.[2] Qualitative data suggests that TMAO is slightly soluble in chloroform (B151607) and methanol (B129727).[3][4]
Q2: I am struggling to dissolve TMAO in my desired organic solvent. What are the initial troubleshooting steps?
A2: If you are encountering low solubility of TMAO, consider the following initial steps:
-
Solvent Polarity: Ensure the polarity of your solvent is appropriate. According to the "like dissolves like" principle, polar solvents are more likely to dissolve polar molecules like TMAO.[5] Nonpolar solvents such as hexane (B92381) or toluene (B28343) are generally poor solvents for TMAO.
-
Temperature Adjustment: Gently heating the solvent can increase the solubility of TMAO.[6] However, exercise caution as excessive heat can lead to the decomposition of the compound.
-
Agitation and Sonication: Continuous stirring or agitation is crucial for dissolution.[1] Using an ultrasonic bath can help break down solid agglomerates, increasing the surface area and promoting dissolution.
-
Increase Solvent Volume: If the final concentration is not critical, increasing the volume of the solvent can aid in complete dissolution.
Q3: Can co-solvents be used to improve the solubility of TMAO in an organic solvent?
A3: Yes, using a co-solvent is a common and effective strategy to enhance the solubility of poorly soluble compounds.[7][8] The principle is to create a solvent mixture with a polarity intermediate to that of the primary solvent and the solute. For TMAO, adding a small amount of a polar protic solvent, such as water or a short-chain alcohol (e.g., methanol or ethanol), to a less polar organic solvent can significantly improve solubility. The polar co-solvent can solvate the charged groups of the zwitterionic TMAO, facilitating its dissolution in the bulk organic solvent.
Q4: Are there other advanced strategies to enhance TMAO solubility in organic media?
A4: Beyond basic troubleshooting and co-solvents, you can explore the following advanced strategies:
-
Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and are known for their ability to dissolve a wide range of compounds, including polar and nonpolar molecules.[9] Their tunable properties make them promising solvents for challenging solutes like TMAO.
-
Chemical Modification: In some cases, chemically modifying the TMAO molecule to increase its lipophilicity can be a viable strategy. This could involve creating derivatives with larger, nonpolar functional groups. This approach is more involved and application-specific.
Q5: How does pH influence the solubility of TMAO in organic solvents?
A5: While pH is a critical factor for the solubility of ionizable compounds in aqueous solutions, its effect in organic solvents is less direct and depends on the presence of water. TMAO is a zwitterion with a pKa of approximately 4.65.[3] In the presence of a small amount of water within the organic solvent, adjusting the pH can alter the charge state of TMAO. At a pH below its pKa, the carboxylate group will be protonated, resulting in a net positive charge. Conversely, at a pH above its pKa, the molecule will be in its zwitterionic form. The solubility of the resulting species will depend on the specific organic solvent.
Troubleshooting Guide
Issue: TMAO is not dissolving in a moderately polar organic solvent (e.g., acetone, acetonitrile).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient solvent polarity | Add a small percentage (e.g., 1-10% v/v) of a more polar co-solvent like methanol or ethanol. | The increased polarity of the solvent mixture should enhance the solvation of TMAO. |
| Low temperature | Gently warm the solvent mixture while stirring. Monitor for any signs of degradation (e.g., color change). | Increased kinetic energy will help overcome the lattice energy of the solid TMAO. |
| Solid is not dispersing | Use an ultrasonic bath for 5-15 minutes to break up any aggregates of the TMAO powder. | Increased surface area of the solute will facilitate faster dissolution. |
Issue: TMAO precipitates out of the organic solvent upon standing or cooling.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturated solution | Re-heat the solution to dissolve the precipitate and then allow it to cool slowly. If precipitation reoccurs, add a small amount of additional solvent or co-solvent. | A stable, saturated solution at the desired temperature. |
| Change in solvent composition | Ensure the solvent composition remains constant. Evaporation of a more volatile co-solvent can lead to precipitation. | Maintaining a consistent solvent environment will keep the TMAO in solution. |
Data Presentation
Table 1: Quantitative Solubility of TMAO in Various Solvents
| Solvent | Chemical Formula | Polarity | Solubility (mg/mL) | Reference |
| Water | H₂O | Polar Protic | 793 | [3] |
| Ethanol | C₂H₅OH | Polar Protic | ~25 | [2] |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | ~1 | [2] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | ~1 | [2] |
| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble | [3][4] |
Experimental Protocols
Protocol 1: General Method for Determining TMAO Solubility
This protocol provides a general procedure for determining the solubility of TMAO in a given organic solvent.
-
Preparation: Add a known, excess amount of TMAO to a vial containing a measured volume of the organic solvent of interest.
-
Equilibration: Seal the vial and agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed for several hours to let any undissolved solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase) without disturbing the solid.
-
Solvent Evaporation: Evaporate the solvent from the collected supernatant under reduced pressure or a stream of inert gas.
-
Quantification: Weigh the remaining solid TMAO.
-
Calculation: Calculate the solubility in mg/mL by dividing the mass of the dissolved TMAO by the volume of the supernatant taken.
Mandatory Visualizations
References
- 1. reddit.com [reddit.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Trimethylamine N-oxide CAS#: 1184-78-7 [m.chemicalbook.com]
- 4. 1184-78-7 CAS MSDS (Trimethylamine N-oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of TMAO Quantification: A Comparative Guide to NMR and LC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite increasingly recognized as a significant biomarker in cardiovascular and chronic kidney diseases.[1] This document outlines the experimental protocols for each method and presents a summary of their performance characteristics to aid researchers in selecting the most suitable technique for their specific needs.
Introduction to TMAO and its Quantification
Trimethylamine N-oxide (TMAO) is generated from dietary precursors like choline (B1196258) and L-carnitine through a multi-step process involving gut microbiota and subsequent oxidation in the liver.[1] Elevated plasma levels of TMAO have been positively associated with an increased risk of cardiovascular diseases, making its accurate and sensitive quantification crucial for clinical research and diagnostics.[1] Both NMR and LC-MS have emerged as powerful analytical techniques for TMAO measurement, each with its own set of advantages and limitations.[2][3]
Comparative Performance of NMR and LC-MS for TMAO Quantification
The choice between NMR and LC-MS for TMAO quantification often depends on the specific requirements of the study, such as desired sensitivity, sample throughput, and the need for simultaneous quantification of other metabolites. The following tables summarize the key performance metrics for both methods based on published validation data.
| Performance Metric | NMR | LC-MS/MS | References |
| Limit of Detection (LOD) | 3.0 µM | 1 - 2 ng/mL (approximately 0.013 - 0.027 µM) | [3][4][5] |
| Limit of Quantification (LOQ) | 3.3 µM | 0.25 µM - 6 ng/mL (approximately 0.08 µM) | [3][4][5][6] |
| Linearity (R²) | > 0.99 | > 0.99 | [3][4][7] |
| Reportable Range | 3.3 - 3000 µM | 1 - 5000 ng/mL | [3][4][7] |
| Intra-Assay Precision (%CV) | 4.3 - 14.5% | < 12% | [3][4][5] |
| Inter-Assay Precision (%CV) | 4.3 - 14.5% | < 6% | [3][4][5] |
| Accuracy (% Bias) | Not explicitly stated, but good correlation with MS | 96.36 - 111.43% | [7] |
| Correlation with MS (R²) | 0.98 | N/A | [3][4] |
Experimental Protocols
NMR-Based Quantification of TMAO
Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive and highly reproducible method for quantifying metabolites in complex biological samples with minimal sample preparation.[4]
-
Thaw frozen plasma or serum samples.
-
For automated analysis, samples can be prepared by mixing the sample with a citrate (B86180) buffer (e.g., 3:1 v/v sample to buffer) to adjust the pH. This helps to shift the TMAO analyte peak to a less crowded region of the spectrum.[3][8]
-
The mixture is then introduced into the NMR spectrometer.
-
Spectrometer: A high-throughput NMR clinical analyzer, such as a 400 MHz spectrometer, is often used.[8]
-
Pulse Sequence: A one-dimensional (1D) proton (¹H) Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is commonly employed to attenuate broad protein background signals.[8] Water suppression techniques, like WET (Water suppression Enhanced through T1 effects), are also applied.[8]
-
Acquisition Parameters: Typical parameters include a spectral width of ~4500 Hz, a relaxation delay of 5 seconds, and an acquisition time of around 1.2 seconds, with a total acquisition time of approximately 5.5 minutes per sample.[8]
-
The acquired Free Induction Decay (FID) is processed with zero-filling and an exponential apodization function before Fourier transformation.
-
The resulting spectrum is corrected for phase and baseline distortions.
-
The TMAO peak is quantified using a non-negative least squares algorithm for peak deconvolution, which mathematically models the peak and separates it from overlapping signals.[3][9]
LC-MS-Based Quantification of TMAO
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for TMAO quantification.[1][6]
-
To a 50 µL plasma sample, add an internal standard (e.g., TMAO-d9).[7]
-
Perform protein precipitation by adding a larger volume of ice-cold acetonitrile (B52724) (e.g., 200 µL).[7]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a new tube and dilute with a solution suitable for injection into the LC system (e.g., 30% acetonitrile solution).[7]
-
Column: A C18 column is frequently used for the separation of TMAO.[7]
-
Mobile Phase: A common mobile phase consists of two solvents: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[6]
-
Gradient Elution: A gradient is typically used to separate TMAO from other sample components. For example, the percentage of solvent B can be increased over time to elute the analyte.[6]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to ionize the TMAO molecule.[7]
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]
-
Transitions: The specific transition monitored for TMAO is typically m/z 76.2 → 58.2, and for the deuterated internal standard (TMAO-d9), it is m/z 85.3 → 66.2.[7]
Visualizing the Pathways and Workflows
To better illustrate the processes involved in TMAO metabolism and its quantification, the following diagrams have been generated.
References
- 1. Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NMR quantification of trimethylamine-N-oxide in human serum and plasma in the clinical laboratory setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H NMR Serum Metabolomic Change of Trimethylamine N-oxide (TMAO) Is Associated with Alcoholic Liver Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses | Semantic Scholar [semanticscholar.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. NMR Quantification of Trimethylamine-N-oxide in Human Serum and Plasma in the Clinical Laboratory Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
TMAO vs. Ectoine: A Comparative Guide to Chemical Chaperones for Protein Refolding
For Researchers, Scientists, and Drug Development Professionals
The effective refolding of proteins from a denatured state is a critical challenge in biotechnology and drug development. Chemical chaperones are small molecules that can assist in this process by stabilizing native protein conformations and preventing aggregation. Among the various chemical chaperones, Trimethylamine N-oxide (TMAO) and ectoine (B1671093) have garnered significant attention. This guide provides an objective comparison of their performance in protein refolding, supported by experimental data and detailed methodologies.
At a Glance: TMAO vs. Ectoine
| Feature | Trimethylamine N-oxide (TMAO) | Ectoine |
| Primary Mechanism | Primarily acts via the "osmophobic effect," destabilizing the denatured state through unfavorable interactions with the peptide backbone. Also exhibits properties of a molecular crowder. | Functions through "preferential exclusion," where it is excluded from the protein's hydration shell, leading to preferential hydration of the protein and stabilization of the native state. |
| Refolding Efficacy | Can be highly effective for many proteins, promoting specific refolding to the native state. However, its effectiveness is protein-dependent and can even be inhibitory. | Generally considered a potent stabilizer of proteins against various stresses, though quantitative data on refolding yields is less documented in direct comparative studies. |
| Aggregation Prevention | Generally effective in preventing aggregation by stabilizing the native state. | Known to prevent protein aggregation, contributing to its protective effects. |
| Known Side Effects | Can inhibit the refolding of certain proteins, such as slow-folding proteins with proline isomerization steps. | Generally considered a "compatible solute" with minimal interference in cellular processes. |
Quantitative Performance Data
TMAO: A Case Study with Protein L and Talin
Single-molecule magnetic tweezers experiments have provided quantitative data on the effect of TMAO on the folding kinetics of Protein L and the mechanosensitive protein talin.
| Protein | TMAO Concentration | Effect on Unfolding | Effect on Refolding | Reference |
| Protein L | Up to 3 M | Retards unfolding kinetics (e.g., at 45 pN, unfolding time increases from 10.1s to 37.3s in 3M TMAO) | Accelerates refolding kinetics (e.g., at 6.5 pN, refolding time decreases from 64.6s to 5.34s in 3M TMAO) | |
| Talin | Not specified | Increases unfolding force from 12.9 pN to 25.1 pN | Speeds up refolding kinetics |
TMAO's Inhibitory Effect: The Case of Carbonic Anhydrase
In contrast to its positive effects on many proteins, TMAO has been shown to inhibit the refolding of bovine carbonic anhydrase (BCA), a slow-folding protein.
| Protein | TMAO Concentration | Observed Effect on Refolding | Proposed Mechanism | Reference |
| Bovine Carbonic Anhydrase (BCA) | 5-50 mM | Complete loss of functional recovery upon refolding in 50 mM TMAO. | Inhibition of the proline cis-trans isomerization step in the folding pathway. |
Mechanisms of Action: A Visual Comparison
The proposed mechanisms by which TMAO and ectoine facilitate protein folding differ significantly.
TMAO is believed to shift the folding equilibrium towards the native state by making the unfolded state less favorable. It has unfavorable thermodynamic interactions with the exposed peptide backbone of the denatured protein, effectively "pushing" the protein towards a more compact, folded conformation. Additionally, it can act as a molecular crowder, entropically stabilizing the folded state.
Ectoine operates through a "preferential exclusion" mechanism. It is largely excluded from the protein's surface, leading to an increase in the local concentration of water molecules in the protein's hydration shell. This "preferential hydration" stabilizes the native, more compact structure of the protein.
Experimental Protocols
Accurate assessment of a chemical chaperone's efficacy relies on robust experimental protocols. Below are methodologies for key experiments.
Protein Refolding Assay: A General Workflow
1. Protein Denaturation:
-
Start with a purified protein solution (e.g., 10-20 mg/mL).
-
Denature the protein by incubation in a high concentration of denaturant (e.g., 6-8 M Guanidine Hydrochloride or Urea) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) for 2-4 hours at room temperature. The inclusion of a reducing agent like DTT (e.g., 10 mM) is necessary for proteins with disulfide bonds.
2. Refolding by Dilution:
-
Initiate refolding by rapidly diluting the denatured protein solution (typically 100-fold) into a refolding buffer.
-
The refolding buffer should contain the chemical chaperone of interest (TMAO or ectoine) at the desired concentration.
-
Typical refolding buffer composition: 50 mM Tris-HCl, pH 7.5-8.5, 0.5 M Arginine (to suppress aggregation), and a redox shuffling system (e.g., 1 mM GSH/0.1 mM GSSG) for proteins with disulfide bonds.
-
The final protein concentration during refolding is typically low (10-100 µg/mL) to minimize aggregation.
3. Incubation:
-
Incubate the refolding mixture at a controlled temperature (e.g., 4°C, 16°C, or 25°C) for a specific duration (e.g., 12-48 hours) with gentle stirring.
4. Analysis of Refolded Protein:
-
Spectroscopic Analysis:
-
Circular Dichroism (CD) Spectroscopy: To assess the secondary and tertiary structure of the refolded protein. Far-UV CD (200-250 nm) is used for secondary structure, while Near-UV CD (250-320 nm) provides information on the tertiary structure.
-
Intrinsic Tryptophan Fluorescence: To monitor changes in the local environment of tryptophan residues, which is indicative of tertiary structure formation. An increase in fluorescence intensity and a blue-shift in the emission maximum are typically observed upon folding.
-
-
Functional Assay:
-
Measure the biological activity of the refolded protein using a specific enzymatic assay or binding assay. The recovered activity is compared to that of the native protein.
-
-
Aggregation Assay:
-
Light Scattering: Monitor the turbidity of the solution at a specific wavelength (e.g., 340 nm or 600 nm) over time. An increase in light scattering indicates protein aggregation.
-
Specific Protocol: Refolding of Bovine Carbonic Anhydrase (BCA)
This protocol is adapted from the study that demonstrated TMAO's inhibitory effect on BCA refolding.
-
Denaturation: Bovine Carbonic Anhydrase (1 mg/mL) is denatured in 4 M Guanidine Hydrochloride in 50 mM Tris-HCl, pH 7.5, for 4 hours at 25°C.
-
Refolding: Refolding is initiated by a 100-fold dilution of the denatured protein into a refolding buffer (50 mM Tris-HCl, pH 7.5, 0.5 M Arginine) containing varying concentrations of TMAO (0-50 mM).
-
Incubation: The refolding mixture is incubated for 24 hours at 25°C.
-
Activity Assay: The enzymatic activity of the refolded BCA is measured by monitoring the hydrolysis of p-nitrophenyl acetate (B1210297) at 400 nm. The percentage of refolded protein is calculated by comparing the activity to that of the native enzyme under the same conditions.
Conclusion
Both TMAO and ectoine are valuable tools in the protein refolding toolbox, but their efficacy is not universal and is dependent on the specific protein and its folding pathway.
-
TMAO has demonstrated significant success in refolding various proteins, with its mechanism well-characterized. However, researchers should be aware of its potential to inhibit the refolding of certain proteins, particularly those with slow folding kinetics involving proline isomerization.
-
Ectoine is a potent protein stabilizer that functions through a distinct mechanism of preferential exclusion. While it is widely used for protein stabilization against various stresses, more quantitative studies directly comparing its refolding efficiency against other chaperones like TMAO are needed to fully delineate its performance profile.
The choice between TMAO and ectoine as a chemical chaperone should be guided by empirical testing with the target protein. A screening approach evaluating a range of concentrations of each chaperone, alongside careful monitoring of both refolding yield and the prevention of aggregation, is recommended for optimal results.
The Differential Impact of Trimethylamine N-oxide (TMAO) on Protein Classes: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and proteins is paramount. Trimethylamine (B31210) N-oxide (TMAO), a naturally occurring osmolyte, has garnered significant attention for its role in protein folding and stability. This guide provides a comparative analysis of TMAO's effects on different classes of proteins, supported by experimental data and detailed methodologies, to aid in its application and study.
TMAO is widely recognized as a protein stabilizer; however, its effects are not uniform across all protein types. The osmolyte's influence is a complex interplay of direct and indirect interactions, including preferential hydration, effects on water structure, and molecular crowding. This analysis delves into the differential impact of TMAO on globular proteins, intrinsically disordered proteins (IDPs), and membrane proteins, highlighting the context-dependent nature of its activity.
Comparative Effects of TMAO on Protein Classes
The interaction of TMAO with proteins can lead to stabilization, destabilization, or have no significant effect, depending on the protein's structural characteristics and the experimental conditions. The following table summarizes the observed effects and the underlying proposed mechanisms for different protein classes.
| Protein Class | Predominant Effect of TMAO | Key Proposed Mechanisms of Action | References |
| Globular Proteins | Strong Stabilization | - Preferential Exclusion (Osmophobic Effect): TMAO is excluded from the protein surface, particularly from the peptide backbone and hydrophobic regions that become exposed upon unfolding. This thermodynamically disfavors the unfolded state.[1][2][3] - Enhancement of Water Structure: TMAO is thought to strengthen the hydrogen-bonding network of water, which in turn weakens the interaction between water and the peptide backbone, favoring protein self-association (folding).[3][4] - Direct, Surfactant-like Interactions: Some studies suggest TMAO can directly interact with the heterogeneous surface of a folded protein, acting like a surfactant to stabilize the native conformation.[4][5][6] | [1][2][3][4][5][6] |
| Intrinsically Disordered Proteins (IDPs) | Variable; Can Promote Folding or Aggregation | - Stabilization of Collapsed Conformations: For some IDPs, like elastin-like polypeptides, TMAO can favor more compact, collapsed structures.[4] - Promotion of Amyloid Aggregation: In the case of amyloidogenic IDPs such as Aβ42, TMAO has been shown to accelerate oligomerization and aggregation.[1][7] | [1][4][7] |
| Membrane Proteins | Indirect Stabilization | - Membrane Stabilization: TMAO increases the packing density and transition temperature of lipid membranes. This creates a more stable environment that indirectly supports the native conformation of embedded membrane proteins.[8][9][10] - Repulsive Interaction with Head Groups: TMAO is repelled from the lipid head groups, leading to dehydration and increased packing of the membrane.[8][9][10] | [8][9][10] |
| Proteins with Slow Folding Kinetics | Inhibition of Refolding | - Effect on Proline Isomerization: For proteins like carbonic anhydrase, TMAO can inhibit refolding by affecting the cis-trans isomerization of proline residues, trapping the protein in a folding-incompetent state.[11] | [11] |
Quantitative Analysis of TMAO's Effects
The stabilizing or destabilizing effects of TMAO can be quantified through various biophysical techniques. The following tables present a summary of quantitative data from the literature.
Table 1: Thermodynamic Stability of Globular Proteins in the Presence of TMAO
| Protein | Experimental Condition | Change in Melting Temperature (ΔTm) | Change in Free Energy of Unfolding (ΔΔGu) | Reference |
| Average Globular Protein | 1 M TMAO at 37°C | Not specified | -0.438 kcal/mol (stabilization) | [1] |
| Carbonic Anhydrase | Varying TMAO concentrations | No significant change in Cm | Small decrease in ΔGDo | [11] |
| Protein L (8 repeats) | 3 M TMAO | Not specified | Decrease in ΔG0Folding, favoring folding | [12] |
Table 2: Kinetic Effects of TMAO on Protein Folding and Unfolding
| Protein | Experimental Condition | Effect on Unfolding Rate | Effect on Refolding Rate | Reference |
| Protein L | Increasing TMAO concentration | Unfolding Mean First Passage Time (MFPT) increases (slower unfolding) | Refolding MFPT decreases (faster refolding) | [12] |
| Aβ42 | 0.37 M and 0.74 M TMAO | Not applicable | Accelerates oligomerization | [1] |
| Carbonic Anhydrase | 20-50 mM TMAO | Not specified | Complete loss of activity upon refolding (inhibition of refolding) | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of TMAO's effects on proteins.
Protocol 1: Osmometry for Determining Preferential Interactions
This method is used to quantify the preferential interaction of TMAO with protein functional groups.
-
Model Compound Selection: Choose model compounds that represent different protein functional groups (e.g., amino acid analogues).
-
Sample Preparation: Prepare a series of solutions with varying concentrations of the model compound and TMAO.
-
Osmolality Measurement: Use a vapor pressure or freezing point osmometer to measure the osmolality of each solution.
-
Data Analysis: Plot the excess osmolality (ΔOsm) against the product of the molal concentrations of the model compound and TMAO (m2m3). A linear relationship indicates the applicability of the method. The slope of this line is related to the preferential interaction parameter.[1]
Protocol 2: Single-Molecule Magnetic Tweezers for Mechanical Stability
This technique probes the effect of TMAO on the mechanical stability and folding kinetics of a single protein molecule.
-
Protein Construct Preparation: Engineer a polyprotein construct (e.g., with multiple domains of Protein L) flanked by tags for surface attachment (e.g., HaloTag) and bead attachment (e.g., AviTag).[12]
-
Chamber Assembly: Tether the protein constructs between a streptavidin-coated paramagnetic bead and a functionalized glass surface within a flow cell.
-
Force Application: Use a pair of permanent magnets to apply a controlled stretching force to the protein. The force is modulated by changing the distance of the magnets from the bead.
-
Data Acquisition: Monitor the extension of the protein tether in real-time. Unfolding and refolding events are observed as stepwise increases and decreases in extension, respectively.
-
Data Analysis: Analyze the unfolding and refolding trajectories at different forces and TMAO concentrations to determine parameters such as the mean first passage time (MFPT) for unfolding and refolding, and the folding probability. From this, the change in folding free energy can be calculated.[12]
Protocol 3: Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insights into the interactions between TMAO, water, and proteins.
-
System Setup: Build an atomic model of the protein of interest in a simulation box. Solvate the protein with a pre-equilibrated box of water and TMAO molecules at the desired concentration.
-
Force Field Selection: Choose an appropriate force field for the protein, water, and TMAO (e.g., AMBER, CHARMM). The TMAO model should be validated against experimental data like osmotic pressure.[13]
-
Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the protein and the distribution of TMAO and water around it.
-
Trajectory Analysis: Analyze the simulation trajectory to calculate various properties, such as root-mean-square deviation (RMSD) to monitor protein stability, radial distribution functions (RDFs) to characterize the local environment around protein atoms, and potential of mean force (PMF) to determine free energy landscapes of folding or binding.[5][6][13]
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of TMAO's effects on proteins.
Figure 1: Proposed mechanisms of TMAO-induced protein stabilization.
Figure 2: General workflow for a molecular dynamics simulation study.
Conclusion
The influence of Trimethylamine N-oxide on proteins is multifaceted and highly dependent on the protein's structural class and the surrounding environment. While it is a potent stabilizer of globular proteins, its effects on intrinsically disordered proteins are more complex and can even promote aggregation. For membrane proteins, its stabilizing role appears to be indirect, mediated by its effects on the lipid bilayer. Furthermore, for a subset of proteins with specific folding kinetics, TMAO can act as an inhibitor. This comparative analysis underscores the importance of considering the specific protein context when utilizing or studying TMAO in research and drug development. The provided experimental protocols and conceptual diagrams offer a framework for further investigation into the intricate world of osmolyte-protein interactions.
References
- 1. TMAO-Protein Preferential Interaction Profile Determines TMAO’s Conditional In Vivo Compatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanism of stabilization of proteins by TMAO and its ability to counteract the effects of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of TMAO on the Structure and Phase Transition of Lipid Membranes: Potential Role of TMAO in Stabilizing Cell Membranes under Osmotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Molecular Mechanism for the Preferential Exclusion of TMAO from protein surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TMAO and Betaine for Protein Stabilization
For researchers, scientists, and drug development professionals, optimizing protein stability is a critical challenge. This guide provides an objective, data-driven comparison of two widely used chemical chaperones, Trimethylamine N-oxide (TMAO) and betaine (B1666868), to aid in the selection of the most appropriate stabilizer for specific applications.
This comparison guide delves into the mechanisms of action, quantitative effects on protein stability, and detailed experimental protocols for evaluating these two common osmolytes. By presenting clear, structured data and methodologies, this guide aims to equip researchers with the necessary information to make informed decisions for their protein formulation and stabilization strategies.
At a Glance: TMAO vs. Betaine
| Feature | Trimethylamine N-oxide (TMAO) | Betaine (N,N,N-trimethylglycine) |
| Primary Mechanism | Primarily acts via direct, attractive interactions with the protein surface, behaving like a surfactant for the folded state.[1][2] It is also suggested to enhance water structure, making interactions with the amide unit of proteins unfavorable.[3] | Primarily acts through preferential hydration, being largely excluded from the protein surface.[1][2][4] This exclusion shifts the equilibrium towards the more compact, folded state. |
| Interaction with Protein | Can accumulate at the polymer-water interface and form direct interactions with polypeptides.[1][2] | Strongly depleted from the polymer-water interface.[1][2] |
| Effect on Water Structure | Can disrupt the water's hydrogen-bonding network to a lesser extent than glycine (B1666218), but is also suggested to enhance water structure.[1][3] | Has a minimal impact on the bulk water structure.[1] |
| Surface Tension of Water | Decreases the surface tension at the air-water interface.[1][2] | Increases the surface tension at the air-water interface.[1][2] |
| Concentration Dependence | Generally a protein stabilizer, but its effect can be complex and context-dependent. | Its effect can be strictly concentration-dependent, with the potential to promote misfolding at certain low concentrations and disaggregate pre-formed aggregates at higher concentrations.[5] |
Quantitative Comparison of Stabilizing Effects
The following table summarizes experimental data on the protein-stabilizing effects of TMAO and betaine. The data is derived from studies on an elastin-like polypeptide (ELP), a thermoresponsive biopolymer that serves as a model for protein folding and collapse.
| Parameter | Condition | TMAO | Betaine | Reference |
| Change in Lower Critical Solution Temperature (LCST) of ELP (VPGVG)120 | 1 M osmolyte concentration | Tcollapse = 12.5 °C | Tcollapse = 18.5 °C | [6] |
| Effect on Surface Tension of Water | 1 M osmolyte concentration | Reduces surface tension | Increases surface tension | [1][2] |
| Preferential Interaction with ELP | Molecular Dynamics Simulations | Slight accumulation at the polymer-water interface | Strong depletion from the polymer-water interface | [1][2] |
Note: A lower LCST indicates a greater stabilization of the collapsed, more compact state of the polypeptide.
Mechanisms of Action: A Visualized Comparison
The distinct mechanisms by which TMAO and betaine stabilize proteins are a key consideration in their application. TMAO's ability to interact directly with the protein surface contrasts with betaine's exclusion.
Caption: Mechanisms of protein stabilization by TMAO and betaine.
Experimental Protocols
Here are detailed methodologies for key experiments to assess and compare the protein-stabilizing effects of TMAO and betaine.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This high-throughput method is used to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. An increase in Tm in the presence of a compound suggests stabilization.
Objective: To quantify the change in protein thermal stability (ΔTm) induced by TMAO and betaine.
Materials:
-
Purified protein of interest (0.1-0.5 mg/mL)
-
SYPRO Orange dye (or similar fluorescent dye)
-
TMAO and betaine stock solutions
-
Appropriate buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.5)
-
Real-time PCR instrument
-
96-well PCR plates
Protocol:
-
Preparation of Master Mix: For each condition (control, TMAO, betaine), prepare a master mix containing the protein and SYPRO Orange dye in the chosen buffer. The final dye concentration is typically 5x.
-
Preparation of Ligand Solutions: Prepare a series of dilutions for TMAO and betaine in the same buffer.
-
Assay Plate Setup: In a 96-well PCR plate, add the ligand solutions (TMAO, betaine, and buffer for control) to the respective wells.
-
Addition of Protein: Add the protein-dye master mix to each well. The final protein concentration will depend on the specific protein but is typically in the range of 2-5 µM.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a ramp rate of 1-2 °C/minute. Monitor the fluorescence intensity during the temperature ramp.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal unfolding curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the samples with TMAO or betaine.
Caption: Workflow for a Thermal Shift Assay.
Protein Aggregation Assay
This assay quantifies the ability of TMAO and betaine to prevent protein aggregation under stress conditions, such as thermal or mechanical stress.
Objective: To measure the reduction in protein aggregation in the presence of TMAO and betaine.
Materials:
-
Purified protein prone to aggregation
-
TMAO and betaine solutions
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm or light scattering
-
Thermomixer or incubator
Protocol:
-
Sample Preparation: Prepare protein samples in a suitable buffer with and without different concentrations of TMAO and betaine.
-
Induction of Aggregation: Induce aggregation by applying a stressor. For thermal stress, incubate the samples at an elevated temperature (e.g., 50-70 °C) for a defined period. For mechanical stress, subject the samples to agitation.
-
Quantification of Aggregation: Measure the turbidity of the samples by recording the absorbance at 340 nm or by measuring light scattering. An increase in absorbance or scattering indicates an increase in aggregation.
-
Data Analysis: Compare the turbidity of the samples containing TMAO or betaine to the control sample (protein without stabilizer). A lower turbidity indicates a reduction in aggregation and thus a stabilizing effect.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of a protein. Changes in the CD spectrum can indicate conformational changes and unfolding.
Objective: To determine the effect of TMAO and betaine on the secondary structure and conformational stability of a protein.
Protocol:
-
Sample Preparation: Prepare protein solutions (typically 0.1-0.5 mg/mL) in a suitable buffer with and without TMAO and betaine.
-
Far-UV CD Spectra Acquisition: Acquire far-UV CD spectra (typically 190-250 nm) of the protein solutions at a controlled temperature using a CD spectropolarimeter.
-
Thermal Melt (Optional): To determine the melting temperature, monitor the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) while gradually increasing the temperature.
-
Data Analysis: Compare the CD spectra of the protein with and without the stabilizers. Significant changes in the spectrum can indicate alterations in the secondary structure. A higher Tm obtained from the thermal melt curve in the presence of a stabilizer indicates increased conformational stability.
Concluding Remarks
Both TMAO and betaine are effective protein stabilizers, but they operate through fundamentally different mechanisms. TMAO's direct interaction with the protein surface makes it a unique surfactant-like stabilizer, while betaine's mechanism of preferential exclusion is a more classic example of an osmolyte effect.
The choice between TMAO and betaine will depend on the specific protein, the formulation conditions, and the desired outcome. For instance, TMAO's surface-active properties might be beneficial in some contexts but could be disruptive in others. The concentration-dependent effects of betaine also warrant careful optimization. The experimental protocols provided in this guide offer a robust framework for empirically determining the most suitable stabilizer for your research or drug development needs.
References
- 1. pnas.org [pnas.org]
- 2. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanism of stabilization of proteins by TMAO and its ability to counteract the effects of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of the osmolyte effect on protein stability: a lesson from the mechanical unfolding of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The osmolyte betaine promotes protein misfolding and disruption of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rationalization of the Effect That TMAO, Glycine, and Betaine Exert on the Collapse of Elastin-like Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
validating the cryoprotective effects of TMAO against ice crystal formation
For researchers, scientists, and drug development professionals, the quest for effective cryopreservation methods is paramount. A key challenge in this field is the prevention of ice crystal formation, a primary cause of cellular damage during freezing. Trimethylamine N-oxide (TMAO), a naturally occurring osmolyte, has emerged as a potent cryoprotective agent with a remarkable ability to inhibit the nucleation and growth of ice crystals. This guide provides an objective comparison of TMAO's performance against other common cryoprotectants, supported by experimental data, to validate its cryoprotective effects.
Unveiling the Cryoprotective Prowess of TMAO
TMAO's efficacy as a cryoprotectant stems from its unique interaction with water molecules. It is known to enhance the hydrogen-bonding network of water, effectively structuring the water molecules and making it more difficult for them to organize into the crystalline lattice of ice. Furthermore, TMAO is preferentially excluded from the surface of macromolecules like proteins, leading to a localized increase in its concentration in the surrounding water, further bolstering its ice-inhibiting effects. This mechanism provides a significant advantage over some traditional cryoprotectants that can be toxic to cells at effective concentrations.
Comparative Performance Analysis: TMAO vs. Alternatives
The true measure of a cryoprotectant lies in its performance relative to established alternatives. The following tables summarize quantitative data from various studies, comparing TMAO with other commonly used cryoprotectants such as dimethyl sulfoxide (B87167) (DMSO), glycerol, and various sugars.
Table 1: Cryoprotectant Efficacy in Biological Systems
This table compares the effectiveness of TMAO and DMSO in the cryopreservation of loquat (Eriobotrya japonica) shoot tips. The data highlights TMAO's superior ability to ensure post-thaw regrowth, a critical indicator of successful cryopreservation.
| Cryoprotectant (10% w/v) | Survival Rate (%) | Regrowth Rate (%) | Reference |
| TMAO | 68.33 | 59.91 | [1][2] |
| DMSO | 67.14 | 3.02 | [1][2] |
Table 2: Minimum Concentration for Vitrification
Vitrification, the formation of a glass-like amorphous solid instead of crystalline ice, is a key goal in cryopreservation. This table presents the minimum concentration of various cryoprotectants required to achieve vitrification, demonstrating TMAO's efficiency at a relatively low concentration compared to some other methylamines.
| Cryoprotectant | Minimum Concentration for Vitrification (M) | Reference |
| TMAO | 3.0 | [3] |
| Sarcosine | 4.0 | [3] |
| Betaine (B1666868) | 4.0 | [3] |
| Glycerol | 30% (v/v) | [3] |
| Ethylene Glycol | 30% (v/v) | [3] |
Table 3: Ice Recrystallization Inhibition (IRI) Activity
Ice recrystallization, the growth of larger ice crystals at the expense of smaller ones during thawing, is a major cause of cell damage. While direct comparative IRI assay data for TMAO is limited, the following table presents data for other cryoprotectants from various studies to provide a contextual understanding of their IRI capabilities. The "Mean Grain Size (MGS)" as a percentage of the control (a smaller percentage indicates better inhibition) is a common metric.
| Cryoprotectant | Concentration | Mean Grain Size (% of Control) | Reference |
| DMSO | 2.5% | ~50% | [1] |
| DMSO | 5.0% | ~25% | [1] |
| d-Galactose | 220 mM | ~25% | [3] |
| Disaccharides | 220 mM | Potent Inhibition | [3] |
| Betaine | - | Significantly inhibited ice crystal growth compared to aqueous solution | [2] |
Experimental Protocols for Assessing Cryoprotective Effects
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Ice Recrystallization Inhibition (IRI) Assay: Splat Cooling Method
This assay is a common method to assess the ability of a substance to inhibit the growth of ice crystals.
Materials:
-
Cryoprotectant solution (e.g., TMAO in a relevant buffer)
-
Polished aluminum block pre-chilled on dry ice (-78.5°C)
-
Microscope slides
-
Cryostage cooled to a specific annealing temperature (e.g., -8°C)
-
Microscope with a camera
Procedure:
-
A small droplet (e.g., 10 µL) of the cryoprotectant solution is dropped from a height of approximately 1.5 meters onto a pre-chilled microscope slide resting on the aluminum block.
-
The rapid cooling creates a thin, transparent wafer of polycrystalline ice.
-
The slide is quickly transferred to the pre-cooled cryostage of the microscope.
-
The ice wafer is annealed at a constant sub-zero temperature (e.g., -8°C) for a set period (e.g., 30 minutes).
-
Images of the ice crystals are captured at the beginning and end of the annealing period.
-
Image analysis software is used to measure the mean grain size (MGS) of the ice crystals.
-
The IRI activity is typically expressed as the percentage of the MGS of a control sample (e.g., buffer without cryoprotectant).
Sucrose (B13894) Sandwich Assay
This method is particularly useful for observing the morphology of individual ice crystals.
Materials:
-
Cryoprotectant solution mixed with a sucrose solution (e.g., 30% w/v)
-
Two microscope coverslips
-
Silicone grease
-
Cryostage
Procedure:
-
A small volume (e.g., 2-5 µL) of the cryoprotectant-sucrose solution is placed on a coverslip.
-
A second coverslip is placed on top, and the edges are sealed with silicone grease to create a "sandwich".
-
The sandwich is rapidly cooled on the cryostage to a low temperature (e.g., -40°C) to form a field of small ice crystals.
-
The temperature is then raised to an annealing temperature (e.g., -6°C) and held constant.
-
The growth and morphology of individual ice crystals are observed and recorded over time.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The available evidence strongly supports the cryoprotective effects of TMAO, particularly in its ability to inhibit the formation and growth of damaging ice crystals.[1][2][3] While more direct comparative studies using standardized IRI assays are needed to definitively rank its efficacy against all other cryoprotectants, the existing data from biological systems and vitrification studies demonstrate its significant potential.[1][2][3] For researchers in drug development and other scientific fields requiring robust cryopreservation methods, TMAO presents a compelling, naturally-derived alternative to conventional cryoprotectants, offering high efficacy with potentially lower cytotoxicity. The detailed experimental protocols provided herein offer a framework for further validation and optimization of TMAO-based cryopreservation strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Inhibition of Interfacial Ice Formation and Stress Accumulation with Zwitterionic Betaine and Trehalose for High-Efficiency Skin Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting ice recrystallization and optimization of cell viability after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TMAO versus Glycerol as Cryoprotectants for Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The long-term preservation of biological samples is fundamental to research and development in the life sciences. Cryopreservation, the process of storing cells and tissues at ultra-low temperatures, is a critical technique that hinges on the efficacy of cryoprotective agents (CPAs) to prevent cellular damage. While glycerol (B35011) has long been a staple in cryopreservation, emerging alternatives like trimethylamine (B31210) N-oxide (TMAO) are gaining attention. This guide provides an objective comparison of TMAO and glycerol, supported by available experimental data, to aid in the selection of the most suitable cryoprotectant for your specific needs.
At a Glance: TMAO vs. Glycerol
| Feature | Trimethylamine N-oxide (TMAO) | Glycerol |
| Primary Role | Protein stabilizer, osmolyte, cryoprotectant | Penetrating cryoprotectant |
| Mechanism of Action | Stabilizes protein structure, counteracts osmotic stress, potentially modulates the unfolded protein response. | Lowers the freezing point of water, minimizes ice crystal formation, dehydrates cells to reduce intracellular ice.[1] |
| Cell Permeability | Permeates cell membranes, potentially via transporters like OCT2.[2] | Readily permeates cell membranes.[3] |
| Toxicity | Generally considered low, with some studies suggesting it is less toxic than DMSO.[4] However, some in vitro studies indicate potential for inducing cell cycle arrest and affecting cell viability at certain concentrations and exposure times. | Can exhibit concentration-dependent toxicity and induce osmotic stress during addition and removal.[3] |
| Optimal Concentration | Typically used at concentrations around 10% (w/v) in combination with other CPAs for plant tissues.[4] Optimal concentrations for mammalian cells are still under investigation. | Commonly used at concentrations ranging from 5% to 20% (v/v) for various cell types.[5] |
Quantitative Performance Data
Direct comparative studies of TMAO and glycerol on the same mammalian cell lines are limited in the currently available literature. However, data from studies comparing each to the common cryoprotectant dimethyl sulfoxide (B87167) (DMSO), and in some cases, in combination, provide valuable insights.
Table 1: Post-Thaw Viability and Recovery with TMAO and Glycerol in Different Biological Samples
| Biological Sample | Cryoprotectant(s) | Key Findings | Reference |
| Loquat (Eriobotrya japonica) Shoot Tips | 10% TMAO vs. 10% DMSO | TMAO resulted in a significantly higher regrowth rate (59.91%) compared to DMSO (3.02%), with similar survival rates (68.33% for TMAO, 67.14% for DMSO).[4] | [4] |
| Loquat (Eriobotrya japonica) Shoot Tips | Optimized Solution: 30% (w/v) glycerol + 10% (w/v) TMAO + 0.5 M sucrose (B13894) + 15% (w/v) PEG | This combined solution yielded the best overall results for cryopreservation of this plant tissue.[4] | [4] |
| Human Adipose Tissue | 70% Glycerol vs. FBS + DMSO | 70% glycerol resulted in significantly higher stromal vascular fraction (SVF) cell viability (72.67 ± 5.80%) compared to FBS + DMSO (48.37 ± 5.53%).[6] | [6] |
| HeLa Cells | 5% Glycerol vs. 5% DMSO (stored at -80°C for 1 month) | Glycerol showed better cell viability and recovery rates compared to DMSO under these specific storage conditions.[5] | [5] |
Mechanisms of Cryoprotection
Glycerol: The Established Penetrating Cryoprotectant
Glycerol is a small, cell-permeating molecule that protects cells from freezing-induced damage through several mechanisms:
-
Lowering the Freezing Point: By increasing the solute concentration both inside and outside the cell, glycerol lowers the freezing point of water, reducing the amount of ice formed at any given temperature.[1]
-
Minimizing Ice Crystal Formation: Glycerol disrupts the hydrogen bond network of water, hindering the growth of large, damaging ice crystals.[3]
-
Dehydration: Glycerol draws water out of the cells before freezing, reducing the amount of intracellular water available to form ice crystals.
However, the osmotic stress induced by the influx and efflux of glycerol during the cryopreservation and thawing processes can be detrimental to cell viability if not carefully controlled.[3]
TMAO: The Protein-Stabilizing Osmolyte
TMAO is a naturally occurring osmolyte known for its ability to stabilize proteins in their native conformation.[7] Its cryoprotective properties are thought to stem from:
-
Protein Stabilization: By promoting the folded state of proteins, TMAO may protect critical cellular machinery from denaturation during the stresses of freezing and thawing.[7]
-
Osmotic Balance: As an osmolyte, TMAO helps cells maintain their volume and integrity in the hypertonic environment of the cryopreservation medium.[4]
-
Interaction with Water: TMAO's polar nature allows it to interact strongly with water molecules, potentially disrupting ice crystal formation.[4]
Cellular Signaling Pathways in Cryopreservation
The process of cryopreservation and thawing can induce cellular stress, activating signaling pathways that can lead to apoptosis or cell survival.
Glycerol and Apoptosis
Studies on boar spermatozoa have shown that the concentration of glycerol can influence apoptotic signaling pathways. Optimal concentrations (2-3%) were found to have the best anti-apoptotic effects, correlating with the expression of key apoptosis-regulating proteins like Fas/FasL and Bcl-2/Bax.[8] This suggests that glycerol's cryoprotective effect is, in part, due to its ability to mitigate the activation of programmed cell death.
Caption: Glycerol's role in mitigating apoptosis during cryopreservation.
TMAO and the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is highly sensitive to cellular stress, including the osmotic and temperature fluctuations during cryopreservation. An accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR). Some research suggests that TMAO can influence protein folding and may interact with components of the UPR.[7] One study indicated that TMAO can activate the PERK arm of the UPR.[7] While this can initially be a protective response, prolonged activation can lead to apoptosis. Further research is needed to fully elucidate TMAO's role in the UPR during cryopreservation.
Caption: TMAO's potential interaction with the Unfolded Protein Response.
Experimental Protocols
General Protocol for Cryopreservation of Adherent Mammalian Cells with Glycerol
This protocol is a general guideline and should be optimized for specific cell lines.
Caption: Standard workflow for cryopreserving adherent cells with glycerol.
Materials:
-
Complete culture medium
-
Fetal Bovine Serum (FBS) or other appropriate serum
-
Glycerol (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Preparation: Use cells from a healthy, sub-confluent (70-80%) culture in the logarithmic growth phase.
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete culture medium to inactivate the trypsin.
-
Transfer the cell suspension to a conical tube.
-
-
Cell Counting and Centrifugation:
-
Perform a cell count and determine viability (should be >90%).
-
Centrifuge the cell suspension at low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant.
-
-
Resuspension in Cryopreservation Medium:
-
Prepare the cryopreservation medium on ice: a common formulation is 90% serum (e.g., FBS) and 10% glycerol.
-
Gently resuspend the cell pellet in the cold cryopreservation medium to a final concentration of 1-2 x 10^6 viable cells/mL.
-
-
Aliquoting:
-
Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
-
-
Freezing:
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will ensure a cooling rate of approximately -1°C per minute.
-
-
Long-term Storage:
-
The next day, transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.
-
Protocol for Cryopreservation of Plant Shoot Tips with a TMAO and Glycerol Combination
This protocol is based on a study on the cryopreservation of Eriotbotrya japonica shoot tips and may require optimization for other plant species.[4]
Caption: Vitrification-based workflow for plant shoot tip cryopreservation.
Materials:
-
MS (Murashige and Skoog) liquid medium
-
Sucrose
-
Polyethylene glycol (PEG)
-
Glycerol
-
TMAO
-
Cryovials
-
Liquid nitrogen
Procedure:
-
Pre-culture: Excise shoot tips and pre-culture them on a standard growth medium.
-
Loading: Incubate the shoot tips in a loading solution containing a moderate concentration of cryoprotectants to initiate dehydration.
-
Vitrification: Expose the shoot tips to a vitrification solution for a specific duration (e.g., 9 hours). A successful solution contained MS liquid medium, 0.5 M sucrose, 15% (w/v) PEG, 30% (w/v) glycerol, and 10% (w/v) TMAO.[4]
-
Freezing: Quickly plunge the cryovials containing the shoot tips in the vitrification solution into liquid nitrogen.
-
Thawing: Rapidly thaw the samples in a warm water bath.
-
Unloading and Recovery: Remove the vitrification solution and culture the shoot tips on a recovery medium to promote regrowth.
Conclusion and Future Perspectives
Glycerol remains a well-established and effective cryoprotectant for a wide range of biological samples due to its penetrating nature and ability to minimize ice crystal formation.[3] Its primary drawback is the potential for osmotic stress and toxicity at higher concentrations.[3]
TMAO presents a promising alternative or synergistic cryoprotectant, particularly given its role as a protein stabilizer and its demonstrated efficacy in some biological systems, where it has been shown to be less toxic than DMSO.[4] The finding that a combination of TMAO and glycerol is highly effective for plant tissue cryopreservation suggests a potential for similar synergistic effects in mammalian cells, which could allow for lower, less toxic concentrations of each individual cryoprotectant.[4]
Further research, including direct, quantitative comparisons of TMAO and glycerol on various mammalian cell lines, is crucial to fully elucidate the cryoprotective potential of TMAO. Investigating the optimal concentrations, exposure times, and the underlying cellular and molecular mechanisms will be key to developing novel and more effective cryopreservation protocols for sensitive and valuable biological samples.
References
- 1. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of trimethylamine N-oxide as a primary precipitating agent and related methylamine osmolytes as cryoprotective agents for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Glycerol Influences Cell Viability in Cryopreservation [eureka.patsnap.com]
- 4. Effects of trimethylamine oxide (TMAO) and loading duration on the shoot tip cryopreservation of loquat (Eriobotrya japonica) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of TMAO, Sarcosine, and Glycine on Protein Unfolding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of three common osmolytes—trimethylamine N-oxide (TMAO), sarcosine (B1681465), and glycine (B1666218)—on the kinetics of protein unfolding. The information presented is collated from various experimental studies to aid in the understanding and manipulation of protein stability for research and therapeutic development.
Executive Summary
TMAO, sarcosine, and glycine are small organic molecules that influence protein stability, but they do so through different mechanisms and to varying extents. Generally, TMAO and sarcosine are considered protein stabilizers, acting to decrease the rate of protein unfolding, while the effect of glycine can be more complex and context-dependent. This guide synthesizes available quantitative data, details common experimental protocols for studying these effects, and provides visual representations of the underlying concepts and workflows.
Comparative Data on Protein Unfolding
The following table summarizes quantitative data from various studies on the effects of TMAO, sarcosine, and glycine on protein stability and unfolding. It is important to note that the experimental conditions and model proteins may vary between studies, making direct comparisons of absolute values challenging. The data should be interpreted in the context of the specific experimental setup.
| Osmolyte | Model Protein | Experimental Technique | Key Findings | Quantitative Data | Reference |
| TMAO | Protein L | Single-molecule magnetic tweezers | Retards unfolding kinetics and accelerates refolding kinetics in a concentration-dependent manner. Increases the mechanical stability of the protein. | Unfolding time at 45 pN increased from 10.1±1.5 s (control) to 37.3±5.4 s (in 3M TMAO). The average unfolding force increased from 42.6±0.4 pN (control) to 56.2±0.6 pN (in 3M TMAO). | [1] |
| TMAO | Barnase & Notch ankyrin domain | Urea-induced denaturation with fluorescence spectroscopy | Increases the free energy of unfolding (ΔG°) linearly with its concentration. | Increasing TMAO concentrations shifted the urea-induced unfolding transitions to higher urea (B33335) concentrations. | |
| Sarcosine | Hen-egg-white lysozyme, Ribonuclease A, Ubiquitin | Differential Scanning Calorimetry (DSC) | Increases the Gibbs free energy change (ΔG) of unfolding. | The slope of ΔG vs. sarcosine concentration (∂ΔG/∂C) was positive, indicating stabilization. For lysozyme, the denaturation heat capacity increases with sarcosine concentration. | [2][3][4] |
| Glycine | Elastin-like polypeptide (ELP) | Turbidity measurements and MD simulations | Stabilizes the collapsed (folded-like) state of the polypeptide. | Decreases the lower critical solution temperature (LCST), with 1 M glycine resulting in a T(collapse) of 10 °C compared to 28.5 °C in water. | |
| Glycine | Unstructured Polypeptide Chains | Fluorescence Correlation Spectroscopy | Accelerates the dynamics of intrachain loop formation compared to other amino acids (except proline). | Loop formation is faster around glycine residues. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to study the effects of osmolytes on protein unfolding kinetics.
Stopped-Flow Fluorescence Spectroscopy
This technique is used to monitor rapid changes in protein conformation, such as those occurring during unfolding or refolding, on the millisecond timescale.
-
Principle: The intrinsic fluorescence of tryptophan and tyrosine residues is sensitive to their local environment. When a protein unfolds, these residues become more exposed to the solvent, leading to a change in fluorescence intensity and/or emission maximum wavelength.
-
Protocol:
-
Sample Preparation: Prepare a solution of the folded protein in a suitable buffer. Prepare a separate denaturing solution containing the desired concentration of a chemical denaturant (e.g., urea or guanidinium (B1211019) chloride) and the osmolyte of interest (TMAO, sarcosine, or glycine).
-
Instrumentation Setup: Use a stopped-flow instrument equipped with a fluorescence detector. Set the excitation wavelength (e.g., 280 nm or 295 nm for selective tryptophan excitation) and emission wavelength (monitoring a specific wavelength, e.g., 340 nm, or collecting the full spectrum over time).
-
Mixing and Data Acquisition: The protein solution and the denaturant/osmolyte solution are rapidly mixed. The flow is then stopped, and the change in fluorescence is recorded over time. The instrument's "dead time" (the time between mixing and the first measurement) is typically in the millisecond range.
-
Data Analysis: The resulting kinetic trace (fluorescence vs. time) is fitted to an appropriate exponential function to determine the observed unfolding rate constant (k_obs). By performing the experiment at various denaturant concentrations, a "chevron plot" (log(k_obs) vs. denaturant concentration) can be generated to determine the unfolding rate constant in the absence of denaturant (k_u).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool for monitoring changes in the secondary structure of a protein during unfolding.
-
Principle: The α-helical, β-sheet, and random coil structures of a protein have distinct CD spectra in the far-UV region (190-250 nm). Unfolding results in a loss of secondary structure, which can be monitored by the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content).
-
Protocol:
-
Sample Preparation: Prepare protein solutions in a suitable buffer with and without the osmolyte. Ensure the buffer has low absorbance in the far-UV region.
-
Instrumentation Setup: Use a CD spectrometer with a temperature-controlled cell holder.
-
Thermal Denaturation: The CD signal at a fixed wavelength is monitored as the temperature is gradually increased. This generates a thermal unfolding curve.
-
Chemical Denaturation (for kinetics): For slower unfolding processes (minutes to hours), the reaction can be initiated by manually mixing the protein with the denaturant/osmolyte solution. The CD signal is then monitored over time at a constant temperature. For faster reactions, a stopped-flow accessory can be attached to the CD spectrometer.
-
Data Analysis: Thermal unfolding curves are analyzed to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. Kinetic data from chemical denaturation is analyzed similarly to stopped-flow fluorescence data to obtain unfolding rate constants.[6][7][8]
-
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat changes that occur in a protein solution as the temperature is increased, providing thermodynamic information about the unfolding process.
-
Principle: As a protein unfolds, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The area under this peak is the enthalpy of unfolding (ΔH), and the temperature at the peak maximum is the melting temperature (Tm).
-
Protocol:
-
Sample Preparation: A solution of the protein and a matching reference solution (buffer with the osmolyte) are placed in the sample and reference cells of the calorimeter.
-
Data Acquisition: The temperature of both cells is increased at a constant rate, and the difference in heat capacity between the sample and reference is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the Tm, ΔH, and the change in heat capacity upon unfolding (ΔCp). By comparing these parameters in the presence and absence of the osmolyte, the stabilizing or destabilizing effect can be quantified.[9][10][11][12]
-
Visualization of Concepts and Workflows
The following diagrams illustrate the experimental workflow for studying protein unfolding kinetics and the proposed mechanisms of osmolyte action.
Caption: Experimental workflow for determining protein unfolding kinetics.
Caption: Proposed mechanisms of osmolyte action on protein stability.
Conclusion
TMAO and sarcosine are generally effective protein stabilizers that act primarily by being preferentially excluded from the protein surface, thereby thermodynamically disfavoring the more solvent-exposed unfolded state. This leads to a decrease in the protein unfolding rate. Glycine's role is more multifaceted; while it can act as a stabilizer, its smaller size and different chemical properties may also allow for direct interactions that can either stabilize or destabilize the protein, depending on the specific protein and solution conditions. The choice of osmolyte for a particular application will therefore depend on the desired outcome and the specific characteristics of the protein of interest. The experimental protocols outlined in this guide provide a robust framework for quantifying the effects of these and other osmolytes on protein unfolding kinetics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The sarcosine effect on protein stability: a case of nonadditivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sarcosine effect on protein stability: a case of nonadditivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the kinetics of folding of proteins and peptides using circular dichroism | Springer Nature Experiments [experiments.springernature.com]
- 8. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Modern Analysis of Protein Folding by Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the efficacy of TMAO in preventing protein aggregation compared to other osmolytes
For researchers, scientists, and drug development professionals, understanding the role of osmolytes in preventing protein aggregation is critical. Among these, Trimethylamine N-oxide (TMAO) has garnered significant attention. This guide provides an objective comparison of TMAO's efficacy in preventing protein aggregation against other common osmolytes, supported by experimental data and detailed methodologies.
Protein aggregation is a major challenge in the development of stable and effective biotherapeutics and is implicated in a range of debilitating diseases. Osmolytes, small organic molecules that cells use to counteract environmental stress, are known to influence protein stability and aggregation. This guide delves into the comparative efficacy of TMAO, a naturally occurring osmolyte, against other widely used osmolytes such as polyols (glycerol, sorbitol) and amino acids/derivatives (proline, betaine).
Quantitative Comparison of Osmolyte Efficacy
To provide a clear and concise overview, the following tables summarize the quantitative effects of various osmolytes on protein stability and aggregation kinetics. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Effect of Osmolytes on the Thermal Stability (Melting Temperature, Tm) of Proteins
| Protein | Osmolyte | Concentration | ΔTm (°C) | Reference |
| Fyn SH3 Domain (WT) | TMAO | 1 M | +4.0 | [1] |
| Fyn SH3 Domain (F20A mutant) | TMAO | 1 M | >+10.0 | [1] |
| Ribonuclease A | TMAO | 1 M (pH 7.0) | Stabilizing | [2] |
| Ribonuclease A | TMAO | 1 M (pH 4.0) | Destabilizing | [2] |
Note: ΔTm represents the change in the midpoint of the thermal unfolding transition in the presence of the osmolyte.
Table 2: Kinetic Parameters of Insulin (B600854) Fibrillation in the Presence of Various Osmolytes
| Osmolyte | Concentration | Lag Time (min) | Apparent Rate Constant (kapp, h-1) | Reference |
| Control (Insulin alone) | - | ~103 | - | [3] |
| Proline | 100 mM | 29.4 ± 0.3 (h) | 0.84 ± 0.24 | [4] |
| Sorbitol | 100 mM | 22.4 ± 0.2 (h) | 1.51 ± 0.11 | [4] |
| Betaine (B1666868) | 100 mM | ~120 | - | [3] |
| Proline + Sorbitol | 100 mM each | 27.3 ± 0.1 (h) | 0.39 ± 0.02 | [4] |
Note: Longer lag times and smaller apparent rate constants indicate a greater inhibitory effect on fibrillation.
Mechanisms of Action: How Osmolytes Protect Proteins
The mechanisms by which osmolytes prevent protein aggregation are multifaceted and differ between osmolyte classes.
TMAO: The protective effect of TMAO is unique and involves a combination of direct and indirect interactions with the protein.[5][6][7] It is thought to work through the "osmophobic effect," where it is preferentially excluded from the protein surface.[6] This exclusion raises the free energy of the unfolded state more than the folded state, thus favoring the compact, native conformation. Additionally, TMAO can directly interact with certain amino acid residues and influences the structure and dynamics of water at the protein-solvent interface.[5][8]
Polyols (Glycerol, Sorbitol): These osmolytes are also believed to function primarily through preferential exclusion from the protein surface, a mechanism similar to the indirect effect of TMAO.[9] By increasing the energy required to create a cavity in the solvent to accommodate the protein, they thermodynamically disfavor the larger surface area of the unfolded state.
Amino Acids and Derivatives (Proline, Betaine): The mechanism of these osmolytes is more complex and can involve both preferential exclusion and direct, favorable interactions with the protein surface. Proline, for instance, has been shown to inhibit aggregation by interacting with both the protein backbone and side chains.[1] Betaine's mechanism is also thought to involve a combination of these effects.[5][10]
References
- 1. Inhibition of insulin fibrillation by osmolytes: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Osmolyte effects on protein stability and solubility: a balancing act between backbone and side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Osmolyte effects on protein stability and solubility: a balancing act between backbone and side-chains. | Semantic Scholar [semanticscholar.org]
- 8. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
TMAO: A Molecular Guardian Against Urea's Disruptive Force on Protein Integrity
A comparative guide validating the role of Trimethylamine (B31210) N-oxide (TMAO) in counteracting urea-induced protein denaturation, offering insights for researchers, scientists, and drug development professionals.
The delicate balance of protein structure is paramount to its function. However, in environments with high concentrations of urea (B33335), a potent denaturant, this balance is threatened. Nature has evolved a fascinating countermeasure in the form of trimethylamine N-oxide (TMAO), an organic osmolyte that effectively shields proteins from urea's damaging effects. This guide delves into the experimental validation of TMAO's protective role, presenting a comparative analysis with other osmolytes and providing detailed experimental frameworks for further investigation.
The Counteracting Mechanism: An Indirect Alliance
The prevailing scientific consensus suggests that TMAO's protective effect is not primarily through direct binding to the protein itself, but rather through an indirect mechanism involving the structuring of water molecules. Molecular dynamics simulations and thermodynamic studies indicate that TMAO enhances the hydrogen-bonding network of water. This fortified water structure makes it energetically unfavorable for the protein to unfold, as doing so would require disrupting this stable solvent environment.
Furthermore, studies have shown an unfavorable interaction between TMAO and the protein's peptide backbone. This repulsion discourages the extended conformations characteristic of denatured proteins, thereby favoring the compact, native state. While urea acts by directly interacting with the protein and disrupting its intramolecular hydrogen bonds, TMAO works to strengthen the solvent structure around the protein, effectively creating a protective shield.
Quantitative Validation: TMAO's Efficacy in Numbers
The protective effect of TMAO against urea-induced denaturation can be quantified through various biophysical techniques. Key metrics include the change in protein melting temperature (Tm), the free energy of unfolding (ΔG°), and the restoration of enzyme activity.
| Protein Model | Condition | Change in Melting Temperature (ΔTm) | Change in Free Energy of Unfolding (ΔΔG°) | Reference |
| Ribonuclease A | 2 M Urea | - | Negative | [1] |
| Ribonuclease A | 2 M Urea + 1 M TMAO | Increased relative to urea alone | Positive (stabilizing) | [1] |
| Chymotrypsin Inhibitor 2 | 8 M Urea | Significant Unfolding (High RMSD) | - | [2] |
| Chymotrypsin Inhibitor 2 | 8 M Urea + 4 M TMAO | Maintained Native Structure (Low RMSD) | - | [2] |
Note: Quantitative ΔTm and ΔΔG° values are often protein and condition-specific. The table illustrates the general trend of TMAO's stabilizing effect.
Comparative Analysis: TMAO vs. Other Osmolytes
TMAO is not the only osmolyte capable of counteracting urea's effects. Other naturally occurring compounds like betaine (B1666868) and glycine (B1666218) also exhibit protective properties. However, the efficiency of this counteraction varies.
A key study on Ribonuclease A (RNase A) activity provides a direct quantitative comparison. The denaturing effect of urea on RNase A activity could be fully restored by the addition of other osmolytes. The study found that 1 molar equivalent of TMAO was sufficient to completely counteract the urea-induced loss of activity. In contrast, 1.4 molar equivalents of glycine betaine were required to achieve the same level of restoration, indicating that TMAO is a more efficient protectant on a molar basis in this specific system.
| Osmolyte | Molar Equivalents to Restore RNase A Activity in Urea |
| TMAO | 1 |
| Glycine Betaine | 1.4 |
This difference in efficiency is likely due to the distinct mechanisms by which these osmolytes interact with water and the protein surface. While all are "compatible" osmolytes, their specific effects on solvent structure and their interactions with the polypeptide chain differ.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
Differential Scanning Calorimetry (DSC) for Measuring Protein Thermal Stability
This protocol outlines the steps to determine the melting temperature (Tm) of a protein in the presence of urea and TMAO.
1. Sample Preparation:
- Dialyze the protein of interest extensively against the desired buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) to ensure a homogenous starting condition.
- Prepare stock solutions of high-purity urea and TMAO in the same dialysis buffer.
- Prepare the final protein samples by mixing the protein stock with the urea and/or TMAO stock solutions to the desired final concentrations. A typical protein concentration for DSC is 0.5-1.0 mg/mL.
- Prepare a reference solution containing the identical buffer and osmolyte concentrations without the protein.
- Degas all solutions for at least 15 minutes prior to loading into the calorimeter to prevent bubble formation.
2. DSC Instrument Setup and Run:
- Set the starting temperature of the scan to a value where the protein is known to be stable (e.g., 20 °C).
- Set the final temperature to a value where the protein is expected to be fully unfolded (e.g., 100 °C).
- Set a scan rate of 1 °C/min.
- Load the protein sample into the sample cell and the corresponding reference solution into the reference cell.
- Equilibrate the system at the starting temperature for 15-20 minutes before initiating the scan.
- Record the differential heat capacity as a function of temperature.
3. Data Analysis:
- Subtract the buffer-buffer baseline from the sample thermogram.
- The peak of the resulting thermogram corresponds to the melting temperature (Tm).
- The area under the peak can be integrated to determine the calorimetric enthalpy of unfolding (ΔHcal).
Enzyme Activity Assay: Ribonuclease A (RNase A)
This protocol describes how to measure the enzymatic activity of RNase A in the presence of urea and TMAO, using cytidine (B196190) 2',3'-cyclic monophosphate (cCMP) as a substrate.
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl, pH 7.0.
- Substrate Stock Solution: 10 mM cCMP in assay buffer.
- RNase A Stock Solution: 1 mg/mL RNase A in assay buffer.
- Denaturant/Osmolyte Stock Solutions: Prepare concentrated stock solutions of urea and TMAO in the assay buffer.
2. Assay Procedure:
- Prepare reaction mixtures in a 96-well UV-transparent microplate.
- In each well, add the appropriate volumes of assay buffer, urea stock, and TMAO stock to achieve the desired final concentrations.
- Add a specific amount of RNase A to each well to initiate the reaction.
- Immediately before reading, add the cCMP substrate to each well. The final substrate concentration should be in the range of 0.1-1.0 mM.
- Monitor the increase in absorbance at 286 nm over time using a microplate reader. The hydrolysis of cCMP to cytidine 3'-monophosphate results in an increase in absorbance at this wavelength.
3. Data Analysis:
- Calculate the initial rate of the reaction (V0) from the linear portion of the absorbance vs. time plot.
- Compare the V0 values under different conditions (with and without urea and TMAO) to determine the effect of these osmolytes on enzyme activity.
Visualizing the Mechanisms
To better understand the proposed mechanisms and experimental workflows, the following diagrams are provided.
Caption: Urea directly interacts with the protein, leading to denaturation.
Caption: TMAO enhances water structure, indirectly stabilizing the native protein.
Caption: Workflow for Differential Scanning Calorimetry experiments.
Conclusion
The validation of TMAO's role in counteracting urea-induced protein denaturation is supported by a robust body of experimental and computational evidence. Its ability to enhance water structure and its unfavorable interactions with the peptide backbone provide a powerful, indirect mechanism of protein stabilization. Quantitative studies demonstrate its high efficiency, particularly when compared to other osmolytes like glycine betaine. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the intricate interplay between osmolytes, water, and protein stability, paving the way for advancements in drug development and protein engineering.
References
Safety Operating Guide
Proper Disposal of Trimethylamine Oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of trimethylamine (B31210) oxide (TMAO), a commonly used osmolyte and protein stabilizer. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Safety and Handling Precautions
Before handling trimethylamine oxide, it is crucial to be familiar with its properties and the necessary safety precautions. Personal protective equipment (PPE) is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or goggles.[1][2] In situations with a higher risk of splashing, a face shield may be appropriate.[1][2]
-
Hand Protection: Use protective gloves.[1][2][3] Gloves should be inspected before use, and proper removal techniques should be followed to avoid skin contact.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][2][3] The type of body protection should be chosen based on the amount and concentration of the substance being handled.[1]
-
Respiratory Protection: In situations where dust may be generated, use a NIOSH/CEN-approved respirator.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
For Minor Spills:
-
Remove all sources of ignition.[4]
-
Clean up spills immediately.[4]
-
Use dry clean-up procedures and avoid generating dust.[4]
-
Place the collected material into a suitable, labeled container for waste disposal.[4]
For Major Spills:
-
Alert personnel in the area and contact emergency responders, informing them of the location and nature of the hazard.[4]
-
Wear appropriate protective clothing to control personal contact.[4]
-
Prevent the spilled material from entering drains or water courses.[4]
-
If the substance is dry, use dry clean-up procedures to collect residues and place them in sealed containers for disposal.[4]
-
After collection, wash the area with large amounts of water and prevent runoff from entering drains.[4]
Disposal Procedures
The primary method for the disposal of this compound is through a licensed disposal company.[1]
Step-by-Step Disposal Guidance:
-
Containerization: Place surplus or non-recyclable this compound in a suitable, closed, and properly labeled container for disposal.[1][4]
-
Licensed Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1]
-
Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: Ensure that all disposal activities comply with applicable local, state, and federal regulations.[1][2]
Important Considerations:
-
Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[4]
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative and identifying information for this compound.
| Property | Value | Reference |
| CAS Number | 1184-78-7 (Anhydrous), 62637-93-8 (Dihydrate) | [6] |
| EC Number | 214-675-6 | [6] |
| RTECS Number | YH2850000 | |
| Melting Point/Range | 220 - 222 °C | [7] |
| Water Solubility | 793 g/l at 24.5 °C | [7] |
| Acute Toxicity (Oral) | LD50 Oral - Rat - 766 mg/kg | [7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling Trimethylamine N-oxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling of Trimethylamine N-oxide, a common osmolyte and protein stabilizer. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Immediate Safety and Hazard Information
Trimethylamine N-oxide, in its solid form, is classified as a hazardous substance that can cause significant skin and eye irritation.[1][2][3][4] Inhalation of dust may also lead to respiratory irritation.[2][3] It is crucial to handle this chemical with appropriate care to avoid direct contact and inhalation.[5]
First Aid Procedures are critical in the event of accidental exposure:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[6][7] Seek immediate medical attention.[2][7] |
| Skin Contact | Remove all contaminated clothing and shoes instantly.[7] Wash the affected skin area with plenty of soap and water for a minimum of 15 minutes.[2][6][7] If skin irritation develops, consult a physician.[3] |
| Inhalation | Move the individual to an area with fresh air immediately.[6][7] If breathing becomes difficult or ceases, provide artificial respiration and seek prompt medical assistance.[2][7] |
| Ingestion | Do NOT induce vomiting.[6][7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Immediate medical attention is required.[2][7] |
Operational Plan for Safe Handling
A systematic approach to handling Trimethylamine N-oxide is essential to minimize exposure and ensure a safe working environment.
Engineering Controls and Personal Protective Equipment (PPE):
| Control Measure | Specification |
| Ventilation | Always handle Trimethylamine N-oxide in a well-ventilated area.[5] The use of a laboratory fume hood is strongly recommended to control airborne concentrations.[6] |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[6][7][8] A face shield may be necessary in situations with a higher risk of splashing.[7][8] |
| Hand Protection | Wear appropriate protective gloves.[6][8] It is advised to select gloves with a high protection class (e.g., breakthrough time greater than 240 minutes) for prolonged or repeated contact.[5] |
| Skin and Body Protection | A laboratory coat and closed-toed footwear are the minimum requirements.[7] Select protective clothing based on the specific hazards and potential for exposure in your workplace.[7] |
| Respiratory Protection | If dust generation is unavoidable, a dust respirator should be worn.[6][8] Always follow local and national regulations for respirator use.[6][8] |
Handling Procedures:
-
Avoid all personal contact with the chemical, including inhalation of dust.[5]
-
Wash hands thoroughly with soap and water after handling and before breaks.[5][6][7]
-
Do not eat, drink, or smoke in areas where Trimethylamine N-oxide is handled or stored.[5][7]
-
Minimize dust generation and accumulation during handling.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]
-
Protect from air, light, and moisture.[6] Refrigeration or freezing (2-8°C) is recommended for storage.[6]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[6]
Disposal Plan
Proper disposal of Trimethylamine N-oxide and its containers is a critical step in the laboratory safety workflow.
Spill Cleanup:
-
Evacuate and Secure: In case of a spill, immediately evacuate non-essential personnel from the area and remove all sources of ignition.[5][7]
-
Personal Protection: Before proceeding with cleanup, ensure you are wearing the appropriate PPE as outlined in the table above.[5][6]
-
Containment and Cleanup: For dry spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][6]
-
Decontamination: After the solid material has been removed, decontaminate the spill site. A 10% caustic solution has been suggested for this purpose, followed by ventilation of the area.[6]
Waste Disposal:
-
Dispose of waste Trimethylamine N-oxide and any contaminated materials in a manner consistent with federal, state, and local regulations.[6]
-
Do not allow the product to enter drains or waterways.[5][6][7]
-
It may be necessary to handle and dispose of Trimethylamine N-oxide as a hazardous waste. Contact your institution's environmental health and safety department or a licensed disposal company for specific guidance.[9]
Caption: Workflow for the safe handling of Trimethylamine N-oxide.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. isotope.com [isotope.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemfaces.com [chemfaces.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
